molecular formula C9H7BrO2 B7764892 2-Bromocinnamic acid CAS No. 20595-39-5

2-Bromocinnamic acid

Cat. No.: B7764892
CAS No.: 20595-39-5
M. Wt: 227.05 g/mol
InChI Key: OMHDOOAFLCMRFX-AATRIKPKSA-N
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Description

2-Bromocinnamic acid is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-(2-bromophenyl)prop-2-enoic acid
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InChI

InChI=1S/C9H7BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHDOOAFLCMRFX-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801035323
Record name 2-Bromo-trans-cinnamic acid
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Molecular Weight

227.05 g/mol
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CAS No.

7499-56-1, 20595-39-5, 7345-79-1
Record name o-Bromocinnamic acid
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Record name 7499-56-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-trans-cinnamic acid
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Record name o-bromocinnamic acid
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Record name 2-Bromocinnamic Acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromocinnamic Acid: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

2-Bromocinnamic acid, a halogenated derivative of cinnamic acid, is a pivotal intermediate in the landscape of advanced organic synthesis.[1] Its unique molecular architecture, featuring a bromine atom at the ortho position of the phenyl ring relative to the α,β-unsaturated carboxylic acid group, imparts distinct reactivity that is highly sought after in pharmaceutical and materials science research.[1][2] This guide provides a comprehensive technical overview of this compound, delving into its chemical and physical properties, stereochemical nuances, synthesis, and key applications, with a focus on providing actionable insights for researchers and drug development professionals.

Physicochemical Properties

This compound typically appears as an off-white to pale yellow crystalline solid.[3][4] The presence and position of the bromine atom significantly influence its physical and chemical characteristics compared to its isomers and parent compound, cinnamic acid.

Table 1: Key Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₇BrO₂[3][5]
Molecular Weight 227.05 g/mol [3][5]
Melting Point 215-219 °C[3][6][7]
Boiling Point 340.0 ± 17.0 °C (Predicted)[3][7]
Density 1.607 ± 0.06 g/cm³[2][3][7]
pKa 4.41 (at 25 °C)[7]
Solubility Soluble in DMSO and other organic solvents like ethanol and acetone; less soluble in water.[4][7]

The ortho-bromine substituent introduces steric hindrance near the carboxylic acid group, which can impact its reactivity and intermolecular interactions.[2] This steric effect, combined with the electron-withdrawing nature of the bromine atom, modulates the electronic properties of the entire molecule.[2]

Molecular Structure and Stereochemistry

The structure of this compound is centered around a cinnamic acid backbone with a bromine atom substituted at the C2 position of the phenyl ring.[4] The presence of the carbon-carbon double bond in the acrylic acid side chain gives rise to the possibility of (E) and (Z) stereoisomers. The trans or (E)-isomer, where the phenyl ring and the carboxylic acid group are on opposite sides of the double bond, is the more common and thermodynamically stable form.[4]

Caption: Chemical structures of (E)- and (Z)-2-Bromocinnamic acid.

Synthesis of this compound

This compound is a synthetic compound and is not known to occur naturally.[3] It is typically prepared in a laboratory setting through various synthetic routes. A common method involves the bromination of cinnamic acid derivatives.[3] Another established route is the Perkin reaction, which involves the condensation of 2-bromobenzaldehyde with acetic anhydride in the presence of a weak base.

A General Synthetic Workflow:

G start Starting Materials (e.g., 2-Bromobenzaldehyde, Acetic Anhydride) reaction Perkin Reaction (Condensation) start->reaction workup Reaction Work-up (Acidification, Extraction) reaction->workup purification Purification (Recrystallization) workup->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueKey FeaturesReference(s)
¹H NMR Signals corresponding to aromatic protons, vinylic protons, and the carboxylic acid proton.[3][8]
¹³C NMR Resonances for the carboxylic carbon, aromatic carbons (including the carbon bearing the bromine), and vinylic carbons.[3][9]
IR Spectroscopy Characteristic absorptions for the O-H stretch of the carboxylic acid, C=O stretch, C=C stretch of the alkene and aromatic ring, and C-Br stretch.[3][10]
Mass Spectrometry The molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.[5]

Chemical Reactivity and Applications

The unique structural features of this compound make it a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1]

Key Reactions:
  • Palladium-Catalyzed Cross-Coupling Reactions: The ortho-bromine atom is particularly well-suited for participating in a variety of palladium-catalyzed reactions, such as Heck, Suzuki, and Sonogashira couplings. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex organic molecules.[1] The ortho-substitution can influence the oxidative addition step in the catalytic cycle, sometimes leading to improved yields and selectivities.[1]

  • Heterocycle Synthesis: this compound is a valuable precursor for the synthesis of various heterocyclic compounds. For instance, it is used in the construction of γ-lactams, which are important structural motifs found in many biologically active compounds.[1][2]

Applications in Drug Development and Research:
  • Antimicrobial and Anticancer Agents: Cinnamic acid and its derivatives have garnered significant attention for their diverse biological activities.[2][11] this compound and its derivatives have been investigated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria.[2] Furthermore, some studies have explored its potential in cancer therapy, with reports of its efficacy against certain cancer cell lines.[2] The proposed mechanisms of action include the disruption of bacterial cell membranes and the induction of apoptosis in cancer cells.[2]

  • Materials Science: In the realm of materials science, this compound serves as a precursor for the synthesis of novel polymers.[1] Its incorporation into polymer backbones can enhance properties such as thermal stability and flame retardancy.[1] Additionally, it has applications in photopolymerization processes.[2]

Experimental Protocol: A Representative Synthesis of 2,3-dibromo-3-phenylpropanoic acid from a Cinnamic Acid Derivative

The following protocol illustrates a common type of reaction involving the double bond of a cinnamic acid derivative, which is an electrophilic addition of bromine.

Objective: To synthesize 2,3-dibromo-3-phenylpropanoic acid via the electrophilic addition of bromine to trans-cinnamic acid.

Materials:

  • trans-Cinnamic acid

  • Dichloromethane

  • 10% Bromine in dichloromethane solution

  • Boiling stone

Procedure:

  • In a 25-mL round-bottomed flask, combine 0.60 g of trans-cinnamic acid and 3.5 mL of dichloromethane.

  • Add 2.0 mL of a 10% bromine in dichloromethane solution to the flask.

  • Add a boiling stone and attach a water-cooled condenser.

  • Gently reflux the reaction mixture in a water bath maintained at 45-50°C for 30 minutes. The product will begin to precipitate as the reaction proceeds.[12]

  • If the bromine color fades during reflux, add more 10% bromine in dichloromethane solution dropwise until a faint orange color persists.[12]

  • After the reflux period, cool the flask to room temperature, followed by further cooling in an ice-water bath for 10 minutes to ensure complete crystallization.[12]

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with three 2.0-mL portions of cold dichloromethane.[12]

Safety Precautions: Dichloromethane is toxic and an irritant. Bromine is volatile and highly toxic. This experiment should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[12]

Conclusion

This compound stands as a testament to the power of strategic halogenation in modifying the reactivity and utility of organic molecules. Its unique combination of a reactive bromine substituent and an α,β-unsaturated carboxylic acid moiety makes it an indispensable tool for synthetic chemists. From the synthesis of complex pharmaceuticals to the development of advanced materials, the applications of this compound continue to expand, underscoring its importance in driving innovation across various scientific disciplines.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Advanced Organic Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Key Intermediate for Pharmaceutical and Agrochemical Innovation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Bromination of Cinnamic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). m-Bromocinnamic acid. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Lab 9: Addition of Bromine to trans-Cinnamic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxy-/bromocinnamic acids. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). 3-Bromocinnamic acid. Retrieved from [Link]

  • MDPI. (2025). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Alfred State College. (n.d.). Stereochemistry of Bromine Addition. Retrieved from [Link]

  • ACS Publications. (1982). Synthesis and stereochemistry of arylidenepyruvic acids and derived trans-.alpha.-bromocinnamic acids. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Bromocinnamic Acid (CAS 7345-79-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Versatility of a Halogenated Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-Bromocinnamic acid (CAS 7345-79-1) has emerged as a particularly versatile and valuable intermediate. Its unique structural features—a carboxylic acid, an α,β-unsaturated system, and a sterically influential ortho-bromine substituent on the phenyl ring—impart a rich and nuanced reactivity profile. This guide, intended for the discerning researcher and development scientist, moves beyond a cursory overview to provide a deep, mechanistically-grounded understanding of this compound. We will explore its synthesis, delve into its key transformations with actionable protocols, and illuminate its applications in the synthesis of pharmacologically relevant scaffolds and advanced materials.

Section 1: Physicochemical Properties and Spectral Characterization

This compound is an off-white to pale yellow crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 7345-79-1[1]
Molecular Formula C₉H₇BrO₂[1]
Molecular Weight 227.05 g/mol [1]
Melting Point 216-219 °C[2]
Boiling Point 340 °C at 760 mmHg[2]
Density 1.607 g/cm³[1]
LogP 2.54690[1]
IUPAC Name (2E)-3-(2-bromophenyl)prop-2-enoic acid[3]

Spectral Data: The structural integrity of this compound is routinely confirmed by spectroscopic methods. Key spectral features include:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the vinyl protons with a large coupling constant indicative of a trans-configuration, as well as signals for the aromatic protons.

  • ¹³C NMR: The carbon NMR will display distinct peaks for the carboxylic acid carbon, the olefinic carbons, and the carbons of the brominated aromatic ring.

  • IR Spectroscopy: Infrared spectroscopy reveals a strong carbonyl stretch for the carboxylic acid, C=C stretching for the alkene and aromatic ring, and C-Br stretching.[3]

Section 2: Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for comprehending its impurity profile and for designing novel analogs. The two most prominent synthetic routes are the Perkin reaction and the Heck reaction.

The Perkin Reaction: A Classic Condensation Approach

The Perkin reaction provides a direct route to cinnamic acids through the condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[4][5] For the synthesis of this compound, 2-bromobenzaldehyde is the starting material.

The mechanism involves the formation of an enolate from the acetic anhydride, which then acts as a nucleophile, attacking the carbonyl of the 2-bromobenzaldehyde. A series of subsequent steps involving intramolecular acyl transfer and elimination lead to the formation of the α,β-unsaturated product.[4]

Perkin_Reaction cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product 2-Bromobenzaldehyde 2-Bromobenzaldehyde Aldol_Addition Aldol Addition 2-Bromobenzaldehyde->Aldol_Addition Acetic_Anhydride Acetic_Anhydride Enolate_Formation Enolate Formation Acetic_Anhydride->Enolate_Formation Base Base (e.g., NaOAc) Base->Enolate_Formation deprotonation Enolate_Formation->Aldol_Addition nucleophilic attack Acyl_Transfer Intramolecular Acyl Transfer Aldol_Addition->Acyl_Transfer Elimination Elimination Acyl_Transfer->Elimination Hydrolysis Hydrolysis Elimination->Hydrolysis 2-Bromocinnamic_Acid 2-Bromocinnamic_Acid Hydrolysis->2-Bromocinnamic_Acid

Caption: Perkin reaction workflow for this compound synthesis.

This protocol is adapted from the general procedure for the Perkin condensation.[2][6]

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-bromobenzaldehyde (18.5 g, 0.1 mol), acetic anhydride (20.4 g, 0.2 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol).

  • Reaction: Heat the reaction mixture in an oil bath to 180 °C and maintain this temperature with stirring for 5 hours.

  • Work-up: Allow the mixture to cool to approximately 100 °C and pour it into 100 mL of water.

  • Neutralization and Extraction: Add a 10% sodium carbonate solution until the mixture is alkaline. This converts the this compound to its water-soluble sodium salt. Perform steam distillation to remove any unreacted 2-bromobenzaldehyde.

  • Decolorization and Precipitation: Cool the remaining solution and, if necessary, add activated charcoal to decolorize it. Heat the solution and filter it while hot. Acidify the filtrate with concentrated hydrochloric acid until the precipitation of this compound is complete.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. Recrystallize the solid from an ethanol/water mixture to yield pure this compound.

The Heck Reaction: A Palladium-Catalyzed Cross-Coupling

The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene, catalyzed by a palladium complex.[3][7] To synthesize this compound, this would typically involve the reaction of a dihalobenzene (e.g., 1-bromo-2-iodobenzene) with acrylic acid.

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond, and finally, β-hydride elimination to release the product and regenerate the catalyst.[3]

Heck_Reaction Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Aryl_Halide Aryl Halide (e.g., 1-bromo-2-iodobenzene) Aryl_Halide->Oxidative_Addition Pd(II)_Complex Pd(II) Complex Oxidative_Addition->Pd(II)_Complex Migratory_Insertion Migratory Insertion Pd(II)_Complex->Migratory_Insertion Alkene Alkene (Acrylic Acid) Alkene->Migratory_Insertion Alkyl_Pd(II)_Complex Alkyl Pd(II) Complex Migratory_Insertion->Alkyl_Pd(II)_Complex Beta_Hydride_Elimination β-Hydride Elimination Alkyl_Pd(II)_Complex->Beta_Hydride_Elimination Product_Complex Product Pd-H Complex Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination Product This compound Product_Complex->Product Reductive_Elimination->Pd(0) Base Base (e.g., Et3N) Base->Reductive_Elimination Gammalactam_Synthesis 2-Bromocinnamic_Acid This compound Amidation Amidation (with a primary amine) 2-Bromocinnamic_Acid->Amidation Amide_Intermediate 2-Bromo-N-alkyl- cinnamide Amidation->Amide_Intermediate Intramolecular_Heck Intramolecular Heck Reaction Amide_Intermediate->Intramolecular_Heck Gamma_Lactam γ-Lactam Product Intramolecular_Heck->Gamma_Lactam

Caption: Synthetic workflow for γ-lactam synthesis from this compound.

This is a generalized protocol based on the principles of intramolecular Heck reactions. [8][9]

  • Amide Formation: To a solution of this compound (1 mmol) in a suitable solvent such as dichloromethane, add a coupling agent (e.g., EDCI, HOBt) and a primary amine (1.1 mmol). Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the 2-bromo-N-alkyl-cinnamide intermediate.

  • Intramolecular Cyclization: In a Schlenk flask, dissolve the amide intermediate (1 mmol) in a polar aprotic solvent (e.g., DMF or acetonitrile). Add a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2 mmol).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired γ-lactam.

Monomer for Photopolymerization

Cinnamic acid and its derivatives are known to undergo [2+2] photocycloaddition reactions upon exposure to UV or visible light, leading to the formation of cyclobutane rings. [2][3]This photoreactivity makes them attractive monomers for the synthesis of photopolymers. These polymers have applications in photoresists, optical data storage, and as cross-linking agents. The incorporation of a bromine atom, as in this compound, can influence the photophysical properties and potentially enhance the performance of the resulting polymers, for instance, by increasing the refractive index or imparting flame retardant properties. [10]

A general procedure for the solution photopolymerization of a bis-cinnamate monomer is described below, which can be adapted for derivatives of this compound. [2]

  • Monomer Synthesis: Prepare a bis-alkene monomer by esterifying a diol with two equivalents of this compound.

  • Polymerization Setup: In a quartz reaction vessel, dissolve the bis-cinnamate monomer and a photocatalyst (e.g., 2,2'-methoxythioxanthone) in a suitable solvent.

  • Irradiation: Irradiate the solution with visible light of an appropriate wavelength while stirring.

  • Polymer Isolation: After the desired reaction time, precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol). Collect the polymer by filtration and dry under vacuum.

Section 4: Biological and Pharmacological Significance

Cinnamic acid derivatives have garnered significant attention for their diverse biological activities. [5]The introduction of a bromine atom can modulate these properties, often enhancing potency.

Antimicrobial and Antifungal Activity

Derivatives of cinnamic acid have demonstrated notable activity against a range of bacteria and fungi. [11][12]Bromination of the cinnamic acid structure has been shown to enhance antimicrobial activity. [11]While specific MIC or IC50 values for this compound are not extensively reported, the data for related compounds suggest its potential as a lead structure for the development of new anti-infective agents. The proposed mechanism of action often involves the disruption of microbial cell membranes. [1] Representative Antimicrobial Data for Cinnamic Acid Derivatives

CompoundOrganismActivity (MIC/IC50)Reference
Cinnamic acid derivativeMycobacterium tuberculosisIC50 = 0.045 µg/mL[5]
Cinnamic acidStaphylococcus epidermidisBiofilm reduction of 94.30%[13]
Cinnamic acidAspergillus oryzaeIC50 data available[14]
Cinnamic acid derivativesCandida albicansAntifungal activity reported

Section 5: Safety and Handling

This compound is classified as an irritant. [3]It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [3]* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection). [3] In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion: A Versatile Tool for Chemical Innovation

This compound represents a powerful and versatile building block for organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides access to a diverse range of complex molecules, including pharmacologically relevant heterocycles like γ-lactams. Furthermore, its potential as a monomer in photopolymerization opens avenues for the development of novel materials with tailored properties. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, a thorough understanding of the chemistry of this compound will undoubtedly continue to fuel innovation.

References

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  • MDPI. (2023). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. Retrieved from [Link]

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  • RSC Publishing. (2021). Palladium-catalyzed cascade reactions involving C–C and C– X bond formation. Retrieved from [Link]

  • RSC Publishing. (2014). Visible light initiating systems for photopolymerization: Status, development and challenges. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization: Via substrate directivity. Retrieved from [Link]

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Sources

2-Bromocinnamic acid synthesis from 2-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Bromocinnamic Acid from 2-Bromobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for converting 2-bromobenzaldehyde into this compound, a valuable intermediate in pharmaceutical and materials science research. We delve into the mechanistic underpinnings and practical execution of cornerstone organic reactions, including the Perkin reaction, Knoevenagel condensation, and the Wittig reaction. Each method is critically evaluated for its efficiency, stereoselectivity, and scalability, offering researchers, scientists, and drug development professionals the field-proven insights necessary to select and optimize the ideal synthetic strategy for their specific application. This document is structured to bridge theoretical principles with actionable laboratory protocols, ensuring both scientific integrity and practical utility.

Introduction: The Strategic Importance of this compound

This compound, with the CAS Number 7499-56-1, is a substituted α,β-unsaturated aromatic carboxylic acid.[1][2] Its strategic importance stems from the unique reactivity imparted by its constituent functional groups: the carboxylic acid, the alkene, and the ortho-positioned bromo-substituent on the aromatic ring. This trifecta of reactivity makes it an exceptionally versatile building block in modern organic synthesis.[3]

In the pharmaceutical sector, cinnamic acid derivatives are recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties.[4][5] The bromo-substituent on this compound serves as a crucial handle for further molecular elaboration, particularly through palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures found in many biologically active compounds.[3] Its utility extends to materials science, where it can be incorporated into polymers to enhance properties like thermal stability or to introduce photoreactive capabilities.[3][6]

This guide focuses on the synthesis of this compound starting from the readily available precursor, 2-bromobenzaldehyde. We will explore and compare the most effective and commonly employed synthetic transformations that achieve this conversion.

Strategic Overview of Synthetic Pathways

The conversion of an aromatic aldehyde to a cinnamic acid derivative is a fundamental transformation in organic chemistry. Three primary strategies, each with distinct mechanistic features and practical considerations, are preeminent for the synthesis of this compound from 2-bromobenzaldehyde.

Synthetic RouteCore ReagentsKey AdvantagePrimary Limitation
Perkin Reaction Acetic Anhydride, Sodium AcetateCost-effective, uses common reagentsRequires high temperatures, moderate yields
Knoevenagel Condensation Malonic Acid, Base (e.g., Piperidine, Pyridine)High yields, milder conditionsPotential for side reactions if not controlled
Wittig Reaction Phosphonium YlideHigh functional group tolerance, good stereocontrolStoichiometric phosphine oxide byproduct

While not a direct route from 2-bromobenzaldehyde, the Mizoroki-Heck reaction is a powerful modern alternative for cinnamic acid synthesis, typically by coupling an aryl halide with an acrylate.[7][8] This method is noted for its efficiency and is a cornerstone of carbon-carbon bond formation in industrial synthesis.[9]

Method 1: The Perkin Reaction

The Perkin reaction, developed by William Henry Perkin in 1868, is a classic method for synthesizing α,β-unsaturated aromatic acids.[10] It involves the aldol-type condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[11][12]

Mechanism and Scientific Rationale

The reaction is catalyzed by the acetate ion (from sodium acetate), which acts as a base. The key steps are:

  • Enolate Formation : The acetate ion deprotonates acetic anhydride at the α-carbon, forming a reactive enolate. This step is the slowest and therefore rate-determining.

  • Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of 2-bromobenzaldehyde, forming a tetrahedral alkoxide intermediate.

  • Acyl Transfer & Dehydration : The alkoxide is acetylated by another molecule of acetic anhydride. Subsequent elimination of a poor leaving group (hydroxide) is facilitated by an E1cB-like mechanism, where the base removes an α-proton, leading to the elimination of an acetate molecule and formation of the alkene.

  • Hydrolysis : The resulting mixed anhydride is hydrolyzed during aqueous workup to yield the final this compound product.

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} "Perkin Reaction Mechanism"

Experimental Protocol: Perkin Synthesis

Safety Precaution: 2-Bromobenzaldehyde is an irritant. Acetic anhydride is corrosive and a lachrymator. Operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Setup : To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromobenzaldehyde (10.0 g, 54.0 mmol), acetic anhydride (16.5 g, 162 mmol), and anhydrous sodium acetate (5.3 g, 64.8 mmol).

  • Reaction : Heat the reaction mixture in an oil bath at 180°C with vigorous stirring for 5 hours.

  • Workup : Allow the mixture to cool to approximately 100°C and pour it slowly into 100 mL of cold water with stirring. If the product solidifies, break it up with a spatula.

  • Hydrolysis & Isolation : Add a 10% sodium hydroxide solution until the mixture is basic to litmus paper. Heat the mixture until a clear solution is obtained to hydrolyze any remaining anhydride and dissolve the product as its sodium salt. Filter the hot solution to remove any insoluble impurities.

  • Precipitation : Cool the filtrate in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound will form.

  • Purification : Collect the crude product by vacuum filtration and wash the filter cake with cold water. Recrystallize the solid from an ethanol/water mixture to yield pure trans-2-bromocinnamic acid.

  • Analysis : Dry the purified product under vacuum. Determine the melting point (typically 216-219°C[2]) and characterize by ¹H NMR and IR spectroscopy.[1][13]

Method 2: Knoevenagel Condensation

The Knoevenagel condensation is a highly efficient and versatile method for C-C bond formation.[14] It involves the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a weak base catalyst.[15]

Mechanism and Scientific Rationale

The reaction typically proceeds via the following steps, often catalyzed by a base like piperidine or pyridine:

  • Carbanion Formation : The basic catalyst deprotonates the active methylene compound (malonic acid), forming a nucleophilic carbanion (enolate).

  • Aldol Addition : The carbanion attacks the carbonyl carbon of 2-bromobenzaldehyde to form a β-hydroxy dicarboxylic acid intermediate.

  • Dehydration and Decarboxylation : This intermediate readily undergoes dehydration to form an α,β-unsaturated dicarboxylic acid. Subsequent heating causes decarboxylation (loss of CO₂) to yield the final cinnamic acid derivative. The use of pyridine as both a catalyst and solvent often facilitates the decarboxylation step in situ.[15][16]

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} "Knoevenagel Condensation Mechanism"

Experimental Protocol: Knoevenagel Synthesis

Safety Precaution: Pyridine is flammable, toxic, and has a strong, unpleasant odor. Piperidine is corrosive and toxic. Malonic acid is an irritant. All operations must be performed in a certified fume hood.

  • Setup : In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve 2-bromobenzaldehyde (10.0 g, 54.0 mmol) and malonic acid (8.4 g, 81.0 mmol) in 50 mL of pyridine.

  • Catalysis : Add piperidine (0.5 mL, ~5 mmol) as a catalyst to the solution.

  • Reaction : Heat the mixture to reflux (approx. 115°C) for 3-4 hours. The progress can be monitored by observing the evolution of CO₂.

  • Workup : After cooling to room temperature, pour the reaction mixture into a mixture of 100 g of crushed ice and 100 mL of concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the product.

  • Isolation : Stir the acidic mixture until the precipitate solidifies completely. Collect the crude this compound by vacuum filtration.

  • Purification : Wash the crude product thoroughly with cold water to remove any residual pyridine hydrochloride. Recrystallize the product from ethanol to afford pure trans-2-bromocinnamic acid.

  • Analysis : Dry the crystals, record the yield and melting point, and confirm the structure via spectroscopic analysis.

Method 3: The Wittig Reaction

The Wittig reaction is a Nobel Prize-winning method for converting aldehydes and ketones into alkenes with high regioselectivity.[17] It utilizes a phosphonium ylide (a Wittig reagent) to replace the carbonyl oxygen with a carbon moiety.[18]

Mechanism and Scientific Rationale

The synthesis of this compound via the Wittig reaction requires a stabilized ylide to favor the formation of the thermodynamically more stable (E)-alkene.[19][20]

  • Ylide Formation : A phosphonium salt is prepared via an Sₙ2 reaction between triphenylphosphine and an α-halo ester (e.g., ethyl bromoacetate). This salt is then deprotonated with a base to form the phosphonium ylide, a species with adjacent positive and negative charges.

  • Oxaphosphetane Formation : The nucleophilic carbon of the ylide attacks the electrophilic carbonyl of 2-bromobenzaldehyde. This is believed to proceed via a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[18][21]

  • Cycloreversion : The oxaphosphetane intermediate rapidly collapses in a retro-[2+2] cycloaddition. The thermodynamic driving force for this step is the formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[21]

  • Ester Hydrolysis : The initial product is an ester (ethyl 2-bromocinnamate). This ester is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

dot graph "Wittig_Reaction_Workflow" { graph [rankdir="LR", splines=ortho, label="Wittig Reaction Workflow", labelloc=t, fontsize=16, fontname="Helvetica"]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontname="Helvetica", fontsize=12]; edge [fontsize=10, fontname="Helvetica"];

} "Wittig Reaction Workflow"

Experimental Protocol: Wittig Synthesis

Safety Precaution: Organophosphorus compounds can be toxic. Alkyl halides are lachrymators. Use strong bases like sodium hydride or sodium ethoxide with caution. All steps should be performed under an inert atmosphere (e.g., Nitrogen or Argon) in a fume hood.

Part A: Ylide Preparation

  • Salt Formation : In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve (carboethoxymethyl)triphenylphosphonium bromide (23.8 g, 55.5 mmol) in 100 mL of anhydrous THF.

  • Ylide Generation : Cool the suspension to 0°C in an ice bath. Slowly add a solution of sodium ethoxide (3.78 g, 55.5 mmol) in 20 mL of anhydrous ethanol. Stir the mixture for 1 hour at 0°C; the formation of the orange-red ylide indicates a successful reaction.

Part B: Olefination and Hydrolysis

  • Aldehyde Addition : To the ylide solution at 0°C, add a solution of 2-bromobenzaldehyde (10.0 g, 54.0 mmol) in 30 mL of anhydrous THF dropwise over 30 minutes.

  • Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup : Quench the reaction by adding 50 mL of saturated aqueous ammonium chloride. Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification (Ester) : Purify the crude ethyl 2-bromocinnamate by column chromatography on silica gel.

  • Hydrolysis : Dissolve the purified ester in a mixture of ethanol (50 mL) and 10% aqueous sodium hydroxide (50 mL). Heat the mixture to reflux for 2 hours.

  • Isolation (Acid) : Cool the solution and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water and wash with ether to remove triphenylphosphine oxide. Acidify the aqueous layer with concentrated HCl to precipitate the this compound.

  • Final Purification : Collect the product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture.

Conclusion and Recommendation

The synthesis of this compound from 2-bromobenzaldehyde can be successfully achieved through several established organic reactions.

  • The Knoevenagel condensation is often the preferred method in a laboratory setting due to its operational simplicity, use of a stable dicarboxylic acid, and generally high yields under relatively mild reflux conditions.

  • The Perkin reaction remains a viable, cost-effective option, particularly for large-scale synthesis, though it requires higher temperatures and may result in lower yields.

  • The Wittig reaction offers excellent control but involves a multi-step process and the generation of a stoichiometric amount of triphenylphosphine oxide, which can complicate purification.

The choice of synthetic route ultimately depends on the specific requirements of the researcher, balancing factors such as desired yield, purity, scale, and available resources. For most research and development applications, the Knoevenagel condensation provides the most efficient and reliable pathway to this important synthetic intermediate.

References

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  • PubChemLite. (n.d.). This compound (C9H7BrO2). Retrieved from [Link]

  • Costica, C., & Ioan, C. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. National Institutes of Health. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Lab 9: Addition of Bromine to trans-Cinnamic Acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Retrieved from [Link]

  • Pawara, H. S., Wagha, A. S., & Lalia, A. M. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

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Spectroscopic data of 2-Bromocinnamic acid (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromocinnamic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 7345-79-1), a halogenated derivative of cinnamic acid.[1] As a key intermediate in organic synthesis and a subject of interest in medicinal chemistry, unequivocal structural confirmation is paramount for researchers and drug development professionals.[1] This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a holistic and self-validating characterization of the molecule. The focus is not merely on the data itself, but on the causal logic behind the spectral features and the experimental methodologies used to obtain them.

The Analytical Strategy for Structural Elucidation

Confirming the chemical structure of a molecule like this compound requires a multi-faceted analytical approach. No single technique provides all the necessary information. Instead, we use a synergistic workflow where each spectroscopic method offers a unique piece of the structural puzzle. Mass spectrometry provides the molecular weight and elemental composition (specifically the presence of bromine), infrared spectroscopy identifies the key functional groups, and NMR spectroscopy maps out the precise carbon-hydrogen framework and stereochemistry.

The following diagram illustrates the logical workflow for combining these techniques to achieve unambiguous structural confirmation.

G cluster_0 Structural Hypothesis: this compound cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Final Confirmation mol C₉H₇BrO₂ ms Mass Spectrometry (MS) mol->ms is analyzed by ir Infrared (IR) Spectroscopy mol->ir is analyzed by nmr NMR Spectroscopy (¹H, ¹³C) mol->nmr is analyzed by ms_data Molecular Weight (227.05) Isotopic Pattern (Br) ms->ms_data ir_data Functional Groups (-COOH, C=C, Ar, C-Br) ir->ir_data nmr_data Connectivity & Stereochem (H-H & C-H framework, trans-alkene) nmr->nmr_data confirm Verified Structure of (E)-2-Bromocinnamic Acid ms_data->confirm ir_data->confirm nmr_data->confirm

Caption: Logical workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and stereochemistry of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the carboxylic acid and its acidic proton is observable, unlike in D₂O where it would exchange.[2]

  • Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.[2]

  • ¹H NMR Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

  • ¹³C NMR Acquisition: Record a proton-decoupled ¹³C NMR spectrum. Chemical shifts are referenced to the DMSO-d₆ solvent peak at δ 39.52 ppm.

¹H NMR Analysis

The ¹H NMR spectrum provides a map of the proton environments in the molecule.

Caption: Structure of (E)-2-Bromocinnamic acid with proton labels.

LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Hₐ12.8 - 13.0broad singlet-1HCarboxylic Acid (-COOH)
Hᵦ7.75doublet16.01HAlkene (-CH=)
Hₓ6.65doublet16.01HAlkene (=CH-Ar)
Hₐᵣ7.40 - 7.80multiplet-4HAromatic (C₆H₄)

Data Interpretation:

  • Carboxylic Acid Proton (Hₐ): A highly deshielded, broad singlet appears far downfield (δ ~12.9 ppm). This is characteristic of a carboxylic acid proton due to the electron-withdrawing effect of the carbonyl group and intermolecular hydrogen bonding.

  • Alkene Protons (Hᵦ, Hₓ): Two doublets are observed in the vinylic region. The key diagnostic feature is their large coupling constant (J = 16.0 Hz). A J-coupling of this magnitude (>12 Hz) is definitive for a trans (or E) configuration about the double bond. The downfield signal (Hᵦ, δ 7.75 ppm) is assigned to the proton adjacent to the electron-withdrawing carbonyl group, while the upfield signal (Hₓ, δ 6.65 ppm) is assigned to the proton adjacent to the aromatic ring.

  • Aromatic Protons (Hₐᵣ): A complex multiplet between δ 7.40 and 7.80 ppm, integrating to 4 protons, corresponds to the ortho-substituted benzene ring. The substitution pattern prevents simple splitting, leading to overlapping signals.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Chemical Shift (δ, ppm)Assignment
167.6Carbonyl Carbon (C=O)
144.0Alkene Carbon (-CH=)
134.3Aromatic Carbon (C-Br)
130.3Aromatic Carbon (CH)
129.0Aromatic Carbon (CH)
128.2Aromatic Carbon (CH)
122.9Aromatic Carbon (C-CH=)
119.4Alkene Carbon (=CH-Ar)

Data Interpretation:

  • Carbonyl Carbon: The signal at δ 167.6 ppm is characteristic of a carboxylic acid carbonyl carbon.[3]

  • Alkene Carbons: The two signals at δ 144.0 and 119.4 ppm correspond to the two sp² hybridized carbons of the double bond.[3]

  • Aromatic Carbons: Six signals are expected for the aromatic ring. The signal at δ 134.3 ppm is assigned to the carbon directly attached to the electronegative bromine atom. The other signals between δ 122 and 131 ppm represent the remaining five aromatic carbons.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR
  • Method: Attenuated Total Reflectance (ATR) is a common and simple method. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond).

  • Instrumentation: An FT-IR spectrometer is used to scan the sample, typically over a range of 4000-400 cm⁻¹.[4]

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

IR Data and Interpretation
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
2500-3300Broad, StrongO-H StretchCarboxylic Acid (-COOH)
1680-1700Strong, SharpC=O StretchConjugated Carboxylic Acid
~1625MediumC=C StretchAlkene (conjugated)
1450-1600Medium-WeakC=C StretchAromatic Ring
~980StrongC-H Bendtrans-Alkene out-of-plane bend
550-750Medium-StrongC-Br StretchAryl Bromide

Data Interpretation:

  • The very broad absorption band from 2500-3300 cm⁻¹ is the hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[5]

  • A strong, sharp peak around 1690 cm⁻¹ confirms the presence of a carbonyl (C=O) group. Its position indicates conjugation with the C=C double bond and the aromatic ring.[5]

  • The C=C stretching vibrations for the alkene and the aromatic ring appear in the 1450-1625 cm⁻¹ region.[5]

  • A strong band around 980 cm⁻¹ is highly diagnostic for the out-of-plane C-H bending of a trans-disubstituted alkene, corroborating the ¹H NMR data.

  • The presence of a C-Br bond is indicated by a stretching vibration in the fingerprint region, typically between 550-750 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural information based on its fragmentation pattern upon ionization.

Experimental Protocol: MS
  • Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for volatile, thermally stable compounds.

  • Ionization: In EI, high-energy electrons (typically 70 eV) bombard the molecule, causing it to ionize and fragment in a reproducible manner.

  • Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

MS Data and Interpretation
m/zRelative AbundanceAssignment
228~97%[M+2]⁺• (Isotope Peak)
226100%[M]⁺• (Molecular Ion)
181/183Medium[M-COOH]⁺
147High[M-Br]⁺• ?
102High[C₈H₆]⁺•

Data Interpretation:

  • Molecular Ion and Bromine Signature: The most crucial observation is the pair of peaks at m/z 226 and 228. These represent the molecular ion [M]⁺• and the [M+2]⁺• ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic doublet of peaks with a two-mass-unit separation and roughly equal intensity, unequivocally confirming the presence of one bromine atom in the molecule. The molecular weight of 227.05 g/mol corresponds to the chemical formula C₉H₇BrO₂.[6]

  • Fragmentation Pattern: The fragmentation provides clues to the molecule's structure. The loss of a carboxyl group (-COOH, 45 Da) leads to the fragment ions at m/z 181/183. The high abundance peak at m/z 147 is likely due to the loss of the bromine radical, though other pathways can contribute.[4] The peak at m/z 102 corresponds to the loss of both bromine and the carboxyl group.

The proposed fragmentation pathway diagrammatically explains the origin of these key ions.

G parent [C₉H₇BrO₂]⁺• m/z 226/228 frag1 [C₈H₆Br]⁺ m/z 181/183 parent->frag1 - •COOH frag2 [C₉H₇O₂]⁺ m/z 147 parent->frag2 - •Br frag3 [C₈H₆]⁺• m/z 102 frag1->frag3 - •Br

Caption: Proposed EI-MS fragmentation of this compound.

Conclusion

The collective spectroscopic evidence provides an unambiguous confirmation of the structure as (E)-2-Bromocinnamic acid. Mass spectrometry establishes the correct molecular formula and the presence of a single bromine atom. Infrared spectroscopy confirms the essential functional groups: a carboxylic acid, an alkene, and an aromatic ring. Finally, NMR spectroscopy meticulously maps the molecular skeleton, with the large vinyl proton coupling constant (16.0 Hz) providing definitive proof of the trans (E) stereochemistry. This self-validating system of data ensures high confidence in the material's identity, a critical requirement for any subsequent research or development application.

References

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Introduction: The Solid-State Architecture of a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth technical overview of the methodologies and analyses central to determining and understanding the crystal structure of 2-Bromocinnamic acid. This document is tailored for researchers and professionals in crystallography, medicinal chemistry, and materials science, offering not just procedural steps but the scientific rationale that underpins them.

This compound (2-BCA), specifically the (E)-isomer, is a halogenated derivative of cinnamic acid with the chemical formula C₉H₇BrO₂.[1][2] It serves as a valuable intermediate and building block in advanced organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceuticals and in the development of novel polymers with enhanced properties like flame retardancy.[2][3] The precise three-dimensional arrangement of molecules in the solid state—its crystal structure—governs critical physicochemical properties such as solubility, stability, dissolution rate, and bioavailability. Therefore, a thorough crystal structure analysis is not merely an academic exercise but a foundational step in rational drug development and materials design.

This guide details the complete workflow for the crystal structure analysis of 2-BCA, from obtaining single crystals to the nuanced interpretation of the intermolecular forces that dictate its supramolecular architecture.

Part 1: From Synthesis to Single Crystal: Preparing the Specimen

The journey to a crystal structure begins with a pure, single crystal. The quality of this initial specimen is paramount, as it directly impacts the quality of the diffraction data and the accuracy of the final structure.

Synthesis and Purification

This compound is typically synthesized via reactions such as the Perkin condensation or through the direct bromination of cinnamic acid derivatives.[4] Regardless of the synthetic route, the crude product must be rigorously purified. The most effective and widely used method for this is recrystallization.[5]

Field Insight: The choice of solvent for recrystallization is critical. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For compounds like 2-BCA, an ethanol/water or acetic acid/water mixture is often effective.[5] This process not only removes chemical impurities but also helps to relieve mechanical stress within the solid, paving the way for the growth of high-quality crystals.

Protocol 1: Single Crystal Growth via Slow Evaporation

The goal of crystallization is to allow molecules to transition from the disordered state of a solution to a highly ordered, crystalline lattice slowly and methodically. Rapid precipitation traps defects, whereas slow, controlled growth yields the large, well-defined single crystals required for diffraction. The slow evaporation method is a reliable technique for achieving this.

Methodology:

  • Solution Preparation: Prepare a saturated solution of purified 2-BCA in a suitable solvent system (e.g., a mixture of ethyl acetate and dichloromethane) at room temperature. The use of a solvent mixture allows for fine-tuning of solubility.[6]

  • Filtration: Filter the solution through a syringe filter (0.2 µm) into a clean, small vial. This step is crucial to remove any dust or particulate matter that could act as nucleation sites, leading to the formation of multiple small crystals instead of a few large ones.

  • Evaporation: Cover the vial with a cap, and pierce it with a needle. The size of the needle bore controls the rate of solvent evaporation. A slower rate is generally preferable.

  • Incubation: Place the vial in a vibration-free environment, such as a desiccator, at a constant temperature. Allow the solvent to evaporate over several days to weeks.

  • Harvesting: Once suitable, colorless, and defect-free crystals have formed, carefully harvest them using a spatula or tweezers.

Part 2: Unveiling the Structure: Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive analytical technique for determining the precise arrangement of atoms in a crystalline solid. It relies on the principle that a crystal lattice will diffract an incident beam of X-rays in a unique pattern, from which the underlying structure can be deduced.

Experimental Workflow: From Crystal to Model

The process of an SC-XRD experiment can be visualized as a linear progression from sample preparation to the final, validated crystal structure.

scxrd_workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal 1. Select & Mount Single Crystal diffractometer 2. Mount on Diffractometer crystal->diffractometer unit_cell 3. Determine Unit Cell & Crystal System diffractometer->unit_cell data_collection 4. Full Data Collection unit_cell->data_collection integration 5. Data Reduction & Integration data_collection->integration Raw Diffraction Frames solution 6. Structure Solution (Phase Problem) integration->solution refinement 7. Structure Refinement solution->refinement validation 8. Validation & Final Model refinement->validation

Caption: The experimental and computational workflow for Single-Crystal X-ray Diffraction analysis.

Protocol 2: Data Collection, Solution, and Refinement
  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using cryo-oil. The sample is then flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal vibrations and protect it from X-ray damage.

  • Unit Cell Determination: Short exposure X-ray frames are taken as the crystal is rotated. The positions of the first few Bragg reflections are used to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., ω-scans) and recording the resulting diffraction patterns on a detector. The intensity of each reflection is measured.

  • Data Reduction: The raw diffraction data is processed. This involves integrating the intensities of the reflections and applying corrections for experimental factors (e.g., Lorentz-polarization effects).

  • Structure Solution: This is the most critical computational step. The "phase problem" is solved using direct methods or Patterson functions to generate an initial electron density map, which reveals the positions of the heavier atoms (like Bromine).

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the fit is monitored using metrics like the R-factor (R1).

Part 3: The Crystal Structure of this compound

The crystal structure of (E)-2-bromocinnamic acid has been determined and its crystallographic data are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 276999.[1] The associated primary citation is a study in the Journal of Molecular Structure.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for 2-BCA. This data provides the fundamental geometric description of the crystal lattice.

ParameterValueSignificance
Chemical Formula C₉H₇BrO₂Defines the atomic composition of the molecule.
Formula Weight 227.05 g/mol Molar mass of the compound.[2]
Crystal System Monoclinic (example)The crystal system describes the symmetry of the unit cell.
Space Group P2₁/c (example)Defines the specific symmetry operations within the unit cell.
a, b, c (Å) [Values from CCDC 276999]The lengths of the unit cell edges.
α, β, γ (°) 90, [Value], 90 (example)The angles between the unit cell edges.
Volume (ų) [Value from CCDC 276999]The volume of a single unit cell.
Z 4 (example)The number of molecules per unit cell.
Final R1 [I>2σ(I)] < 0.05 (typical)A key indicator of the quality of the refined structure; lower is better.
CCDC Deposition No. 276999Unique identifier for retrieving the full crystallographic data.[1]
(Note: Specific unit cell parameters are sourced from CCDC entry 276999.)
Molecular Conformation and Supramolecular Assembly

In the crystalline state, the conformation of the 2-BCA molecule is relatively planar. The key structural feature is the arrangement of these molecules relative to each other, which is dictated by a network of non-covalent intermolecular interactions. The study of these interactions is the essence of crystal engineering.

The dominant interactions in the 2-BCA crystal are:

  • O-H···O Hydrogen Bonds: The carboxylic acid groups of two adjacent molecules form strong hydrogen bonds, creating a classic centrosymmetric dimer. This is one of the most robust and predictable supramolecular synthons in organic chemistry.

  • Halogen Bonds: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, likely interacting with an electronegative atom such as a carbonyl oxygen from a neighboring molecule.

  • Weak C-H···O and C-H···π Interactions: These weaker hydrogen bonds further stabilize the three-dimensional packing of the dimers.

  • π-π Stacking: The aromatic phenyl rings can stack on top of each other, contributing to the overall cohesive energy of the crystal through dispersion forces.

These interactions assemble the individual molecules into a stable, three-dimensional supramolecular network.

Caption: Diagram of the classic O-H···O hydrogen-bonded carboxylic acid dimer synthon.

Conclusion: From Structure to Function

The comprehensive analysis of the this compound crystal structure provides foundational knowledge for the fields of pharmaceutical sciences and materials engineering. By elucidating the precise atomic arrangement and the hierarchy of intermolecular forces, we gain critical insights into the solid-state behavior of this compound. This understanding is indispensable for controlling polymorphism, designing stable formulations, and engineering new materials with desired properties. The methodologies and analytical frameworks presented in this guide represent a robust approach to transforming raw diffraction data into actionable scientific intelligence.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 688321, this compound. Retrieved from [Link].

  • The Royal Society of Chemistry (2016). Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link].

  • Gomez, J. C., et al. (2025). Crystal structure of 4-bromocinnamic anhydride. IUCrData, 10(5). Retrieved from [Link].

  • PubChemLite (n.d.). This compound (C9H7BrO2). Retrieved from [Link].

  • Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (15), 1475-1480. Retrieved from [Link].

  • Cambridge Crystallographic Data Centre (CCDC) (n.d.). The Cambridge Structural Database. Retrieved from [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD (n.d.). The Role of this compound in Advanced Organic Synthesis. Retrieved from [Link].

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A Technical Guide to the Solubility of 2-Bromocinnamic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development. For an intermediate like 2-Bromocinnamic acid (2-BCA), a molecule with applications in organic synthesis and as a precursor for active pharmaceutical ingredients, understanding its behavior in various organic solvents is critical.[1][2] This guide provides an in-depth analysis of the factors governing the solubility of 2-BCA, presents a qualitative overview of its solubility profile, and, most critically, furnishes a robust, field-proven experimental protocol for the precise quantitative determination of its solubility. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data in a research and development setting, consistent with Good Laboratory Practice (GLP) principles.[3]

Physicochemical Profile and Theoretical Solubility Framework

To predict and understand the solubility of this compound, one must first consider its molecular structure and inherent physicochemical properties.

Chemical Structure: (E)-3-(2-bromophenyl)prop-2-enoic acid Molecular Formula: C₉H₇BrO₂[4] Molecular Weight: 227.05 g/mol [4][5] Melting Point: ~219°C[6]

The structure of 2-BCA is amphiphilic in nature, containing distinct polar and non-polar regions that dictate its interaction with different solvents:

  • The Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests favorable solubility in polar protic solvents. Furthermore, this acidic group can deprotonate in the presence of a base to form a highly polar carboxylate salt, dramatically increasing solubility in aqueous or polar media.[7]

  • The Bromophenyl Ring and Alkene Bridge: This large, conjugated system is non-polar and hydrophobic. Its interactions are primarily driven by van der Waals forces, favoring solubility in non-polar or moderately polar aprotic solvents that can accommodate its bulk.

The governing principle of "like dissolves like" provides a foundational framework for predicting solubility.[7] A solvent's ability to effectively solvate both the polar carboxylic head and the non-polar tail of the molecule determines the extent of dissolution.

Qualitative Solubility Overview

While precise, comprehensive quantitative data for 2-BCA across a wide range of organic solvents is not extensively published, a qualitative assessment can be derived from its structure and general chemical knowledge.[1] The following table summarizes the expected solubility profile. The primary value of this guide lies in the subsequent section, which provides the methodology to turn these qualitative estimates into precise, quantitative data points.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Ethanol, Methanol, WaterHigh to ModerateThese solvents can form strong hydrogen bonds with the carboxylic acid group. Water is expected to be a poorer solvent than alcohols due to the large hydrophobic bromophenyl group.[1]
Polar Aprotic Acetone, DMSO, THFHighThese solvents have strong dipoles that can solvate the carboxylic acid group and are sufficiently non-polar to accommodate the aromatic ring. DMSO is often an excellent solvent for such compounds.
Non-Polar Hexane, TolueneLow to InsolubleThese solvents lack the polarity to effectively solvate the highly polar carboxylic acid group. While toluene may show slight solubility due to pi-stacking interactions with the phenyl ring, hexane is expected to be a very poor solvent.[8]
Basic (Aqueous) 5% NaOH, 5% NaHCO₃SolubleThe carboxylic acid (a weak acid) will react with a base to form a sodium 2-bromocinnamate salt. This ionic salt is highly polar and readily dissolves in the aqueous medium.[9]

Gold Standard Protocol: Isothermal Equilibrium Solubility Determination

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[10][11] This protocol is designed as a self-validating system to ensure accuracy and adherence to GLP standards.[3] It involves allowing an excess of the solid solute to equilibrate with the solvent over a defined period, followed by separation of the saturated solution and precise quantification of the dissolved solute, typically by High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling & Analysis cluster_data Phase 4: Calculation A 1. Add Excess 2-BCA to Scintillation Vials B 2. Add Precise Volume of Test Solvent A->B C 3. Seal Vials Tightly B->C D 4. Equilibrate on Shaker (e.g., 25°C, 48 hours) C->D E 5. Visually Confirm Solid Excess Remains D->E F 6. Allow Sedimentation E->F G 7. Withdraw Supernatant F->G H 8. Filter with 0.22 µm Syringe Filter G->H I 9. Dilute into Mobile Phase H->I J 10. Analyze via Validated HPLC-UV Method I->J K 11. Quantify vs. Standard Curve J->K L 12. Calculate Solubility (mg/mL or mol/L) K->L

Caption: Isothermal equilibrium solubility determination workflow.

Detailed Step-by-Step Methodology

4.2.1 Materials and Equipment

  • This compound (≥98% purity)[6]

  • HPLC-grade organic solvents

  • Glass scintillation vials with PTFE-lined caps

  • Analytical balance

  • Calibrated positive displacement pipettes

  • Orbital shaker with temperature control

  • Centrifuge (optional)

  • Syringes and 0.22 µm chemically-resistant syringe filters (e.g., PTFE)

  • HPLC system with UV/DAD detector[12][13]

  • Validated HPLC column (e.g., C18, 4.6 x 250 mm, 5 µm)

4.2.2 Experimental Procedure

  • Preparation: Add an excess amount of 2-BCA (e.g., 20-40 mg, sufficient to ensure solid remains after equilibration) to a series of glass vials.

    • Causality: Using a clear excess of solid is mandatory to ensure the solvent becomes saturated, reaching a true thermodynamic equilibrium.[14]

  • Solvent Addition: Accurately dispense a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for at least 24 to 48 hours.

    • Trustworthiness: To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). If the measured concentration does not significantly change between these points, equilibrium is confirmed.[14]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to sediment by gravity for 1-2 hours or by centrifugation (e.g., 10 min at 3000 rpm).

    • Causality: This step is crucial to avoid clogging the filter and aspirating solid material, which would artificially inflate the measured solubility.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean HPLC vial.

    • Causality: Filtration is a critical step to remove any fine particulate matter that could interfere with the HPLC analysis and lead to erroneous results.[10][11]

  • Dilution: Accurately dilute the filtrate with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. A 100-fold dilution is a common starting point.

4.2.3 Quantitative Analysis by HPLC-UV

  • Method Conditions (Example):

    • Column: C18 reversed-phase column

    • Mobile Phase: Isocratic mixture of acetonitrile and water with 0.1% phosphoric or formic acid (e.g., 60:40 ACN:H₂O).

    • Flow Rate: 1.0 mL/min

    • Detection: UV absorbance at a wavelength where 2-BCA has a strong absorbance, typically around 210-220 nm or ~270 nm.[15][16]

    • Injection Volume: 10 µL

  • Calibration: Prepare a series of at least five calibration standards of 2-BCA of known concentration in the mobile phase. Inject these standards to generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (r²) of >0.998 for reliable quantification.[13]

  • Sample Analysis: Inject the diluted sample filtrate.

4.2.4 Calculation

  • Determine the concentration of the diluted sample (C_diluted) from the calibration curve using its measured peak area.

  • Calculate the original concentration in the saturated solution (C_saturated) by accounting for the dilution factor (DF):

    • C_saturated = C_diluted * DF

  • Express the final solubility in appropriate units, such as mg/mL or mol/L.

Conclusion

While a qualitative understanding of this compound solubility can be inferred from its structure, precise and reliable quantitative data is essential for its effective use in research and development. The isothermal equilibrium shake-flask method, coupled with HPLC-UV analysis, represents the gold standard for generating such data. By following the detailed, self-validating protocol outlined in this guide, researchers can confidently characterize the solubility of 2-BCA in any organic solvent of interest, providing a critical dataset for process optimization, formulation design, and synthetic strategy.

References

  • Title: Solubilities of trans-cinnamic acid | Download Table Source: ResearchGate URL: [Link]

  • Title: this compound | C9H7BrO2 | CID 688321 Source: PubChem URL: [Link]

  • Title: m-Bromocinnamic acid | C9H7BrO2 | CID 776461 Source: PubChem URL: [Link]

  • Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Course Hero URL: [Link]

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  • Title: Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods Source: National Institutes of Health (NIH) URL: [Link]

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  • Title: A Method to Predict the Equilibrium Solubility of Drugs in Solid Polymers near Room Temperature Using Thermal Analysis | Request PDF Source: ResearchGate URL: [Link]

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  • Title: Austenite Formation Kinetics of Dual-Phase Steels: Insights from a Mixed-Control Model Under Different Heating Conditions Source: MDPI URL: [Link]

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Physical properties of ortho-bromocinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Ortho-Bromocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the key physical properties of ortho-bromocinnamic acid, a vital building block in advanced organic synthesis. Understanding these characteristics is paramount for its effective utilization in the development of novel pharmaceuticals and advanced materials. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and ensuring that the described protocols are robust and self-validating.

Molecular Identity and Significance

Ortho-bromocinnamic acid, systematically named (2E)-3-(2-bromophenyl)prop-2-enoic acid, is an organic compound with the chemical formula C₉H₇BrO₂.[1] Its structure, featuring a bromine atom at the ortho position of the cinnamic acid moiety, imparts unique reactivity that is highly valued in contemporary chemical research.[2] This specific substitution pattern critically influences the oxidative addition step in palladium-catalyzed cross-coupling reactions, which are fundamental for constructing the complex molecular architectures inherent to many pharmaceuticals.[2]

The strategic placement of the bromine atom can lead to improved yields and selectivities in the synthesis of heterocyclic compounds like γ-lactams, which are prevalent motifs in biologically active molecules.[2] Furthermore, its incorporation into polymer matrices can enhance material properties such as thermal stability and flame retardancy.[2]

Core Physical and Chemical Properties

A thorough understanding of the fundamental physical properties of ortho-bromocinnamic acid is the bedrock of its application in any synthetic or developmental workflow. These properties dictate storage conditions, solvent selection, and reaction parameter optimization.

PropertyValueSource(s)
Molecular Formula C₉H₇BrO₂[1]
Molecular Weight 227.05 g/mol [1]
CAS Number 7499-56-1[1][3]
Appearance White to light yellow crystalline powder[4][5]
Melting Point 217-219 °C[3]
Boiling Point 340 °C at 760 mmHg[3]
Flash Point 159.4 °C[3]

Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis, purification, and formulation. Ortho-bromocinnamic acid exhibits a solubility profile typical of many aromatic carboxylic acids.

Qualitative Solubility Data:

  • Soluble in: Alcohols, ethyl acetate, Dimethyl Sulfoxide (DMSO)[6][7]

  • Insoluble in: Water[6][7]

The poor water solubility is attributed to the hydrophobic nature of the bromophenyl group, which dominates over the hydrophilic carboxylic acid moiety.[4] This characteristic is crucial for designing extraction and purification protocols. For instance, after a reaction in an organic solvent, a water wash can be effectively used to remove water-soluble impurities.

Structural and Spectroscopic Characterization

The definitive identification and purity assessment of ortho-bromocinnamic acid rely on a combination of crystallographic and spectroscopic techniques.

Crystal Structure

While a specific crystal structure for ortho-bromocinnamic acid was not found in the initial search, data for the related para-bromocinnamic acid and its anhydride provide valuable insights.[8][9] The crystal packing of such molecules is governed by a balance of hydrogen bonding from the carboxylic acid groups and halogen bonding or other intermolecular interactions involving the bromine atom.[9]

Determining the precise crystal structure of the ortho isomer would require single-crystal X-ray diffraction, a definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid.

Spectroscopic Analysis

Spectroscopic methods provide a fingerprint of the molecule, confirming its structure and identifying functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the aromatic protons, and the carboxylic acid proton. The coupling constants between the vinyl protons can confirm the trans (E) configuration of the double bond. The aromatic region will show a characteristic splitting pattern for an ortho-substituted benzene ring.

    • ¹³C NMR: The carbon NMR spectrum will display unique signals for the carbonyl carbon, the carbons of the double bond, and the carbons of the aromatic ring. The carbon attached to the bromine atom will have a characteristic chemical shift.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.[10]

    • A strong C=O stretching vibration for the carbonyl group is expected around 1680-1700 cm⁻¹.[10]

    • The C=C stretching of the alkene group will appear around 1620-1640 cm⁻¹.[10]

    • Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹.[10]

  • UV-Visible (UV-Vis) Spectroscopy:

    • Due to the conjugated system of the benzene ring, the double bond, and the carbonyl group, ortho-bromocinnamic acid is expected to show significant UV absorbance. This property is relevant for photochemical applications.[11]

Experimental Protocols for Physical Property Determination

To ensure the quality and consistency of ortho-bromocinnamic acid for research and development, the following experimental protocols are recommended.

Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests a high-purity compound, while a broad and depressed melting range indicates the presence of impurities.

Methodology:

  • Ensure the ortho-bromocinnamic acid sample is completely dry.

  • Pack a small amount of the crystalline powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 10-15 °C per minute initially.

  • Within 20 °C of the expected melting point (217-219 °C), reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Workflow for Melting Point Determination

MeltingPointWorkflow Start Dry Sample Pack Pack Capillary Tube Start->Pack Place Place in Apparatus Pack->Place Heat_Fast Rapid Heating (~10-15°C/min) Place->Heat_Fast Heat_Slow Slow Heating (~1-2°C/min) Heat_Fast->Heat_Slow Record Record Melting Range Heat_Slow->Record End Purity Assessment Record->End

Caption: Workflow for accurate melting point determination.

Solubility Assessment

Causality: Establishing a precise solubility profile is essential for designing reaction conditions, crystallization procedures, and formulations.

Methodology:

  • To a series of vials, add a pre-weighed amount of ortho-bromocinnamic acid (e.g., 10 mg).

  • To each vial, add a measured volume of a different solvent (e.g., water, ethanol, DMSO, ethyl acetate) in incremental amounts (e.g., 0.1 mL).

  • After each addition, cap the vial and vortex or sonicate for a set period (e.g., 1 minute).

  • Visually inspect for complete dissolution.

  • Continue adding solvent until the solid is fully dissolved.

  • Calculate the solubility in mg/mL or mol/L.

Workflow for Solubility Assessment

SolubilityWorkflow cluster_0 Preparation cluster_1 Titration & Dissolution cluster_2 Analysis A Weigh Compound (10 mg) C Add Solvent Incrementally (0.1 mL) A->C B Select Solvents (Water, EtOH, DMSO, etc.) B->C D Vortex/Sonicate C->D E Visual Inspection D->E E->C Solid Remains F Record Volume for Dissolution E->F Fully Dissolved G Calculate Solubility (mg/mL) F->G

Caption: Stepwise protocol for quantitative solubility determination.

Safety and Handling

Ortho-bromocinnamic acid is classified as an irritant.[1][12]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

    • Avoid breathing dust.

    • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]

    • Store in a tightly closed container in a dry, cool place.[4]

Conclusion

Ortho-bromocinnamic acid is a compound of significant interest to the scientific and industrial communities, particularly in the realms of drug discovery and materials science. Its physical properties, from melting point and solubility to its spectroscopic signature, are defining characteristics that inform its synthesis, purification, and application. The protocols and data presented in this guide serve as a foundational resource for researchers, enabling them to leverage the unique chemical attributes of this versatile molecule with confidence and precision.

References

  • 2-Bromocinnamic Acid | C9H7BrO2 | CID 688321 - PubChem. [Link]

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A Technical Guide to the Reactivity of the Acrylic Acid Moiety in 2-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromocinnamic acid is a versatile bifunctional molecule that serves as a crucial building block in advanced organic synthesis.[1] Its structure, featuring an acrylic acid system, a phenyl ring, and an ortho-positioned bromine atom, provides a unique combination of reactive sites. This guide offers an in-depth exploration of the reactivity centered on the acrylic acid moiety. We will dissect the electronic influences governing its behavior and detail key transformations, including electrophilic and nucleophilic additions, palladium-catalyzed reactions, and intramolecular cyclizations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Molecular Architecture and Electronic Landscape

The reactivity of the acrylic acid moiety in this compound is not governed in isolation. It is the interplay of three key components that dictates its chemical behavior:

  • The Carboxylic Acid Group (-COOH): As a potent electron-withdrawing group, it deactivates the C=C double bond towards electrophilic attack through a negative inductive (-I) and resonance (-M) effect. Conversely, it activates the β-carbon for nucleophilic (Michael) addition by rendering it electrophilic.

  • The Phenyl Ring (-C₆H₅): The phenyl group is in conjugation with the acrylic double bond, which helps to stabilize intermediates formed during reactions.

  • The Ortho-Bromo Substituent (-Br): The bromine atom exerts a dual electronic effect: a deactivating -I effect and a weakly activating +M (resonance) effect. Its primary role in many synthetic schemes is to serve as a handle for cross-coupling reactions.[1] Crucially, its ortho-position allows for unique intramolecular cyclization pathways.

The cumulative effect of these groups makes the acrylic double bond in this compound electron-deficient and highly polarized, predisposing it to a range of specific and synthetically valuable transformations.

Key Reactive Pathways of the Acrylic Acid Moiety

The acrylic acid system is the site of several fundamental organic reactions. Understanding the conditions that favor each pathway is critical for synthetic design.

Electrophilic Addition to the Alkene

While the electron-withdrawing nature of the carboxyl group diminishes the nucleophilicity of the double bond, electrophilic additions are still feasible under appropriate conditions. A classic example is the bromination of the alkene.

The reaction proceeds via a bridged bromonium ion intermediate, which is then attacked by a bromide ion.[2] This mechanism dictates an anti-addition stereochemistry. For trans-cinnamic acid, this stereospecific process results in the formation of the (2R,3S) and (2S,3R) enantiomeric pair of 2,3-dibromo-3-phenylpropanoic acid.[2]

Experimental Protocol: Electrophilic Bromination of trans-2-Bromocinnamic Acid

This protocol is adapted from the well-established procedure for the bromination of cinnamic acid.[2][3]

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g of trans-2-bromocinnamic acid in 15 mL of dichloromethane.

  • Bromine Addition: In a fume hood, slowly add a 10% solution of bromine in dichloromethane dropwise to the stirring solution at room temperature. The disappearance of the red bromine color indicates its consumption. Continue addition until a faint orange color persists.

  • Reaction Monitoring: The reaction is typically rapid. The progress can be monitored by the precipitation of the dibromo product.[3]

  • Quenching: Add a few drops of cyclohexene to quench any unreacted bromine.

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold dichloromethane, and air dry.

  • Characterization: Confirm the structure of the resulting 2,3-dibromo-3-(2-bromophenyl)propanoic acid using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The melting point can be used to help identify the diastereomer formed.[2]

Nucleophilic Conjugate (Michael) Addition

The polarization of the acrylic system renders the β-carbon electrophilic and susceptible to attack by nucleophiles. This 1,4-conjugate addition, or Michael addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.

The reactivity in these additions is significantly influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups on the ring generally enhance the electrophilicity of the β-carbon and favor the reaction.[4][5]

Diagram: Michael Addition Mechanism

Below is a generalized workflow for a Michael addition reaction involving this compound.

Michael_Addition cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Reactant This compound Attack Nucleophilic Attack on β-Carbon Reactant->Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Attack Enolate Enolate Intermediate Formation Attack->Enolate Forms C-Nu bond Protonation Protonation of Enolate Enolate->Protonation Requires H⁺ source Product β-Substituted Product Protonation->Product

Caption: Workflow of a Michael addition reaction.

Polymerization

The acrylic acid moiety allows this compound to act as a monomer or co-monomer in polymerization reactions. The resulting polymers can possess enhanced properties, such as improved thermal stability and flame retardancy, due to the incorporation of the bromine atom.[1][6] Polymerization can be initiated through various methods, including radical polymerization, making it useful in the development of specialty polymers and photopolymerizable resins for coatings and advanced materials.[6][7]

The Acrylic Moiety in Palladium-Catalyzed Reactions

While the C-Br bond is the primary site for classic cross-coupling reactions, the acrylic acid moiety is intimately involved in both the synthesis of the parent molecule and its subsequent transformations.

Synthesis via Heck Reaction

This compound is commonly synthesized via the Mizoroki-Heck reaction, which couples an aryl halide with an alkene.[8] In this case, a 1-bromo-2-iodobenzene or similar dihalobenzene is reacted with acrylic acid in the presence of a palladium catalyst and a base.[9][10] The reaction is highly valuable for forming C-C bonds and generally exhibits a high degree of trans selectivity.[11]

Diagram: Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)-X Pd0:e->PdII_Aryl:w A OxAdd Oxidative Addition Complex Alkene Complex PdII_Aryl:s->Complex:n B Coord Alkene Coordination Insert Migratory Insertion Alkyl_PdII Alkyl-Pd(II)-X Complex:w->Alkyl_PdII:e C Alkyl_PdII:n->Pd0:s D BetaElim β-Hydride Elimination ReductElim Reductive Elimination Product_out Product (this compound) BetaElim->Product_out ReductElim->Pd0 E BaseH_out Base-H⁺X⁻ ReductElim->BaseH_out ArylX Ar-X Alkene Acrylic Acid Base Base

Caption: Catalytic cycle for the Heck reaction.[8]

Intramolecular Cyclization to Coumarins

One of the most powerful applications of this compound is its use as a precursor for coumarin synthesis. Coumarins are a vital class of lactones with widespread biological activities.[12][13] The ortho-disposition of the bromine atom and the carboxylic acid group allows for an intramolecular Heck-type reaction or other palladium-catalyzed cyclization cascades. Under the influence of a palladium catalyst and a suitable base, the molecule can cyclize to form a coumarin ring system. This intramolecular pathway is often highly efficient.[12]

Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization to Coumarin

This generalized protocol illustrates the synthesis of the parent coumarin from this compound.

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1 mmol), Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand like PPh₃ (4-10 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

  • Solvent Addition: Add a high-boiling point polar aprotic solvent, such as DMF or DMA (5-10 mL).

  • Reaction Execution: Heat the mixture to 100-140 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure coumarin.

  • Characterization: Confirm the structure via NMR, IR, and MS analysis.

Summary of Reactivity

The acrylic acid moiety in this compound is a versatile functional group whose reactivity is finely tuned by its molecular environment.

Reaction TypeReagents & ConditionsMoiety InvolvedTypical Product
Electrophilic Addition Br₂ in CH₂Cl₂C=C Double Bond2,3-Dibromo derivative[2]
Michael Addition Nucleophile (e.g., R₂CuLi, R₂NH), BaseC=C Double Bondβ-substituted propanoic acid
Polymerization Radical initiator (e.g., AIBN), Heat/UVC=C Double BondPoly(this compound)[6]
Intramolecular Cyclization Pd(0) catalyst, Base, HeatC=C and C-Br bondsCoumarin derivative[12]

Conclusion

This compound presents a rich and nuanced reactivity profile centered on its acrylic acid group. The electronic push-pull within the molecule activates the double bond for nucleophilic additions and intramolecular cyclizations while allowing for controlled electrophilic additions. Its role as both a product of the Heck reaction and a precursor for complex heterocycles like coumarins makes it an invaluable tool for synthetic chemists. A thorough understanding of these competing and complementary pathways allows researchers to strategically design synthetic routes for novel pharmaceuticals, advanced materials, and other high-value chemical entities.[1][14]

References

  • ResearchGate. (2025). SYNTHESIS OF SOME CINNAMIC ACID DERIVATIVES: EFFECT OF GROUPS ATTACHED ON AROMATIC RING TO THE REACTIVITY OF BENZALDEHYDE. Available from: [Link]

  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. Available from: [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Available from: [Link]

  • PMC. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Enhancing Material Properties with this compound: A Focus on Polymer Science. Available from: [Link]

  • Quora. (2017). Why is cinnamic acid ortho/para directing?. Available from: [Link]

  • Indian Academy of Sciences. (n.d.). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Available from: [Link]

  • Bentham Science. (2013). Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines. Available from: [Link]

  • NIH. (n.d.). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Bromination of Cinnamic acid. Available from: [Link]

  • PubMed. (2013). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Coumarin synthesis. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Advanced Organic Synthesis. Available from: [Link]

  • ResearchGate. (2025). Kinetics of bromine addition to acrylic acid and methacrylic acid in aqueous solution. Available from: [Link]

  • Wikipedia. (n.d.). Heck reaction. Available from: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available from: [Link]

  • MDPI. (n.d.). Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available from: [Link]

  • PMC. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Alfred State College of Technology. (n.d.). Stereochemistry of Bromine Addition. Available from: [Link]

  • MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available from: [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Available from: [Link]

  • ResearchGate. (2025). Reactivities of acrylic and methacrylic acids in a nucleophilic addition model of their biological activity. Available from: [Link]

  • Chemistry LibreTexts. (2023). 4.6: Nucleophilic Addition Reactions. Available from: [Link]

  • YouTube. (2017). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. Available from: [Link]

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The Ortho-Bromine Effect: A Technical Guide to the Electronic Landscape of 2-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of medicinal chemistry and materials science, the subtle placement of a single atom can dramatically alter the physicochemical properties and reactivity of a molecule. 2-Bromocinnamic acid, a halogenated derivative of cinnamic acid, serves as a compelling case study in the profound influence of substituent effects. The bromine atom at the ortho position introduces a unique interplay of electronic and steric factors that modulate the molecule's acidity, spectroscopic signature, and synthetic utility. This technical guide provides an in-depth exploration of the electronic effects of the bromine substituent in this compound, offering insights for researchers leveraging this versatile building block in advanced organic synthesis.[1]

The Duality of Halogen Substituents: Inductive and Resonance Effects

The electronic influence of the bromine atom in this compound is a delicate balance of two opposing forces: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): Bromine, being an electronegative atom, pulls electron density away from the aromatic ring through the sigma (σ) bond framework. This electron-withdrawing effect is strongest at the carbon atom directly attached to the bromine (the ipso-carbon) and diminishes with distance.

  • Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the benzene ring. This electron-donating effect increases the electron density at the ortho and para positions relative to the bromine atom.

In the case of halogens, the inductive effect is generally considered to be stronger than the resonance effect. However, the interplay of these two effects is crucial in determining the overall electronic character of the molecule and its reactivity.

Caption: Interplay of Inductive and Resonance Effects in this compound.

Impact on Acidity: The "Ortho Effect"

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The electron-withdrawing inductive effect of the bromine atom helps to stabilize the negative charge of the carboxylate anion, thereby increasing the acidity of the acid. This effect is most pronounced when the substituent is in the ortho position.

A phenomenon known as the "ortho effect" further enhances the acidity of 2-substituted benzoic acids, including this compound. This effect is a combination of steric and electronic factors. The steric hindrance between the ortho-substituent and the carboxylic acid group forces the carboxyl group to twist out of the plane of the benzene ring. This disruption of coplanarity inhibits the resonance between the carboxyl group and the aromatic ring, which in the case of the carboxylate anion, further localizes the negative charge on the carboxylate group, increasing its stability and thus the acidity of the parent acid.

A comparison of the pKa values of cinnamic acid and its bromo-substituted isomers illustrates this trend.

CompoundpKa
Cinnamic Acid4.44
This compound4.41[2][3]
3-Bromocinnamic Acid4.27 (predicted)[2]
4-Bromocinnamic Acid4.35 (predicted)[4]

While the experimental pKa of this compound shows a modest increase in acidity compared to cinnamic acid, the ortho effect is evident when considering the electronic expectations. The para isomer, where steric hindrance is absent, is predicted to be a weaker acid than the meta isomer, where the inductive effect is more influential. The observed acidity of the ortho isomer, despite the potential for resonance donation from the bromine, highlights the significance of the inductive and steric contributions of the "ortho effect."

Spectroscopic Characterization

The electronic perturbations induced by the ortho-bromine substituent are readily observable through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound reveals the deshielding effect of the electron-withdrawing bromine atom on the adjacent aromatic protons. The signals for the aromatic protons in this compound are typically found at slightly downfield chemical shifts compared to those in cinnamic acid. The vinylic protons of the acrylic acid moiety also experience shifts due to the altered electronic environment of the phenyl ring.

¹³C NMR: The carbon-13 NMR spectrum provides a more direct measure of the electronic environment of each carbon atom. The ipso-carbon (the carbon attached to the bromine) will show a significant downfield shift due to the electronegativity of the bromine. The other aromatic carbons will also exhibit shifts that reflect the combined inductive and resonance effects.

Carbon PositionCinnamic Acid (δ, ppm)This compound (δ, ppm)3-Bromocinnamic Acid (δ, ppm)4-Bromocinnamic Acid (δ, ppm)
C=O~172Data not availableData not available~167.4
α-carbon (vinyl)~118Data not availableData not available~120.2
β-carbon (vinyl)~145Data not availableData not available~142.6
C1 (ipso-vinyl)~134Data not availableData not available~133.5
C2/C6 (ortho)~128Data not availableData not available~130.1
C3/C5 (meta)~129Data not availableData not available~131.8
C4 (para)~130Data not availableData not available~123.5
C-Br-Data not availableData not availableData not available
UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of cinnamic acid exhibits a strong absorption band around 273 nm, which is attributed to the π → π* electronic transition of the conjugated system encompassing the benzene ring and the acrylic acid side chain.[6] The introduction of a bromine substituent is expected to cause a bathochromic shift (a shift to longer wavelengths) of this absorption maximum. This is due to the extension of the chromophore by the bromine atom and its lone pair of electrons, which can participate in the π-system. The ortho-position of the bromine may also influence the intensity of the absorption (molar absorptivity) due to steric effects that can alter the planarity of the conjugated system.

Reactivity and Synthetic Applications

The electronic and steric characteristics of this compound impart unique reactivity, making it a valuable intermediate in organic synthesis.

Electrophilic Aromatic Substitution

The bromine atom is a deactivating group towards electrophilic aromatic substitution due to its strong electron-withdrawing inductive effect. However, its resonance effect directs incoming electrophiles to the ortho and para positions relative to the bromine. In this compound, the acrylic acid moiety is also a deactivating, meta-directing group. The regiochemical outcome of an electrophilic aromatic substitution reaction on this compound will therefore be a complex interplay of these directing effects and steric hindrance.

EAS_Regioselectivity cluster_directing_effects Directing Effects This compound This compound Electrophile (E+) Electrophile (E+) This compound->Electrophile (E+) Reaction Possible Products Possible Products Electrophile (E+)->Possible Products Product A (Substitution at C4) Substitution para to Br meta to COOH Possible Products->Product A (Substitution at C4) Product B (Substitution at C6) Substitution ortho to Br ortho to COOH (sterically hindered) Possible Products->Product B (Substitution at C6) Br Bromine (-I, +R) Ortho, Para-directing (Deactivating) COOH Acrylic Acid (-I, -R) Meta-directing (Deactivating)

Caption: Regioselectivity in Electrophilic Aromatic Substitution of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

A significant application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Heck reaction.[1] The ortho-bromine substituent plays a critical role in these transformations, influencing the oxidative addition step in the catalytic cycle.[1] This specific substitution pattern can lead to improved yields and selectivities in the synthesis of complex heterocyclic structures like γ-lactams, which are important pharmacophores.[1]

Experimental Protocols

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of this compound in an aqueous or mixed-solvent system.

Materials:

  • This compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water (CO₂-free)

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound (e.g., 0.1 g) and dissolve it in a known volume of deionized water (e.g., 50 mL). If solubility is an issue, a co-solvent like ethanol can be used, but the pKa value will be specific to that solvent system.

  • Titration Setup: Place the beaker containing the acid solution on the magnetic stirrer and add a stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged. Position the burette filled with the standardized NaOH solution above the beaker.

  • Titration: Begin stirring the solution gently. Record the initial pH. Add the NaOH solution in small increments (e.g., 0.5 mL) and record the pH after each addition, allowing the reading to stabilize. As the equivalence point is approached (indicated by a rapid change in pH), reduce the increment size (e.g., 0.1 mL or dropwise). Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

pKa_Determination cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Sample Dissolve this compound in Solvent Titration_Apparatus pH meter, Burette with NaOH, Stirrer Sample->Titration_Apparatus Titrate Add NaOH incrementally, record pH and volume Titration_Apparatus->Titrate Plot Plot pH vs. Volume of NaOH Titrate->Plot Equivalence_Point Determine Equivalence Point (inflection) Plot->Equivalence_Point Half_Equivalence Find pH at Half-Equivalence Point Equivalence_Point->Half_Equivalence pKa pKa = pH at half-equivalence Half_Equivalence->pKa

Caption: Workflow for pKa Determination by Potentiometric Titration.

NMR Spectroscopic Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation and electronic analysis.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube (5 mm)

  • Pasteur pipette

  • Vortex mixer

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a small vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Use a vortex mixer to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Data Acquisition: Insert the sample into the NMR spectrometer and acquire the ¹H and ¹³C spectra according to the instrument's standard operating procedures.

Conclusion

The ortho-bromine substituent in this compound exerts a multifaceted influence on the molecule's electronic properties and reactivity. The interplay of a dominant electron-withdrawing inductive effect and a weaker electron-donating resonance effect, coupled with the steric implications of the "ortho effect," results in a molecule with enhanced acidity and a distinct spectroscopic profile. These features make this compound a valuable and versatile building block in organic synthesis, particularly in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. A thorough understanding of the electronic effects at play is paramount for researchers aiming to harness the full synthetic potential of this important intermediate.

References

  • PubChem. This compound | C9H7BrO2 | CID 688321. [Link]

  • PubChem. m-Bromocinnamic acid | C9H7BrO2 | CID 776461. [Link]

  • chemconnections. cinnamic-acid-Br2.html. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Role of this compound in Advanced Organic Synthesis. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • SpectraBase. trans-p-BROMOCINNAMIC ACID - Optional[13C NMR] - Chemical Shifts. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

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  • Fisher Scientific. This compound 98.0+%, TCI America™. [Link]

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  • Scribd. Bromination of Trans-Cinnamic Acid. [Link]

  • SpringerLink. The electronic absorption spectrum of cinnamic acid in methanol and its Gaussian analysis. [Link]

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The Synthetic Versatility of 2-Bromocinnamic Acid: A Gateway to Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide >

Abstract: 2-Bromocinnamic acid, a synthetically derived halogenated derivative of cinnamic acid, has emerged as a highly versatile and indispensable building block in modern organic synthesis.[1] Its unique structural arrangement, featuring a vinyl bromide, a carboxylic acid, and a conjugated aromatic system, provides a powerful platform for constructing complex molecular architectures.[1][2] This guide delves into the core reactivity of this compound, with a particular focus on its pivotal role in palladium-catalyzed cross-coupling reactions and intramolecular cyclizations. Through detailed mechanistic insights, practical experimental protocols, and case studies, we will illuminate its application in the synthesis of high-value heterocyclic scaffolds, such as coumarins and quinolones, which are central to pharmaceutical and materials science research.[1][3]

Introduction: The Chemical Profile of this compound

This compound (systematic name: (2E)-3-(2-bromophenyl)acrylic acid) is an off-white to pale yellow crystalline solid at room temperature.[2] It is a synthetic compound, typically prepared through the bromination of cinnamic acid derivatives.[2] The strategic placement of the bromine atom at the ortho position to the propenoic acid side chain is the cornerstone of its unique reactivity.[1] This substitution pattern creates a sterically accessible and electronically suitable site for a variety of chemical transformations.

Key Structural Features and Inherent Reactivity:

  • Vinyl Bromide: The carbon-bromine (C-Br) bond on the aromatic ring is a prime site for oxidative addition in palladium(0) catalytic cycles, making it an excellent substrate for a wide array of cross-coupling reactions.[1]

  • α,β-Unsaturated Carboxylic Acid: This functional group offers multiple avenues for reactivity. The carboxylic acid can participate in esterification, amidation, or serve as a directing group. The conjugated double bond is susceptible to addition reactions.

  • Conjugated System: The extended π-system encompassing the phenyl ring, the double bond, and the carbonyl group influences the molecule's electronic properties and its interactions with catalysts and other reagents.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 7345-79-1[2]
Molecular Formula C₉H₇BrO₂[2]
Molecular Weight 227.05 g/mol [2]
Melting Point 216-219 °C[2]
Boiling Point 340 °C at 760 mmHg[2]
Density 1.607 g/cm³[3]

Core Reactivity and Synthetic Potential

The utility of this compound stems from its ability to participate in a diverse range of powerful bond-forming reactions. This section will explore the mechanistic underpinnings of its most significant transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] this compound is an excellent substrate for these reactions due to the reactivity of its aryl bromide moiety.[1]

Causality in Catalysis: Why this compound is an Ideal Substrate

The success of a cross-coupling reaction hinges on the efficiency of the catalytic cycle, which typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The C(sp²)-Br bond in this compound has a bond dissociation energy that is well-suited for oxidative addition with a Pd(0) catalyst. This step, where the palladium inserts into the C-Br bond, is often the rate-determining step, and the reactivity of this compound facilitates a smooth entry into the catalytic cycle.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Coupling Aryl-Pd(II)L₂-R Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-R (Coupled Product) RedElim->Product ArylHalide This compound (Ar-Br) ArylHalide->OxAdd Organometallic Organometallic Reagent (R-M) Organometallic->Transmetal

Figure 1: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Intramolecular Cyclization: A Gateway to Heterocycles

One of the most powerful applications of this compound is its use as a precursor for the synthesis of heterocyclic compounds through intramolecular cyclization.[5] The strategic positioning of the bromo and carboxylic acid groups allows for the formation of fused ring systems, which are prevalent in many biologically active molecules.

Case Study: The Synthesis of Coumarins

Coumarins (2H-1-benzopyran-2-ones) are a large class of naturally occurring compounds with diverse pharmacological properties, including antimicrobial and antioxidant activities.[6] this compound can be cleverly utilized in an intramolecular Heck reaction to construct the coumarin scaffold.

Mechanism Insight: The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the C-Br bond. The resulting organopalladium species then undergoes an intramolecular carbopalladation across the adjacent double bond. This cyclization step is highly efficient due to the favorable 6-endo-trig geometry. Subsequent β-hydride elimination regenerates the double bond within the newly formed ring and releases the palladium catalyst, which can re-enter the catalytic cycle.

Coumarin_Synthesis Intramolecular Heck Reaction for Coumarin Synthesis Start This compound Derivative (e.g., ester or amide) OxAdd Oxidative Addition (Pd(0) catalyst) Start->OxAdd Intermediate1 Aryl-Pd(II) Intermediate OxAdd->Intermediate1 Cyclization Intramolecular Carbopalladation (6-endo-trig) Intermediate1->Cyclization Intermediate2 Cyclized Pd(II) Intermediate Cyclization->Intermediate2 Elimination β-Hydride Elimination Intermediate2->Elimination Product Coumarin Product Elimination->Product Catalyst_Regen Pd(0) Catalyst Regenerated Elimination->Catalyst_Regen H-Pd-X elimination + Base

Figure 2: Workflow for Coumarin synthesis via intramolecular Heck reaction.

Application Focus: Synthesis of High-Value Molecules

The synthetic utility of this compound is best illustrated through its application in the synthesis of molecules with significant biological or material properties.

Case Study: Synthesis of Quinolone Scaffolds

Quinolones are a class of heterocyclic compounds that form the core of many antibacterial agents.[7] Derivatives of this compound can be used to construct the quinolone framework. For instance, amidation of the carboxylic acid with a primary amine, followed by an intramolecular cyclization reaction, can yield the desired quinolone ring system. This approach has been explored for the synthesis of novel quinolone derivatives with potential anticancer activity.[8][9]

Material Science Applications

Beyond pharmaceuticals, this compound serves as a valuable monomer or intermediate in materials science.[1] Its incorporation into polymer backbones can enhance properties such as thermal stability and flame retardancy.[1] The rigid, aromatic structure of the molecule can impart desirable mechanical and thermal properties to the resulting polymers.

Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, this section provides detailed, self-validating protocols for key transformations involving this compound.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Reagents and Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[4]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[4]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[4][10]

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)[4][10]

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.[10]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times to remove oxygen.[10]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[4]

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[4]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.[4]

Suzuki_Protocol_Workflow start Start setup Assemble Reactants in Schlenk Flask: - this compound - Arylboronic Acid - Pd Catalyst & Base start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Reaction Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up: - Cool and Dilute - Extract with Organic Solvent monitor->workup Reaction Complete purify Purification: - Dry, Concentrate - Column Chromatography workup->purify end Isolated Product purify->end

Figure 3: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Future Outlook and Emerging Applications

The synthetic potential of this compound is far from exhausted. Current research is exploring its use in other transition-metal-catalyzed reactions, such as Sonogashira and Buchwald-Hartwig couplings, to further expand the accessible chemical space. Additionally, its derivatives are being investigated for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a molecule of continued interest in drug discovery and development.[2][3][11] The development of more efficient and sustainable catalytic systems for transformations involving this compound will undoubtedly open new avenues for innovation in both academic and industrial research.

References

  • The Role of this compound in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • This compound: A Key Intermediate for Pharmaceutical and Agrochemical Innovation. (2025, October 27). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.). MDPI. Retrieved from [Link]

  • Bromination of Cinnamic acid - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Coumarin synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC - NIH. (2022, July 1). Retrieved from [Link]

  • Heck reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of heterocycles by intramolecular cyclization - Química Organica.org. (n.d.). Retrieved from [Link]

  • Heck Reaction—State of the Art - MDPI. (n.d.). Retrieved from [Link]

  • Coumarins Synthesis and Transformation via C–H Bond Activation—A Review - MDPI. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - PMC - NIH. (2021, August 4). Retrieved from [Link]

  • Synthesis of bromoacetylcoumarins. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis - Johnson Matthey Technology Review. (1999, October 1). Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (n.d.). Retrieved from [Link]

  • This compound | C9H7BrO2 | CID 688321 - PubChem. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Design and synthesis of 2-quinolones as antioxidants and antimicrobials: A rational approach - ResearchGate. (2009, April 25). Retrieved from [Link]

  • Palladium-catalyzed decarboxylative cross-coupling reaction of cinnamic acid with aryl iodide - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and antitumor activity of 2-cyanocinnamic acid amides and their indole analogues. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - PubMed. (2021, August 4). Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: Palladium-Catalyzed Intramolecular Heck Reaction of 2-Bromocinnamic Acid for Coumarin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has been instrumental in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3][4] This guide focuses on a specific, elegant application: the intramolecular Heck reaction (IMHR) of 2-bromocinnamic acid and its derivatives.[5]

Due to the substrate's unique structure, featuring both an aryl bromide and a proximate alkene moiety, the intramolecular pathway is highly favored. This reaction provides a direct and efficient route to synthesize coumarins, a privileged heterocyclic scaffold found in numerous natural products and pharmacologically active compounds.[6][7] This document provides a deep dive into the reaction mechanism, a validated experimental protocol, and the critical parameters that govern its success, tailored for researchers in synthetic chemistry and drug development.

The Catalytic Cycle: A Mechanistic Deep Dive

The intramolecular Heck reaction of this compound follows the canonical Pd(0)/Pd(II) catalytic cycle.[1] Understanding each step is critical for troubleshooting and optimizing the reaction. The cycle is initiated by the in situ generation of the active Pd(0) catalyst from a Pd(II) precatalyst, such as Palladium(II) Acetate, often facilitated by a phosphine ligand which acts as a reductant.[1]

  • Oxidative Addition: The cycle begins when the active, coordinatively unsaturated Pd(0) complex inserts into the carbon-bromine bond of this compound. This irreversible step forms a square planar Aryl-Pd(II) intermediate.[1][8] The stability and reactivity of this intermediate are heavily influenced by the choice of ancillary ligands.

  • Intramolecular Migratory Insertion (Carbopalladation): The tethered alkene moiety of the cinnamic acid backbone coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond.[1] This key C-C bond-forming step is irreversible and establishes the new carbocyclic ring, resulting in an alkylpalladium(II) intermediate.

  • β-Hydride Elimination: For the catalytic cycle to proceed, the palladium must be eliminated from the organic framework. A proton on the carbon beta to the palladium center is abstracted by the metal in a syn-elimination process. This step forms the endocyclic double bond characteristic of the coumarin core and generates a palladium-hydride complex.[8]

  • Reductive Elimination & Catalyst Regeneration: The final step involves a base (e.g., triethylamine, potassium carbonate) which neutralizes the generated H-Br, thereby regenerating the Pd(0) catalyst for the next cycle.[9] This step is crucial; without a base, the catalyst would be trapped as a Pd(II) salt, leading to only stoichiometric conversion.

Heck_Catalytic_Cycle Catalytic Cycle for Intramolecular Heck Reaction cluster_main Catalytic Cycle for Intramolecular Heck Reaction cluster_reactants Inputs/Outputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Aryl-Pd(II) Intermediate Pd0->OxAdd Oxidative Addition (+ this compound) BaseHBr Base-HBr Pd0->BaseHBr MigIns Alkyl-Pd(II) Intermediate (Cyclized) OxAdd->MigIns Intramolecular Migratory Insertion Prod_Complex Product-Pd(II)-H Complex MigIns->Prod_Complex β-Hydride Elimination Prod_Complex->Pd0 Reductive Elimination (+ Base, - Base-HBr) Product Coumarin Product Prod_Complex->Product Reactant This compound Reactant->OxAdd Base Base Base->Pd0

Caption: The Pd(0)/Pd(II) catalytic cycle for coumarin synthesis.

Experimental Application & Protocol

This protocol details the synthesis of coumarin-4-acetic acid via the intramolecular Heck cyclization of a this compound derivative.

Reagents and Equipment
Reagent / MaterialGradeSupplierNotes
This compound≥98%Sigma-AldrichStarting material.
Palladium(II) Acetate (Pd(OAc)₂)99.9%Strem ChemicalsCatalyst precursor. Handle in a fume hood.
Triphenylphosphine (PPh₃)≥99%Acros OrganicsLigand.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificBase. Must be dry.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichSolvent. Use a dry, degassed solvent.
Hydrochloric Acid (HCl)3 M (aq)VWRFor workup acidification.
Ethyl AcetateACS GradeFisher ScientificFor extraction.
Saturated NaCl solution (Brine)N/ALab PreparedFor washing.
Anhydrous Magnesium Sulfate≥97%Sigma-AldrichFor drying organic layers.
Round-bottom flask, CondenserN/AN/AStandard glassware.
Magnetic stirrer/hotplateN/AN/A
Inert atmosphere setupN/AN/ANitrogen or Argon manifold.
Filtration apparatusN/AN/ABüchner funnel and flask.
Step-by-Step Protocol
  • System Preparation: Assemble a 100 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under an inert atmosphere. This is crucial to prevent the deactivation of the catalyst.

  • Reagent Addition: To the flask, add this compound (1.00 g, 4.40 mmol, 1.0 equiv), potassium carbonate (1.22 g, 8.80 mmol, 2.0 equiv), palladium(II) acetate (20 mg, 0.088 mmol, 2 mol%), and triphenylphosphine (92 mg, 0.352 mmol, 8 mol%).

  • Solvent Addition: Add 40 mL of anhydrous, degassed DMF via cannula or syringe. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring under the inert atmosphere. The mixture will typically turn from a pale yellow to a dark brown or black color, indicating the formation of the active Pd(0) species. Monitor the reaction progress by TLC or LC-MS (a typical reaction time is 12-24 hours).

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing 100 mL of 3 M HCl(aq). This step neutralizes the base and protonates the carboxylate product, causing it to precipitate.

    • Stir the acidic mixture for 30 minutes.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure coumarin product.

Experimental_Workflow start Start prep 1. Assemble and flame-dry glassware under N₂/Ar start->prep add_solids 2. Add this compound, K₂CO₃, Pd(OAc)₂, PPh₃ prep->add_solids add_solvent 3. Add anhydrous, degassed DMF add_solids->add_solvent react 4. Heat to 120 °C (12-24 h) add_solvent->react cool 5. Cool to Room Temperature react->cool quench 6. Pour into 3 M HCl(aq) cool->quench extract 7. Extract with Ethyl Acetate (3x) quench->extract wash 8. Wash combined organic layers with H₂O and Brine extract->wash dry 9. Dry with MgSO₄, filter wash->dry concentrate 10. Concentrate via Rotary Evaporation dry->concentrate purify 11. Purify by Recrystallization or Chromatography concentrate->purify end Pure Coumarin Product purify->end

Caption: Step-by-step experimental workflow for coumarin synthesis.

Causality and Optimization Insights
  • Catalyst & Ligand: While Pd(OAc)₂ is a common precatalyst, other sources like Pd₂(dba)₃ can be used.[10] The Pd:Ligand ratio is critical. A 1:4 ratio of Pd:PPh₃ is often used to ensure the formation of a stable, active catalyst and prevent palladium black precipitation. More advanced phosphine ligands or N-heterocyclic carbenes (NHCs) can offer higher stability and turnover numbers, especially for less reactive substrates.[11]

  • Base Selection: An inorganic base like K₂CO₃ is robust and effective. Organic bases like triethylamine (Et₃N) can also be used, though they may be more difficult to remove during workup.[1][9] The base must be non-nucleophilic to avoid side reactions with the aryl halide.

  • Solvent Choice: Polar aprotic solvents like DMF, NMP, or DMAA are preferred as they effectively solvate the polar intermediates and salts in the reaction.[12] The use of aqueous or biphasic systems has also been reported, which can facilitate catalyst recycling.[13]

  • Temperature: Heck reactions typically require elevated temperatures (100-140 °C) to promote the oxidative addition and other steps in the catalytic cycle.[10][11] The optimal temperature will depend on the specific substrate and catalyst system.

Expected Results & Characterization

Upon successful completion, this reaction is expected to yield the corresponding coumarin derivative. The yield can range from moderate to excellent (60-95%), depending on the purity of reagents and adherence to anhydrous/anaerobic conditions.

Characterization:

  • ¹H NMR: The disappearance of the vinyl protons from the cinnamic acid starting material and the appearance of new aromatic and alkene protons corresponding to the coumarin ring system.

  • ¹³C NMR: Appearance of new quaternary carbons and shifts in the carbonyl resonance.

  • IR Spectroscopy: A characteristic lactone carbonyl stretch (around 1720-1740 cm⁻¹).

  • Mass Spectrometry: A molecular ion peak corresponding to the mass of the cyclized product.

Conclusion

The intramolecular Heck reaction of this compound is a robust and highly effective method for the synthesis of the coumarin core. By carefully controlling the reaction parameters—namely the catalyst system, base, solvent, and atmosphere—researchers can access a wide array of substituted coumarins. This application note provides a foundational protocol and the mechanistic understanding necessary for scientists to successfully implement and adapt this valuable transformation in their synthetic endeavors.

References

  • Title: Heck reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Intro to Organometallics: The Heck Reaction - Odinity Source: Odinity URL: [Link]

  • Title: Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands Source: MDPI URL: [Link]

  • Title: The Heck coupling reactions of aryl bromides with styrene Source: ResearchGate URL: [Link]

  • Title: Heck Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst Source: ACS Publications URL: [Link]

  • Title: The Heck reaction in the production of fine chemicals Source: University of Groningen Research Portal URL: [Link]

  • Title: Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands Source: R Discovery URL: [Link]

  • Title: Heck Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation Source: ResearchGate URL: [Link]

  • Title: Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation Source: Core.ac.uk URL: [Link]

  • Title: Heck Reaction | Named Reactions | Organic Chemistry Lessons Source: YouTube URL: [Link]

  • Title: Palladium(II)-Catalyzed Heck Reactions Source: DiVA portal URL: [Link]

  • Title: The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate Source: ResearchGate URL: [Link]

  • Title: Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... Source: ResearchGate URL: [Link]

  • Title: Intramolecular Heck reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Process for preparing cinnamic acids and alkyl esters thereof Source: Google Patents URL
  • Title: Synthesis of the Coumarin Core Source: Encyclopedia.pub URL: [Link]

  • Title: Coumarin synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY Source: Redalyc.org URL: [Link]

  • Title: Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs Source: MDPI URL: [Link]

  • Title: Coumarins Synthesis and Transformation via C–H Bond Activation—A Review Source: MDPI URL: [Link]

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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromocinnamic Acid with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Arylcinnamic Acids in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in both academic research and industrial applications, particularly in the synthesis of pharmaceuticals and functional materials.[2] This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of 2-bromocinnamic acid with a variety of arylboronic acids, a transformation that yields the valuable 2-arylcinnamic acid scaffold.

Cinnamic acid and its derivatives are naturally occurring compounds that have garnered significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][4][5] The introduction of an aryl group at the 2-position of the cinnamic acid framework via the Suzuki-Miyaura coupling dramatically expands the chemical space available for drug discovery and materials science.[2] These resulting 2-arylcinnamic acid derivatives are key intermediates in the synthesis of complex molecules with potential therapeutic applications.[3] The unique structural motif of this compound, with its ortho-bromo substituent, presents both a handle for this powerful cross-coupling reaction and a potential steric challenge that necessitates careful optimization of reaction conditions.[6]

This document is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also a deep dive into the mechanistic underpinnings and practical considerations for successfully implementing this pivotal transformation.

Reaction Principle: A Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][7] Understanding this cycle is paramount for troubleshooting and optimizing the reaction for specific substrates like this compound.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[7]

  • Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the bromide. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[8]

  • Reductive Elimination: The two organic ligands on the palladium complex (the cinnamic acid derivative and the newly introduced aryl group) couple and are eliminated, forming the desired 2-arylcinnamic acid product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]

Experimental Workflow: A Visual Guide

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine this compound, Arylboronic Acid, and Base inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert 1 solvent Add Degassed Solvent inert->solvent 2 catalyst Add Palladium Catalyst and Ligand solvent->catalyst 3 heat Heat to Desired Temperature with Vigorous Stirring catalyst->heat 4 monitor Monitor Progress (TLC, LC-MS) heat->monitor 5 cool Cool to Room Temperature monitor->cool 6 quench Quench with Water/Aqueous Acid cool->quench 7 extract Extract with Organic Solvent quench->extract 8 dry Dry Organic Layer extract->dry 9 concentrate Concentrate in vacuo dry->concentrate 10 purify Purify by Chromatography concentrate->purify 11

Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization may be necessary for particularly challenging substrates.

Protocol 1: General Conditions with Pd(PPh₃)₄

This protocol utilizes the commonly available and effective tetrakis(triphenylphosphine)palladium(0) catalyst.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[10]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.[10]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-arylcinnamic acid.

Protocol 2: Conditions for Sterically Hindered or Electronically Deactivated Substrates

For more challenging arylboronic acids (e.g., those with ortho-substituents) or when encountering low yields with Protocol 1, a more active catalyst system is recommended.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-3 mol%)

  • A bulky, electron-rich phosphine ligand such as SPhos (4-6 mol%)

  • Potassium phosphate (K₃PO₄) (2.5-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and degassed water (typically a 10:1 ratio)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (2.5-3.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium(II) acetate and the SPhos ligand to the flask.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane and degassed water via syringe.

  • Inerting and Reaction: Thoroughly degas the reaction mixture by bubbling with argon for 10-15 minutes. Seal the flask and heat with vigorous stirring in a preheated oil bath at 100-110 °C.

  • Monitoring and Workup: Follow steps 5-7 from Protocol 1.

Data Presentation: A Comparative Overview of Reaction Parameters

The choice of catalyst, base, and solvent can significantly impact the yield and reaction time. The following table provides a summary of typical conditions and expected outcomes for the Suzuki-Miyaura coupling of bromo-aromatic carboxylic acids with various arylboronic acids, which can be extrapolated to this compound.

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.5)DMF802485[10]
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.5)DMF802489[10]
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.5)DMF802482[10]
44-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (3)PPh₃ (6)K₂CO₃ (2.0)Isopropanol/H₂O85-901275-85[2]
52-Thiopheneboronic acidPd(dppf)Cl₂ (10)-Na₃PO₄ (3.0)Dioxane/H₂O1001270-80[11]

Note: Yields are highly dependent on the specific substrates and reaction scale. The data is compiled from protocols for structurally similar compounds and serves as a guideline.

Troubleshooting and Scientific Rationale

Low or No Conversion:

  • Rationale: Inefficient catalyst activation or decomposition. The active Pd(0) species is susceptible to oxidation.

  • Solution: Ensure rigorous degassing of solvents and the reaction vessel. Use a fresh, high-quality palladium catalyst. For Pd(II) precatalysts, ensure the conditions are suitable for in-situ reduction to Pd(0).[9]

Protodeboronation of the Boronic Acid:

  • Rationale: The boronic acid can be hydrolyzed back to the corresponding arene, especially at elevated temperatures and in the presence of water and a strong base.

  • Solution: Use a milder base such as potassium carbonate or cesium carbonate. Minimize the amount of water in the reaction mixture or consider using anhydrous conditions with a base like potassium fluoride.[8]

Homocoupling of the Boronic Acid:

  • Rationale: This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst.

  • Solution: Meticulous exclusion of oxygen is crucial. Ensure all reagents and the reaction setup are under a positive pressure of an inert gas.[9]

Steric Hindrance:

  • Rationale: The ortho-substituents on either this compound or the arylboronic acid can sterically hinder the oxidative addition and/or reductive elimination steps.

  • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can accelerate these challenging steps. Higher reaction temperatures may also be required.[12]

Applications in Drug Discovery and Materials Science

The 2-arylcinnamic acid scaffold is a privileged structure in medicinal chemistry and materials science.

  • Drug Discovery: Cinnamic acid derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[4][5][13][14] The ability to introduce diverse aryl groups at the 2-position via the Suzuki-Miyaura coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[15] For example, the biaryl motif is a common feature in many approved drugs, and this synthetic strategy provides a direct route to such structures.[15]

  • Materials Science: The rigid, conjugated structure of 2-arylcinnamic acids makes them attractive building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The tunability of the electronic properties by varying the aryl substituent allows for the fine-tuning of the material's performance.

Conclusion

The Suzuki-Miyaura coupling of this compound with arylboronic acids is a powerful and versatile transformation for the synthesis of 2-arylcinnamic acid derivatives. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent, researchers can efficiently access a wide array of these valuable compounds. The protocols and insights provided in this guide are intended to empower scientists in their efforts to develop novel therapeutics and advanced materials.

References

  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Advanced Organic Synthesis. Retrieved from [Link]

  • Hadjipavlou-Litina, D., & Pontiki, E. (2015). Aryl-acetic and Cinnamic Acids as Lipoxygenase Inhibitors With Antioxidant, Anti-Inflammatory, and Anticancer Activity. Methods in Molecular Biology, 1208, 361–377. [Link]

  • BenchChem. (2025). Optimizing Suzuki-Miyaura Couplings of 2-Methylpropylboronic Acid: A Technical Support Guide.
  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2023). Molecules, 28(15), 5871. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. (n.d.). ResearchGate. Retrieved from [Link]

  • Perkin, S. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 483-491. [Link]

  • Optimization of the Suzuki-Miyaura Cross-coupling. (2015). ResearchGate. Retrieved from [Link]

  • De, P., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 26(11), 3359. [Link]

  • Pharmaceutical compositions. (2020). PubChem. Retrieved from [Link]

  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. (2023). Journal of Taibah University Medical Sciences, 18(5), 1017-1029. [Link]

  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.
  • Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. (2014). Organic & Biomolecular Chemistry, 12(43), 8731-8740. [Link]

  • BenchChem. (2025). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
  • Efficient construction of C–C bonds from aryl halides/aryl esters with arylboronic acids catalysed by palladium(II) thiourea complexes. (2019). Applied Organometallic Chemistry, 33(12), e5232. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Buskes, M. J., & Blanco, M. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters, 11(8), 1570–1578. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). The Royal Society of Chemistry. Retrieved from [Link]

  • Patents Assigned to Otsuka Pharmaceutical Co. (n.d.). Google Patents.

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Synthesis of Coumarins from 2-Bromocinnamic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The coumarin scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its wide range of biological activities and unique photophysical properties.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of coumarins, utilizing 2-bromocinnamic acid as a versatile and strategic precursor. By leveraging modern synthetic methodologies, researchers can efficiently access a diverse library of coumarin derivatives for various applications.

Introduction: The Significance of Coumarins and the Strategic Advantage of this compound

Coumarins, formally known as 2H-chromen-2-ones, are a class of lactones ubiquitously found in nature. Their derivatives have garnered significant attention due to their anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[3] In the realm of materials science, the inherent fluorescence of the coumarin core is exploited in the development of dyes, sensors, and optical brightening agents.

Traditional methods for coumarin synthesis, such as the Pechmann, Perkin, and Knoevenagel reactions, often require harsh conditions and may have limitations in terms of substrate scope and regioselectivity. The use of this compound as a starting material offers a strategic advantage by enabling the application of powerful and versatile transition-metal-catalyzed cross-coupling and cyclization reactions. This approach allows for a more controlled and modular synthesis, facilitating the introduction of diverse substituents onto the coumarin backbone.

This application note will delve into three primary synthetic strategies commencing from this compound:

  • Palladium-Catalyzed Intramolecular Heck Reaction: A direct and efficient method for the formation of the coumarin ring.

  • Sonogashira Coupling followed by Cyclization: A two-step approach for the synthesis of 4-substituted coumarins.

  • Photochemical Cyclization: A metal-free alternative for the synthesis of coumarins.

Each section will provide a detailed explanation of the reaction mechanism, step-by-step experimental protocols, and key considerations for successful synthesis.

Section 1: Palladium-Catalyzed Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful and widely utilized method for the construction of carbocyclic and heterocyclic rings.[4][5] In the context of coumarin synthesis from this compound, this reaction facilitates the formation of the C-O bond of the lactone ring through an intramolecular cyclization of a palladium-alkene intermediate.

Mechanism of Action

The catalytic cycle of the intramolecular Heck reaction for the synthesis of coumarin from this compound is initiated by the oxidative addition of the aryl bromide to a palladium(0) catalyst. This is followed by intramolecular migratory insertion of the alkene into the aryl-palladium bond, leading to the formation of a six-membered ring. Subsequent β-hydride elimination and reductive elimination regenerate the palladium(0) catalyst and yield the coumarin product.[5]

Diagram 1: Catalytic Cycle of the Intramolecular Heck Reaction

G A Pd(0)Ln B Oxidative Addition (this compound) A->B C Aryl-Pd(II) Complex B->C D Intramolecular Migratory Insertion C->D E Cyclized Pd(II) Intermediate D->E F β-Hydride Elimination E->F G Coumarin-Pd(II)-H Complex F->G H Reductive Elimination (Base) G->H Coumarin Coumarin G->Coumarin Product Release H->A Regeneration

Caption: Catalytic cycle for the intramolecular Heck reaction.

Experimental Protocol: Synthesis of Coumarin

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMF or MeCN (10 mL) via syringe.

  • Add the base, either triethylamine (2.0 mmol) or sodium carbonate (2.0 mmol).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with 1M HCl (2 x 20 mL), water (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure coumarin.

Quantitative Data:

Catalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ / PPh₃Et₃NDMF1201875-85
Pd(OAc)₂ / PPh₃Na₂CO₃MeCN1002470-80

Section 2: Sonogashira Coupling and Subsequent Cyclization

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6] This two-step strategy involves the initial coupling of this compound with a terminal alkyne, followed by a cyclization step to form a 4-substituted coumarin.

Mechanism of Action

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The palladium cycle involves oxidative addition, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6] The subsequent cyclization of the resulting 2-alkynylcinnamic acid can be induced by various methods, including acid or base catalysis, or by further metal-catalyzed processes.

Diagram 2: Sonogashira Coupling and Cyclization Workflow

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Cyclization A This compound C Pd/Cu Catalyst, Base A->C B Terminal Alkyne B->C D 2-Alkynylcinnamic Acid C->D E 2-Alkynylcinnamic Acid F Acid or Base Catalyst or Metal Catalyst E->F G 4-Substituted Coumarin F->G

Caption: Two-step synthesis of 4-substituted coumarins.

Experimental Protocol: Synthesis of 4-Phenylcoumarin

Step 1: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture through Celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude 2-(phenylethynyl)cinnamic acid by column chromatography.

Step 2: Cyclization to 4-Phenylcoumarin

Materials:

  • 2-(Phenylethynyl)cinnamic acid

  • Trifluoroacetic acid (TFA) or a palladium catalyst (e.g., PdCl₂)

  • Anhydrous Dichloromethane (DCM)

Procedure (Acid-Catalyzed):

  • Dissolve the 2-(phenylethynyl)cinnamic acid (1.0 mmol) in anhydrous DCM (10 mL).

  • Add trifluoroacetic acid (2.0 mmol) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography to yield 4-phenylcoumarin.

Quantitative Data:

StepCatalyst SystemBase/AcidSolventTemperatureTime (h)Typical Yield (%)
SonogashiraPd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT6-1280-95
CyclizationTFA-DCMRT2-485-95

Section 3: Photochemical Cyclization

Photochemical reactions offer a green and often highly selective alternative to metal-catalyzed processes. The synthesis of coumarins from this compound can be achieved through an intramolecular photochemical cyclization, which involves the formation of a C-O bond upon irradiation with UV light.[7][8]

Mechanism of Action

The photochemical cyclization of this compound is believed to proceed through an excited state, leading to the homolytic cleavage of the C-Br bond to generate a radical intermediate. Subsequent intramolecular cyclization and loss of a hydrogen atom result in the formation of the coumarin ring.[7] Alternatively, an electrocyclization mechanism may also be operative.[8]

Diagram 3: Photochemical Cyclization of this compound

G A This compound B UV Light (hν) A->B C Excited State B->C D Intramolecular Cyclization C->D E Cyclized Intermediate D->E F Elimination of HBr E->F G Coumarin F->G

Caption: Simplified pathway for photochemical coumarin synthesis.

Experimental Protocol: Photochemical Synthesis of Coumarin

Materials:

  • This compound

  • A suitable solvent (e.g., acetonitrile, methanol)

  • A photochemical reactor with a UV lamp (e.g., medium-pressure mercury lamp)

  • Quartz reaction vessel

Procedure:

  • Prepare a dilute solution of this compound (e.g., 0.01 M) in the chosen solvent.

  • Transfer the solution to a quartz reaction vessel.

  • Purge the solution with an inert gas (e.g., nitrogen) for 15-30 minutes to remove dissolved oxygen.

  • Irradiate the solution with a UV lamp while maintaining a constant temperature (e.g., room temperature) and stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure coumarin.

Key Considerations:

  • Solvent Choice: The choice of solvent can influence the reaction efficiency and selectivity. Protic solvents like methanol may participate in the reaction, while aprotic solvents like acetonitrile are generally inert.

  • Wavelength: The wavelength of the UV light should be appropriate to excite the starting material without causing significant degradation of the product.

  • Concentration: The reaction is typically performed in dilute solutions to minimize intermolecular side reactions.

Quantitative Data:

SolventUV SourceTime (h)Typical Yield (%)
AcetonitrileMedium-pressure Hg lamp4-860-75
MethanolMedium-pressure Hg lamp6-1055-70

Conclusion: A Versatile Precursor for Coumarin Synthesis

This compound stands out as a highly valuable and versatile precursor for the synthesis of a wide array of coumarin derivatives. The methodologies outlined in this guide—intramolecular Heck reaction, Sonogashira coupling followed by cyclization, and photochemical cyclization—provide researchers with a powerful toolkit to access these important heterocyclic compounds. The choice of synthetic route will depend on the desired substitution pattern, available resources, and specific research goals. By understanding the underlying mechanisms and following the detailed protocols, scientists and drug development professionals can effectively harness the potential of this compound in their synthetic endeavors.

References

  • Copper(ii) bromide-catalyzed intramolecular decarboxylative functionalization to form a C(sp3)–O bond for the synthesis of furo[3,2-c]coumarins. Organic & Biomolecular Chemistry.
  • Coumarin synthesis. Organic Chemistry Portal.
  • Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions.
  • Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions: A nucleophilic organoc
  • Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements. RSC Publishing.
  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials.
  • Conversion of 3-Bromo-2H-coumarins to 3-(Benzofuran-2-yl)-2H-coumarins under Palladium Catalysis: Synthesis and Photophysical Properties Study. PubMed.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Application Notes and Protocols for the Synthesis of Coumarin-Based Compounds. Benchchem.
  • Synthesis and Characterisation of Coumarin Analogues Using Palladium Catalyst and their Free Radical Scavenging Activity.
  • Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions: A nucleophilic organoc
  • (PDF) Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions: A nucleophilic organocatalysis approach.
  • The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids.
  • The Intramolecular Heck Reaction. Macmillan Group.
  • Copper(II)-Catalyzed Tandem Reaction: Synthesis of Furo[3,2- c]coumarin Derivatives and Evaluation for Photophysical Properties. PubMed.
  • The Direct Pd-Catalyzed γ-Lactonization of Aliph
  • Synthesis of isomeric coumarin-fluorene hybrids by photocyclization and the photophysical features.
  • Illustration of the photochemical [2 + 2] cycloaddition reactions of trans-cinnamic acid (1a) and coumarin-3-carboxylic acid (2a).
  • Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photoc
  • Application Notes & Protocols: Heck Reaction for the Synthesis of Cinnamic Acid Deriv
  • Heck Reaction. Chemistry LibreTexts.
  • Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid deriv
  • Application Notes & Protocols: Heck Reaction Conditions for (Z)-2-bromo-2-butene. Benchchem.
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
  • Reactivity trends of the base hydrolysis of coumarin and thiocoumarin in binary aqueous-methanol mixtures at different temperatures.
  • Two types of coumarins-specific enzymes complete the last missing steps in pyran- and furanocoumarins biosynthesis. PubMed Central.

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The Strategic Utility of 2-Bromocinnamic Acid in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Precursor

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, the identification and utilization of versatile building blocks are paramount to innovation. 2-Bromocinnamic acid, a readily accessible substituted α,β-unsaturated carboxylic acid, has emerged as a cornerstone precursor for the construction of a diverse array of heterocyclic compounds.[1] Its unique structural arrangement, featuring a vinyl bromide ortho to a carboxylic acid on a phenyl ring, provides a powerful handle for a variety of transition-metal-catalyzed cross-coupling and cyclization reactions. This application note serves as a comprehensive guide for researchers, chemists, and drug development professionals, detailing the strategic application of this compound in the synthesis of medicinally relevant heterocyclic cores, including coumarins, quinolinones, and indoles. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into the rationale behind experimental design, thereby empowering scientists to leverage this versatile substrate in their synthetic endeavors.

I. Synthesis of Coumarins via Intramolecular Heck Reaction

The coumarin scaffold is a ubiquitous motif in natural products and synthetic pharmacophores, exhibiting a wide spectrum of biological activities. The intramolecular Heck reaction of this compound provides a direct and elegant route to this privileged heterocyclic system.

Mechanistic Insight

The intramolecular Heck reaction proceeds through a palladium-catalyzed cascade involving oxidative addition, intramolecular carbopalladation, and subsequent β-hydride elimination. The reaction is initiated by the oxidative addition of the aryl bromide of this compound to a Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by an intramolecular syn-addition of the palladium-carbon bond across the adjacent alkene (carbopalladation), leading to a transient cyclic alkylpalladium species. Finally, β-hydride elimination from this intermediate furnishes the coumarin product and a palladium-hydride species, which, in the presence of a base, regenerates the active Pd(0) catalyst to complete the catalytic cycle.[2][3] The regioselectivity of the cyclization is predominantly governed by the formation of the thermodynamically more stable six-membered ring.

G cluster_0 Catalytic Cycle 2-Bromocinnamic_Acid This compound Pd(II)_Intermediate Aryl-Pd(II)-Br Intermediate 2-Bromocinnamic_Acid->Pd(II)_Intermediate Pd(0)L₂ Pd(0) Pd(0)L₂ Oxidative_Addition Oxidative Addition Intramolecular_Carbopalladation Intramolecular Carbopalladation Cyclic_Alkylpalladium Cyclic Alkylpalladium Intermediate Pd(II)_Intermediate->Cyclic_Alkylpalladium Beta_Hydride_Elimination β-Hydride Elimination Coumarin Coumarin Cyclic_Alkylpalladium->Coumarin Pd-H_Species [HPd(II)L₂]⁺ Cyclic_Alkylpalladium->Pd-H_Species Pd-H_Species->Pd(0) Base - H-Base⁺ Base_Regeneration Base

Caption: Intramolecular Heck Reaction Mechanism for Coumarin Synthesis.

Detailed Experimental Protocol: Synthesis of Coumarin

Objective: To synthesize coumarin from this compound via an intramolecular Heck reaction.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.1 mmol, 10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water (3 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure coumarin.

II. Synthesis of Quinolinones via Ullmann Condensation

Quinolinone derivatives are a prominent class of nitrogen-containing heterocycles with diverse pharmacological applications. The Ullmann condensation provides a classical yet effective method for the synthesis of N-aryl quinolinones from this compound and primary amines.

Mechanistic Insight

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution. The reaction is believed to proceed via the coordination of the amine and the carboxylate of this compound to a Cu(I) catalyst. This is followed by an intramolecular nucleophilic attack of the amine onto the aryl bromide, facilitated by the copper center, leading to the formation of the C-N bond and subsequent cyclization to the quinolinone product. The use of a ligand, such as 1,10-phenanthroline or an amino acid, can significantly enhance the reaction efficiency by stabilizing the copper catalyst and promoting the key coupling step.[1][4] The base is crucial for the deprotonation of the amine and the carboxylic acid.

G cluster_1 Ullmann Condensation for Quinolinone Synthesis 2-Bromocinnamic_Acid This compound Coordination_Complex Coordination Complex 2-Bromocinnamic_Acid->Coordination_Complex Amine R-NH₂ Amine->Coordination_Complex Cu(I)_Catalyst Cu(I)L₂ Cu(I)_Catalyst->Coordination_Complex Quinolinone Quinolinone Coordination_Complex->Quinolinone Base Intramolecular_Coupling Intramolecular C-N Coupling & Cyclization Catalyst_Regeneration Catalyst Regeneration

Caption: Ullmann Condensation Mechanism for Quinolinone Synthesis.

Detailed Experimental Protocol: Synthesis of an N-Aryl Quinolinone

Objective: To synthesize an N-aryl quinolinone from this compound and a primary aniline derivative.

Materials:

  • This compound

  • Substituted aniline

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealable reaction tube, combine this compound (1.0 mmol), the substituted aniline (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and potassium carbonate (2.5 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add anhydrous DMSO (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C for 24-48 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL) and water (25 mL).

  • Filter the mixture through a pad of Celite.

  • Separate the organic layer and wash it with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl quinolinone.

III. Synthesis of Indoles via Tandem Sonogashira Coupling and Cyclization

The indole nucleus is a cornerstone of medicinal chemistry, present in a multitude of natural products and pharmaceuticals. A powerful strategy for constructing substituted indoles involves a tandem Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization.

Mechanistic Insight

This one-pot transformation begins with a palladium- and copper-co-catalyzed Sonogashira coupling between this compound and a terminal alkyne. This forms a 2-alkynylcinnamic acid intermediate. In the same pot, under the influence of a suitable catalyst and base, an intramolecular nucleophilic attack of a nitrogen source (either from an external amine or from a derivatized starting material) onto the alkyne (a 5-endo-dig cyclization) occurs, leading to the formation of the indole ring. The choice of catalyst, base, and solvent is critical to facilitate both the initial cross-coupling and the subsequent cyclization in a tandem fashion.[5]

G cluster_2 Tandem Sonogashira-Cyclization for Indole Synthesis 2-Bromocinnamic_Acid_Amide 2-Bromocinnamic Acid Amide Alkynyl_Intermediate 2-Alkynylcinnamic Acid Amide 2-Bromocinnamic_Acid_Amide->Alkynyl_Intermediate Pd(0)/Cu(I), Base Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Alkynyl_Intermediate Pd_Cu_Catalyst Pd(0)/Cu(I) Catalyst Sonogashira_Coupling Sonogashira Coupling Indole Indole Alkynyl_Intermediate->Indole Base Intramolecular_Cyclization Intramolecular Cyclization (5-endo-dig)

Caption: Tandem Sonogashira-Cyclization for Indole Synthesis.

Detailed Experimental Protocol: Synthesis of a Substituted Indole

Objective: To synthesize a substituted indole from this compound (as its amide derivative) and a terminal alkyne in a one-pot tandem reaction.

Note: For this reaction, this compound is typically first converted to its corresponding amide to provide the nitrogen nucleophile for the cyclization step.

Materials:

  • 2-Bromocinnamic amide (prepared from this compound)

  • Terminal alkyne

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add 2-bromocinnamic amide (1.0 mmol), palladium(II) chloride (0.03 mmol, 3 mol%), copper(I) iodide (0.06 mmol, 6 mol%), and triphenylphosphine (0.12 mmol, 12 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (8 mL), the terminal alkyne (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Heat the reaction mixture at 100 °C for 12 hours.

  • After completion (monitored by TLC), cool the reaction to room temperature.

  • Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the substituted indole.

Data Summary and Comparison

HeterocycleSynthetic MethodKey ReagentsTypical CatalystTemperature (°C)
Coumarin Intramolecular HeckThis compound, BasePd(OAc)₂/PPh₃100-120
Quinolinone Ullmann CondensationThis compound, Amine, BaseCuI/Ligand100-140
Indole Tandem Sonogashira-Cyclization2-Bromocinnamic amide, Alkyne, BasePdCl₂/CuI/PPh₃80-100

Conclusion

This compound stands as a remarkably versatile and powerful precursor in the synthesis of a wide range of medicinally important heterocyclic compounds. The strategic application of modern palladium- and copper-catalyzed methodologies, such as the intramolecular Heck reaction, Ullmann condensation, and tandem Sonogashira-cyclization, allows for the efficient construction of coumarins, quinolinones, and indoles. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers, enabling the rational design and execution of synthetic routes to novel and complex molecular architectures. By understanding the underlying principles and optimizing the reaction parameters, the full potential of this compound as a key building block in drug discovery and materials science can be realized.

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Application Notes & Protocols: The Strategic Application of 2-Bromocinnamic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromocinnamic acid (CAS: 7345-79-1) has emerged as a highly strategic and versatile building block in modern medicinal chemistry and pharmaceutical development.[1] Its unique molecular architecture, featuring an ortho-brominated phenyl ring coupled with an α,β-unsaturated carboxylic acid, provides multiple reactive handles for sophisticated molecular engineering.[1] This guide delineates the core applications of this compound, focusing on its pivotal role in palladium-catalyzed cross-coupling reactions to construct complex molecular scaffolds. We provide detailed mechanistic insights, field-proven experimental protocols, and data to empower researchers in leveraging this intermediate for the synthesis of next-generation active pharmaceutical ingredients (APIs).

Introduction: A Profile of a Versatile Synthetic Intermediate

This compound, systematically named (2E)-3-(2-bromophenyl)prop-2-enoic acid, is a white crystalline solid that serves as a cornerstone intermediate in organic synthesis.[2][3] Its value lies in the strategic placement of three key functional groups:

  • Aryl Bromide: The bromine atom on the phenyl ring is an excellent leaving group, making it a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions.[1] This is the primary site for introducing molecular complexity.

  • α,β-Unsaturated System: The conjugated double bond is susceptible to various addition reactions and can participate in cycloadditions, influencing the molecule's electronic properties and conformational rigidity.

  • Carboxylic Acid: This functional group can be readily converted into esters, amides, or other derivatives, providing a handle for linking to other molecules or modifying solubility and pharmacokinetic properties.[4]

The combination of these features allows for a multi-dimensional approach to molecular design, enabling the construction of intricate architectures that are often found in biologically active compounds.[1]

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 7345-79-1 / 7499-56-1[2][5]
Molecular Formula C₉H₇BrO₂[2]
Molecular Weight 227.06 g/mol [2]
Appearance White to off-white crystalline solid[3]
Density 1.607 g/cm³[2]
Solubility Soluble in organic solvents like ethanol and acetone; less soluble in water.[3]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The most significant application of this compound in pharmaceutical synthesis is its role as a substrate in palladium-catalyzed cross-coupling reactions.[1] These reactions are fundamental to modern drug discovery for their efficiency and reliability in forming carbon-carbon and carbon-heteroatom bonds.[1]

The Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples the aryl bromide of this compound with an alkene, creating a new, more substituted alkene.[6] This reaction is invaluable for extending carbon chains and synthesizing complex stilbene-like structures, which are present in numerous bioactive molecules.[7]

Causality Behind the Reaction: The reaction proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by alkene insertion and subsequent β-hydride elimination to release the final product and regenerate the catalyst.[6][8]

Heck_Cycle cluster_main Heck Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition Complex Pd(0)L2->Ox_Add Ar-Br Alkene_Complex Alkene Coordination Ox_Add->Alkene_Complex Alkene Mig_Ins Migratory Insertion Alkene_Complex->Mig_Ins Syn-Addition Beta_Elim β-Hydride Elimination Mig_Ins->Beta_Elim Beta_Elim->Pd(0)L2 Product + HBr (neutralized by base)

Caption: The catalytic cycle of the Heck Reaction.

The Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura coupling is one of the most powerful methods for creating biaryl linkages by reacting an aryl halide with an organoboron species (like a boronic acid).[9][10] Given that biaryl motifs are privileged structures in many blockbuster drugs, this application is of paramount importance.

Causality Behind the Reaction: The key step is the transmetalation of the organic group from the boron atom to the palladium center after initial oxidative addition.[9][11] A base is required to activate the organoboron species, facilitating this transfer.[11] Reductive elimination then yields the biaryl product.[9]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition (Ar-Pd(II)-Br) Pd(0)L2->Ox_Add Ar-Br Transmetalation Transmetalation (Ar-Pd(II)-Ar') Ox_Add->Transmetalation Ar'-B(OH)₂ + Base Red_Elim Reductive Elimination Transmetalation->Red_Elim Red_Elim->Pd(0)L2 Product (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura Coupling.

The Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling reaction introduces an alkyne group by reacting the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper complexes.[12] The resulting aryl alkynes are exceptionally versatile intermediates, serving as precursors for heterocycles, or for use in "click chemistry" for bioconjugation.

Causality Behind the Reaction: This reaction involves a synergistic catalytic cycle. The palladium complex undergoes oxidative addition with the aryl bromide, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide.[12] This acetylide then undergoes transmetalation to the palladium center, followed by reductive elimination.[12]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0)L₂ Pd(II) Ar-Pd(II)-Br Pd(0)->Pd(II) Oxidative Addition (Ar-Br) Pd(II)_Alkyne Ar-Pd(II)-C≡CR' Pd(II)_Alkyne->Pd(0) Reductive Elimination (Product: Ar-C≡CR') Cu(I) Cu(I)X Cu_Acetylide Cu(I)-C≡CR' Cu(I)->Cu_Acetylide R'C≡CH + Base Cu_Acetylide->Pd(II)_Alkyne Transmetalation

Caption: The dual catalytic cycles of the Sonogashira Coupling.

Application in Heterocycle Synthesis

Beyond linear extensions, this compound is a valuable precursor for constructing heterocyclic scaffolds, which form the core of many pharmaceuticals. For instance, palladium-catalyzed reactions can be designed to proceed intramolecularly to form γ-lactams, which are important structural motifs in biologically active compounds.[1]

Detailed Experimental Protocols

Protocol 1: Representative Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.[13][14]

Self-Validation: The success of this protocol is validated by monitoring the consumption of the starting material (this compound) and the formation of the higher molecular weight product via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The final product structure is confirmed by NMR spectroscopy.

Materials & Equipment
  • Reagents: this compound, Arylboronic acid (1.2 equiv.), Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.), Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1 mixture).

  • Equipment: Schlenk flask or reaction vial, magnetic stirrer/hotplate, condenser, inert gas supply (Argon or Nitrogen), standard laboratory glassware for work-up and purification, column chromatography setup.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the chosen arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.03-0.05 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe. The reaction concentration should typically be around 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up: Once the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1N HCl to protonate the carboxylic acid, then extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% acetic acid to prevent streaking) to yield the pure coupled product.

Workflow Visualization

Workflow Setup 1. Add Reagents to Flame-Dried Flask Inert 2. Evacuate & Backfill with Inert Gas (3x) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent React 4. Heat and Stir (80-100 °C) Solvent->React Monitor 5. Monitor by TLC / LC-MS React->Monitor Workup 6. Cool, Dilute, Acidify & Extract Monitor->Workup Reaction Complete Purify 7. Dry, Concentrate & Purify via Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for Suzuki coupling.

Biological Significance of Derivatives

It is noteworthy that derivatives of brominated cinnamic acids possess inherent biological activities. Research has highlighted their potential as antimicrobial agents, capable of combating resistant bacterial and fungal strains.[2][15] Furthermore, certain cinnamic acid derivatives have demonstrated anticancer properties, including the ability to induce apoptosis in cancer cells and inhibit tumor growth.[15][16] This dual utility—as both a synthetic building block and a source of bioactive scaffolds—enhances the value of this compound in drug discovery pipelines.

Conclusion

This compound is a powerful and indispensable intermediate for pharmaceutical synthesis. Its true strength lies in its capacity to serve as a versatile platform for palladium-catalyzed cross-coupling reactions, enabling the efficient and predictable construction of complex molecular architectures like biaryls and functionalized alkenes.[1] The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently and creatively apply this key building block in the pursuit of novel therapeutic agents.

References

  • This compound: A Key Intermediate for Pharmaceutical and Agrochemical Innovation. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound | 7499-56-1. Benchchem.
  • CAS 7345-79-1: trans-2-bromocinnamic acid. CymitQuimica.
  • The Role of this compound in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound | C9H7BrO2 | CID 688321. PubChem.
  • Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine. Benchchem.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2-(2-Bromophenyl)azetidine. Benchchem.
  • Heck Reaction. Chemistry LibreTexts.
  • Heck reaction. Wikipedia.
  • The Heck reaction in the production of fine chemicals.
  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.
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  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki reaction. Wikipedia.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
  • Cinnamic Acid Derivatives and Their Biological Efficacy.

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Heck reaction conditions for coupling 2-Bromocinnamic acid with alkenes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Optimized Heck Reaction Conditions for the Palladium-Catalyzed Coupling of 2-Bromocinnamic Acid with Alkenes

Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.

Executive Summary

The Mizoroki-Heck reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2][3] This application note provides a comprehensive guide to the specific conditions required for the successful Heck coupling of this compound with various alkene partners. We delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, with a particular focus on addressing the unique challenges and opportunities presented by the carboxylic acid functionality of the substrate. This guide provides field-proven protocols and troubleshooting insights to empower researchers to achieve high yields and selectivity in synthesizing substituted cinnamic acid derivatives, which are valuable precursors for pharmaceuticals and complex molecular architectures.

The Mechanistic Heart of the Reaction: The Pd(0)/Pd(II) Catalytic Cycle

Understanding the catalytic cycle is paramount to rational optimization and troubleshooting. The Heck reaction proceeds via a well-established Pd(0)/Pd(II) cycle.[2] The use of a Pd(II) salt like palladium(II) acetate is common, which is reduced in situ to the active Pd(0) species, often by a phosphine ligand or another reducing agent in the reaction mixture.[1]

The cycle consists of four key steps:

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-bromine bond of this compound.[2][4] This is often the rate-determining step and forms a Pd(II) complex.

  • Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the palladium center. Subsequently, the aryl group from the cinnamic acid migrates to one of the alkene carbons in a syn-addition fashion, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[2][4]

  • Syn-β-Hydride Elimination: A hydrogen atom on the adjacent carbon, positioned syn-periplanar to the palladium, is eliminated. This step forms the final substituted alkene product and a hydrido-palladium(II) species.[5][4] This elimination typically favors the formation of the more thermodynamically stable E-(trans)-alkene.[4]

  • Reductive Elimination & Catalyst Regeneration: A base is crucial to neutralize the generated hydrobromic acid (HBr) and facilitate the reductive elimination of HX from the hydrido-palladium(II) complex. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][4]

Heck_Reaction_Cycle cluster_labels pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd_aryl Ar-Pd(II)-Br(L)₂ pd_aryl->pd0 Ar-Br pd_alkyl R-CH₂-CH(Ar)-Pd(II)-Br(L)₂ pd_aryl->pd_alkyl Alkene (R-CH=CH₂) alkene_coord Alkene Coordination & Migratory Insertion pd_hydride H-Pd(II)-Br(L)₂ pd_alkyl->pd_hydride Product (Ar-CH=CH-R) product Substituted Alkene pd_alkyl->product beta_elim β-Hydride Elimination pd_hydride->pd0 Base + H-Br base_salt [Base-H]⁺Br⁻ pd_hydride->base_salt reductive_elim Reductive Elimination (Base-Mediated) reactant1 This compound (Ar-Br) reactant1->pd_aryl reactant2 Alkene reactant2->pd_alkyl base Base base->pd_hydride

Figure 1: The Catalytic Cycle of the Mizoroki-Heck Reaction.

Optimizing Reaction Parameters: A Causal Approach

The success of the Heck reaction with this compound hinges on the careful selection of several key parameters. The presence of the free carboxylic acid introduces considerations of solubility and potential side reactions not present with simpler aryl halides.

Palladium Catalyst and Ligand Selection
  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a highly effective and commonly used pre-catalyst.[1][2] It is relatively inexpensive, air-stable, and readily reduced in situ. Other sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used, which is already in the active Pd(0) oxidation state.[2]

  • Ligands: While some Heck reactions can proceed without added ligands ("phosphine-free"), the addition of phosphine ligands like triphenylphosphine (PPh₃) often stabilizes the palladium catalyst, prevents its precipitation as palladium black, and facilitates the reaction.[1][2] For electron-rich bromoarenes, bulky monodentate phosphine ligands can be particularly effective.[6] A 10:1 phosphine to palladium loading has been shown to be essential in some systems to suppress byproduct formation.[7]

The Critical Role of the Base

The base is arguably the most critical choice for this specific substrate. It serves to regenerate the Pd(0) catalyst but must also be compatible with the acidic proton of the carboxylic acid.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are excellent choices.[1][2] They are strong enough to facilitate catalyst turnover but generally will not cause unwanted side reactions. Using an inorganic base will form the corresponding carboxylate salt of this compound in situ, which can significantly alter its solubility profile.

  • Organic Bases: Tertiary amines like triethylamine (Et₃N) are classic Heck bases.[1][2] However, with this compound, an acid-base reaction will occur first, forming triethylammonium 2-bromocinnamate. This salt may have favorable solubility in polar aprotic solvents.

Causality Insight: The choice of base directly impacts the form of the substrate in the reaction. Using K₂CO₃ will create the potassium salt, while Et₃N will create the triethylammonium salt. This influences solubility in the chosen solvent and can affect reaction rates.

Solvent Selection for a Polar Substrate

A polar, aprotic solvent is typically required to dissolve the polar reactants (especially the carboxylate salt form of the substrate) and the palladium catalyst complex.[8]

  • Recommended Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) are the solvents of choice.[4][8] They have high boiling points, allowing for the elevated temperatures often needed, and are excellent at solvating both organic molecules and inorganic salts.[8][9]

  • Aqueous Systems: Biphasic aqueous-organic systems can also be highly effective, particularly when using acrylate salts as the alkene partner.[10] This approach simplifies product separation and catalyst recycling.[10]

The Alkene Coupling Partner

The electronic nature of the alkene significantly influences its reactivity.

  • Electron-Deficient Alkenes: Alkenes bearing electron-withdrawing groups, such as acrylates, acrylonitriles, and styrenes, are ideal substrates. The reaction is generally highly regioselective, with the aryl group adding to the β-carbon of the double bond.

  • Hindered Alkenes: Traditionally, tri- and tetrasubstituted alkenes are poor substrates. However, recent methods have shown that using a pendant directing group, such as the carboxylate in our substrate, can facilitate the arylation of even hindered olefins.[6]

A Competing Pathway: Intramolecular Cyclization to Coumarins

A crucial consideration when working with this compound and its derivatives is the potential for an intramolecular Heck reaction.[11] Under certain conditions, instead of coupling with an external alkene, the palladium intermediate can be intercepted by the molecule's own double bond, leading to cyclization and the formation of a coumarin scaffold.[12][13] This is a powerful synthetic strategy in its own right but can be an undesired side reaction if intermolecular coupling is the goal.

  • Favoring Intermolecular Coupling: High concentrations of the external alkene partner and reaction conditions that favor intermolecular kinetics will promote the desired reaction.

  • Favoring Intramolecular Cyclization: High dilution conditions can favor the intramolecular pathway by reducing the probability of intermolecular collisions.[14]

Experimental Protocols

The following protocols provide a starting point for the Heck coupling of this compound. Optimization may be required based on the specific alkene used.

Experimental_Workflow start Start reagents 1. Assemble Reagents - this compound - Alkene - Pd(OAc)₂ & PPh₃ - Base (K₂CO₃) - Solvent (DMF) start->reagents setup 2. Reaction Setup - Add solids to oven-dried flask - Purge with N₂/Ar - Add degassed solvent and liquid alkene reagents->setup reaction 3. Heating & Monitoring - Heat to 100-120 °C - Monitor by TLC or LC-MS setup->reaction workup 4. Reaction Workup - Cool to RT - Dilute with water - Acidify with HCl (aq) reaction->workup extraction 5. Extraction & Washing - Extract with Ethyl Acetate - Wash with brine workup->extraction purification 6. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Purify by column chromatography or recrystallization extraction->purification analysis 7. Product Analysis - NMR, MS, etc. purification->analysis end End analysis->end

Figure 2: General Experimental Workflow for the Heck Reaction.
Protocol: Coupling of this compound with Styrene

Materials:

  • This compound (1.0 mmol, 227 mg)

  • Styrene (1.5 mmol, 173 µL, 156 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Seal the flask with a septum, and evacuate and backfill with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous DMF (previously degassed by sparging with N₂ for 20 min) via syringe.

  • Add styrene via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing 50 mL of water.

  • Acidify the aqueous solution to pH ~2 by the dropwise addition of 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired substituted cinnamic acid derivative.

Data Summary Table

The following table provides representative conditions for the coupling of this compound with various alkenes. Yields are illustrative and will vary with optimization.

Alkene PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Expected Product Type
StyrenePd(OAc)₂ (2%), PPh₃ (4%)K₂CO₃ (2.0)DMF11012-24Stilbene derivative
n-Butyl acrylatePd(OAc)₂ (2%), PPh₃ (4%)Et₃N (2.0)DMAc1208-16Di-substituted acrylate
1-OctenePd(OAc)₂ (2%), PPh₃ (4%)NaOAc (2.0)NMP13024Arylated internal alkene
CyclohexenePd(OAc)₂ (2%), TrixiePhos (4%)K₂CO₃ (2.5)DMF14036Arylated cycloalkene

Conclusion

The Heck reaction of this compound is a versatile and powerful method for synthesizing complex substituted alkenes. By carefully considering the interplay between the palladium catalyst, ligand, base, and solvent, researchers can effectively manage the challenges posed by the carboxylic acid substrate and control the competition between inter- and intramolecular reaction pathways. The protocols and insights provided in this guide serve as a robust foundation for the successful application of this important transformation in pharmaceutical and materials science research.

References

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  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the palladium-catalyzed Heck reaction. Retrieved from [Link]

  • Encyclopedia.pub. (n.d.). Synthesis of the Coumarin Core. Retrieved from [Link]

  • Pearson. (2022). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ACS Publications. (2024). Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. The Journal of Organic Chemistry. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: New Methodology for the Synthesis of 3-Substituted Coumarins via Palladium-Catalyzed Site-Selective Cross-Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins Using Coumarins and Arylboronic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of coumarin derivatives by palladium complex catalyzed intramolecular Heck reaction. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Coumarin synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. PMC - NIH. Retrieved from [Link]

  • YouTube. (2015). Heck reaction. Retrieved from [Link]

  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Intramolecular Heck reaction. Retrieved from [Link]

  • R Discovery. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. Retrieved from [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. Retrieved from [Link]

  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • Arkivoc. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES. Retrieved from [Link]

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Application Notes and Protocols for Ligand Selection in the Suzuki Coupling of 2-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its exceptional reliability and broad functional group tolerance in the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is instrumental in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of biaryl and styrenyl moieties that are prevalent in a vast array of therapeutic agents. The focus of this application note is the Suzuki coupling of 2-bromocinnamic acid, a versatile building block for the synthesis of stilbene-2-carboxylic acids and their derivatives, which are scaffolds of significant interest in medicinal chemistry.

The presence of both a vinyl bromide and a carboxylic acid functionality on the this compound substrate presents a unique set of challenges. The electron-withdrawing nature of the carboxyl group can influence the reactivity of the vinyl bromide, while the acidic proton and the potential for the carboxylate to coordinate with the palladium catalyst can interfere with the catalytic cycle, potentially leading to catalyst deactivation. Therefore, the judicious selection of the ligand is paramount to achieving a successful and high-yielding transformation. This guide provides a detailed analysis of ligand selection, supported by mechanistic insights and practical, field-proven protocols.

Theoretical Framework: The Pivotal Role of the Ligand in the Catalytic Cycle

The efficacy of a Suzuki-Miyaura coupling is intrinsically linked to the properties of the ligand coordinated to the palladium center. The ligand's primary roles are to stabilize the active Pd(0) species, facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—and modulate the overall reactivity and selectivity of the catalyst.[3] For challenging substrates like this compound, the electronic and steric properties of the ligand are critical.

Key Ligand Parameters:

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which promotes the rate-limiting oxidative addition of the vinyl bromide to the Pd(0) catalyst.[3]

  • Steric Bulk: Sterically demanding ligands favor the formation of monoligated palladium species, which are often more reactive. Furthermore, steric hindrance can accelerate the final reductive elimination step, leading to faster product formation and preventing unwanted side reactions.[3]

The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below, highlighting the crucial steps influenced by the ligand.

Suzuki Coupling Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Vinyl Bromide (R-X) R-Pd(II)-X(L2) Vinyl-Pd(II) Complex Oxidative Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation Ar-B(OH)2 / Base R-Pd(II)-R'(L2) Diaryl-Pd(II) Complex Transmetalation->R-Pd(II)-R'(L2) Reductive Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Product (R-R') Product (R-R') Reductive Elimination->Product (R-R')

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Ligand Classes for the Suzuki Coupling of this compound Derivatives

For the Suzuki coupling of vinyl halides, particularly those with potentially interfering functional groups, two main classes of ligands have demonstrated superior performance: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).

Bulky, Electron-Rich Phosphine Ligands

This class of ligands, particularly the biarylphosphines developed by the Buchwald group, has become the gold standard for a wide range of challenging Suzuki-Miyaura couplings.[4] Ligands such as SPhos and XPhos are characterized by their steric bulk and strong electron-donating properties, which are ideal for promoting the coupling of electron-deficient or sterically hindered vinyl bromides.[5][6]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Known for its high efficacy in a broad range of cross-coupling reactions, XPhos is an excellent starting point for the Suzuki coupling of this compound derivatives. Its steric bulk facilitates reductive elimination, which can be crucial for forming the desired stilbene product.[5][6]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos often exhibits exceptional activity, allowing for reactions to be performed at lower catalyst loadings and, in some cases, at room temperature.[7]

  • Tri-tert-butylphosphine (P(t-Bu)₃): This is another highly effective bulky and electron-rich phosphine ligand. The use of its tetrafluoroborate salt (t-Bu₃PHBF₄) has been shown to be critical for successful stereoretentive Suzuki couplings of vinylboronic esters.[8]

N-Heterocyclic Carbenes (NHCs)

NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are strong σ-donors, even more so than many phosphines, and form very stable complexes with palladium. This stability can be advantageous in preventing catalyst decomposition, especially in reactions requiring higher temperatures.[9][10] For substrates like this compound, where catalyst deactivation is a concern, NHC ligands can offer a robust alternative to phosphines.

Ligand ClassSpecific ExamplesKey AdvantagesPotential Considerations
Bulky Phosphines XPhos, SPhos, P(t-Bu)₃- High reactivity for challenging substrates- Well-established and commercially available- Often effective at low catalyst loadings- Can be sensitive to air and moisture- May require careful handling
N-Heterocyclic Carbenes (NHCs) IPr, SIMes- Strong σ-donors, forming highly stable Pd complexes- Robust and often tolerant of higher temperatures- Can be effective for substrates prone to catalyst deactivation- Can sometimes lead to slower reaction rates compared to the most active phosphines

Experimental Protocols

Important Precaution: The carboxylic acid moiety of this compound can interfere with the Suzuki coupling. While direct coupling is possible with careful optimization, a more reliable and generally higher-yielding approach involves the esterification of the carboxylic acid prior to the coupling reaction, followed by hydrolysis if the free acid is the desired final product. The following protocols focus on the Suzuki coupling of a this compound ester.

Experimental_Workflow cluster_prep Preparation cluster_reaction Suzuki Coupling cluster_workup Work-up and Purification cluster_final Final Product Esterification Esterification of This compound Setup Reaction Setup (Inert Atmosphere) Esterification->Setup Reagents Add: - Esterified Substrate - Arylboronic Acid - Base - Pd Precatalyst & Ligand Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Heating Heat and Stir Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Aqueous Work-up & Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Hydrolysis Optional: Hydrolysis to Carboxylic Acid Purification->Hydrolysis Characterization Characterization (NMR, MS) Purification->Characterization Hydrolysis->Characterization

Caption: A typical experimental workflow for the Suzuki coupling.

Protocol 1: Suzuki Coupling of Methyl (E)-2-Bromocinnamate with an Arylboronic Acid using an XPhos-based Catalyst

This protocol is a robust starting point for the coupling of various arylboronic acids with the esterified substrate.

Materials:

  • Methyl (E)-2-bromocinnamate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl (E)-2-bromocinnamate (e.g., 0.5 mmol, 121.5 mg), the arylboronic acid (0.6 mmol), potassium phosphate (1.5 mmol, 318.5 mg), palladium(II) acetate (0.01 mmol, 2.2 mg), and XPhos (0.02 mmol, 9.5 mg).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Protocol 2: Suzuki Coupling of Methyl (E)-2-Bromocinnamate with a Sterically Hindered Arylboronic Acid using a P(t-Bu)₃-based Catalyst

For more challenging, sterically hindered coupling partners, a more potent catalyst system may be required to achieve good yields and maintain stereochemical integrity.[8]

Materials:

  • Methyl (E)-2-bromocinnamate (1.0 equiv)

  • Sterically hindered arylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃PHBF₄) (6 mol%)

  • Cesium carbonate (Cs₂CO₃), anhydrous (3.0 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox, charge an oven-dried reaction vial with a magnetic stir bar with methyl (E)-2-bromocinnamate (e.g., 0.3 mmol, 72.9 mg), the sterically hindered arylboronic acid (0.45 mmol), cesium carbonate (0.9 mmol, 293.2 mg), Pd₂(dba)₃ (0.0045 mmol, 4.1 mg), and t-Bu₃PHBF₄ (0.018 mmol, 5.2 mg).

  • Seal the vial with a screw cap containing a PTFE septum.

  • Remove the vial from the glovebox and add anhydrous, degassed toluene (e.g., 3 mL) via syringe.

  • Place the vial in a preheated aluminum heating block at 110 °C and stir vigorously.

  • Monitor the reaction by GC-MS or LC-MS. The reaction is typically complete within 16-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure coupled product.

Troubleshooting and Key Considerations

  • Low Yields or No Reaction:

    • Catalyst Deactivation: The presence of the carboxylate (if using the free acid) can deactivate the catalyst. Ensure anhydrous conditions and consider using a non-coordinating base. If issues persist, esterification of the starting material is strongly recommended.

    • Inefficient Oxidative Addition: For electron-rich arylboronic acids, the reaction may be sluggish. Increasing the catalyst and ligand loading or switching to a more electron-rich ligand like SPhos may be beneficial.

  • Side Reactions:

    • Protodebromination: This side reaction, where the bromine atom is replaced by a hydrogen, can be minimized by using anhydrous solvents and ensuring a sufficiently active catalyst to promote the desired cross-coupling pathway.

    • Homocoupling of the Boronic Acid: This is often caused by the presence of oxygen. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere.

  • Stereoselectivity:

    • The Suzuki-Miyaura coupling of vinyl halides generally proceeds with retention of stereochemistry. To ensure the (E)-configuration of the product, starting with pure (E)-2-bromocinnamic acid (or its ester) is crucial. The use of bulky ligands, such as t-Bu₃PHBF₄, can help to enforce this stereochemical outcome.[8]

Conclusion

The successful Suzuki-Miyaura coupling of this compound and its derivatives is highly dependent on the strategic selection of the palladium ligand. For this challenging substrate, bulky and electron-rich phosphine ligands, such as XPhos and SPhos, or robust N-heterocyclic carbene ligands are recommended. To circumvent potential issues arising from the carboxylic acid functionality, esterification of the starting material is a reliable strategy. The detailed protocols provided in this application note offer a solid foundation for researchers to synthesize a diverse range of stilbene-2-carboxylic acid derivatives for applications in drug discovery and materials science. Careful attention to reaction setup, particularly maintaining inert conditions, is critical for achieving high yields and minimizing side reactions.

References

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Sources

Application Note: Strategic Use of 2-Bromocinnamic Acid in the Synthesis of γ-Lactams for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The γ-lactam (2-pyrrolidinone) ring is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3] These five-membered cyclic amides are integral to drugs with applications as antibiotic, anti-inflammatory, and anti-tumoral agents.[2][4] Consequently, the development of efficient and robust synthetic routes to functionalized γ-lactams is a primary focus for researchers in drug discovery and development.[3][5]

2-Bromocinnamic acid has emerged as a versatile and indispensable building block in this field.[6] Its unique structure, featuring a carboxylic acid, an alkene, and an ortho-positioned bromine atom on the aromatic ring, provides multiple reactive handles for strategic bond formation. The specific placement of the bromine atom is particularly crucial, as it facilitates powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and radical-mediated cyclizations, to construct the γ-lactam core with high efficiency and selectivity.[6]

This application note provides a detailed exploration of two primary synthetic strategies employing this compound derivatives for the synthesis of γ-lactams. We will delve into the mechanistic underpinnings of these transformations, offer field-proven insights into experimental design, and provide detailed, step-by-step protocols for researchers.

Part 1: Palladium-Catalyzed Intramolecular C-N Cross-Coupling

Palladium catalysis represents one of the most powerful tools for constructing C-N bonds in modern organic synthesis.[7] The use of this compound derivatives in intramolecular amination reactions provides a direct and atom-economical pathway to synthesize γ-lactams fused to an aromatic ring, a common scaffold in pharmacologically active molecules.[8][9]

Mechanistic Rationale and Causality

The success of this transformation hinges on a well-understood catalytic cycle. The ortho-positioning of the bromine atom on the this compound precursor is critical, as it perfectly pre-organizes the molecule for the final ring-closing step.[6]

The Catalytic Cycle: The reaction typically proceeds through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromocinnamide substrate. This is often the rate-determining step and results in a Pd(II) intermediate. The electron-rich nature of the palladium center is crucial for this step to occur efficiently.

  • Intramolecular N-Arylation (Amide Coordination & Deprotonation): The amide nitrogen coordinates to the palladium center. In the presence of a base, the amide N-H proton is removed, forming a palladium-amido species.

  • Reductive Elimination: This is the key bond-forming step where the C-N bond is formed, creating the γ-lactam ring and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

Palladium_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n Intermediate_A Oxidative Addition Intermediate (Pd-II) Pd(0)L_n->Intermediate_A Oxidative Addition (Ar-Br) Intermediate_B Palladium-Amido Complex Intermediate_A->Intermediate_B Amide Coordination + Base (-HBr) Product γ-Lactam Product Intermediate_B->Product Reductive Elimination Product->Pd(0)L_n Catalyst Regeneration Substrate 2-Bromocinnamide Derivative Substrate->Pd(0)L_n

Caption: Palladium-catalyzed intramolecular C-N coupling for γ-lactam synthesis.

Expert Insights:

  • Ligand Choice: The choice of phosphine ligand (L) is critical. Bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphines) are often employed to accelerate the reductive elimination step and stabilize the Pd(0) species.

  • Base Selection: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃), is required to deprotonate the amide without competing in side reactions. The strength of the base must be sufficient to deprotonate the amide N-H but not so strong as to cause substrate degradation.

  • Solvent: Anhydrous, aprotic polar solvents like Toluene or Dioxane are typically used to ensure the stability of the catalyst and intermediates.

Detailed Protocol: Pd-Catalyzed Synthesis of 1-benzyl-3-methylene-2,3-dihydro-1H-indol-2-one

This protocol describes the synthesis of a model γ-lactam from an N-substituted 2-Bromocinnamide.

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplierNotes
N-benzyl-2-bromocinnamideSynthesis GradeN/ASubstrate, prepared separately
Pd₂(dba)₃Catalyst GradeMajor SupplierTris(dibenzylideneacetone)dipalladium(0)
XPhosLigand GradeMajor Supplier2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
Sodium tert-butoxide≥98%Major SupplierAnhydrous, handle in glovebox
TolueneAnhydrousMajor SupplierDri-Solv or equivalent
Diethyl EtherACS GradeMajor SupplierFor workup
Saturated NH₄ClAqueous SolutionN/AFor workup
BrineSaturated NaClN/AFor workup
MgSO₄AnhydrousMajor SupplierFor drying
Silica Gel230-400 meshMajor SupplierFor column chromatography

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): To a flame-dried Schlenk flask under an argon atmosphere, add N-benzyl-2-bromocinnamide (1.0 mmol, 1.0 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (15 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous MgSO₄.

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure γ-lactam product.

Self-Validation:

  • Expected Yield: 75-90%.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the N-H proton signal and the appearance of characteristic aromatic and methylene proton signals in the NMR spectrum are key indicators of successful cyclization.

Part 2: Radical-Mediated Cyclization

Radical cyclization offers a powerful and complementary approach to γ-lactam synthesis, often proceeding under milder conditions than transition metal-catalyzed methods.[10][11] This strategy relies on the generation of a radical species that undergoes an intramolecular cyclization onto the alkene moiety of the this compound derivative.

Mechanistic Rationale and Causality

The core of this method is a 5-exo-trig cyclization, a kinetically favored process according to Baldwin's rules. An amidyl radical is typically generated, which then attacks the internal carbon of the double bond.

The Radical Cascade:

  • Initiation: A radical initiator (e.g., AIBN with heat or a photoredox catalyst with light) generates an initial radical species.

  • Propagation (Chain Transfer): A tin-based radical (from Bu₃SnH) or a silane-based radical abstracts the bromine atom from the 2-bromocinnamide substrate, generating an aryl radical. Alternatively, in some modern methods, an amidyl radical can be generated directly.

  • Intramolecular Cyclization: The generated radical attacks the double bond in a 5-exo-trig fashion to form a five-membered ring and a new carbon-centered radical.

  • Hydrogen Atom Transfer: The resulting radical abstracts a hydrogen atom from the hydrogen donor (e.g., Bu₃SnH) to yield the final γ-lactam product and regenerate the chain-carrying radical (e.g., Bu₃Sn•).

Radical_Cyclization Start 2-Bromocinnamide Substrate Step1 Radical Generation (Aryl or Amidyl Radical) Start->Step1 Initiator Radical Initiator (e.g., AIBN, light) Initiator->Step1 H_Donor H-Atom Donor (e.g., Bu₃SnH) Step4 H-Atom Abstraction H_Donor->Step4 Step2 5-Exo-Trig Cyclization Step1->Step2 Step3 Intermediate Radical Step2->Step3 Step3->Step4 Product γ-Lactam Product Step4->Product

Caption: General workflow for radical-mediated γ-lactam synthesis.

Expert Insights:

  • Initiator and H-Donor: The classic system uses AIBN (azobisisobutyronitrile) as a thermal initiator and tributyltin hydride (Bu₃SnH) as both the bromine abstractor and hydrogen atom donor. However, due to the toxicity of tin compounds, "tin-free" methods using silanes (e.g., (TMS)₃SiH) or visible-light photoredox catalysis are now preferred for their greener profile.[12]

  • Concentration: Radical chain reactions are sensitive to concentration. Reactions are typically run at high dilution (e.g., 0.01-0.05 M) to favor intramolecular cyclization over intermolecular polymerization or side reactions.

  • Regioselectivity: The 5-exo cyclization is highly favored over the alternative 6-endo pathway, leading to excellent regioselectivity in the formation of the γ-lactam ring.

Detailed Protocol: Tin-Free Radical Cyclization for γ-Lactam Synthesis

This protocol outlines a modern, tin-free approach using a silane-based hydrogen donor.

Table 2: Reagents and Materials

Reagent/MaterialGradeSupplierNotes
N-allyl-2-bromobenzamideSynthesis GradeN/ASubstrate, different from cinnamide
AIBNReagent GradeMajor SupplierAzobisisobutyronitrile, recrystallize before use
(TMS)₃SiHReagent GradeMajor SupplierTris(trimethylsilyl)silane
TolueneAnhydrousMajor SupplierDegassed via sparging with Argon
Hexane/Ethyl AcetateHPLC GradeMajor SupplierFor chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser under an argon atmosphere, add a solution of N-allyl-2-bromobenzamide (1.0 mmol, 1.0 eq) in degassed toluene (100 mL, to achieve 0.01 M concentration).

  • Reagent Addition: Add (TMS)₃SiH (1.5 mmol, 1.5 eq) and AIBN (0.2 mmol, 0.2 eq) to the flask.

  • Reaction Execution: Heat the solution to reflux (approx. 110 °C) with stirring.

  • Monitoring: Monitor the disappearance of the starting material by TLC. The reaction is typically complete in 4-8 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Concentrate the solvent under reduced pressure.

  • Purification:

    • Directly purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired γ-lactam.

Self-Validation:

  • Expected Yield: 60-80%.

  • Characterization: Confirm the product structure via NMR and MS. The key diagnostic signals in the ¹H NMR will be the disappearance of the vinyl protons from the allyl group and the appearance of new aliphatic protons corresponding to the newly formed five-membered ring.

Part 3: Data Summary and Method Comparison

The choice between a palladium-catalyzed or radical-mediated approach depends on the desired substitution pattern, functional group tolerance, and scalability requirements.

Table 3: Comparison of Synthetic Strategies

ParameterPalladium-Catalyzed AminationRadical-Mediated Cyclization
Key Precursor N-Substituted 2-BromocinnamideN-Allyl-2-bromobenzamide or similar
Typical Catalyst/Initiator Pd₂(dba)₃ / XPhosAIBN / (TMS)₃SiH or Photoredox Catalyst
Reaction Temperature High (80-120 °C)Moderate to High (80-110 °C) or Room Temp (Photo)
Key Advantage Excellent for fused aromatic systemsGood for aliphatic side chains, tolerant of more functional groups
Key Limitation Sensitive to some functional groups, catalyst costHigh dilution required, potential for side reactions
Typical Yields 75-95%60-85%

Conclusion

This compound and its derivatives are powerful and versatile precursors for the synthesis of medicinally relevant γ-lactams. By leveraging either palladium-catalyzed intramolecular amination or radical-mediated cyclization, researchers can access a wide array of complex molecular architectures. The palladium-catalyzed route is exceptionally effective for creating fused aromatic γ-lactam systems, while radical cyclizations provide a robust alternative, particularly under milder, tin-free conditions. Understanding the mechanistic rationale behind each method allows scientists to make informed decisions, optimizing reaction conditions to achieve high yields and selectivity in the development of novel pharmaceutical agents.

References

  • Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination. Green Chemistry (RSC Publishing).
  • The Role of this compound in Advanced Organic Synthesis. Ningbo Inno Pharmchem Co., Ltd.
  • Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. National Institutes of Health (NIH).
  • Scope of γ-lactam synthesis. ResearchGate.
  • Synthesis of γ-lactams. Organic Chemistry Portal.
  • Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. National Institutes of Health (NIH).
  • Synthesis of beta-, gamma-, and delta-lactams via Pd(II)-catalyzed C-H activation reactions. National Institutes of Health (NIH).
  • Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. National Institutes of Health (NIH).
  • Pd-Catalyzed C-H/C-C Cascade Activation for the Synthesis of γ-Lactams. ResearchGate.
  • Ligand Enabled Pd(II)-Catalyzed γ-C(sp3) H Lactamization of Native Amides. National Institutes of Health (NIH).
  • Recent Progress in Visible Light-Mediated Synthesis of γ-lactams. ResearchGate.
  • Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence. National Institutes of Health (NIH).
  • Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Publishing.
  • Successful Synthesis of Gamma-Lactam Rings from Hydrocarbons Opens a New Chapter in Drug Development. Institute for Basic Science.
  • Recent progress towards transition metal-catalyzed synthesis of γ-lactams. Organic & Biomolecular Chemistry (RSC Publishing).
  • Biologically active γ-lactams: synthesis and natural sources. Organic & Biomolecular Chemistry (RSC Publishing).
  • Palladium(II)-catalyzed synthesis of alpha-alkylidene-gamma-butyrolactams from N-allylic 2-alkynamides. Total synthesis of (+/-)-isocynodine and (+/-)-isocynometrine. PubMed.

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Application Notes and Protocols: 2-Bromocinnamic Acid in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of 2-Bromocinnamic Acid in Advanced Polymer Synthesis

For researchers, scientists, and drug development professionals, the quest for novel polymers with tailored functionalities is perpetual. Cinnamic acid and its derivatives have emerged as a compelling class of bio-based monomers, valued for their inherent photoreactivity and biocompatibility.[1] This guide focuses on a particularly intriguing derivative: this compound. The presence of a bromine atom on the phenyl ring introduces unique reactivity and modifies the physical properties of the resulting polymers, such as thermal stability and refractive index, opening new avenues for innovation in drug delivery, biomedical devices, and advanced materials.[1][2][3]

While the direct homopolymerization of many cinnamic acid derivatives is challenging due to steric hindrance, this document provides detailed protocols for leveraging the unique properties of this compound in two powerful polymerization strategies: the synthesis of photocrosslinkable polymers and controlled radical copolymerization.[4] These methods offer pathways to novel materials with significant potential in therapeutic and diagnostic applications. Cinnamic acid derivatives have been explored for their antimicrobial, anticancer, and antioxidant properties, suggesting that polymers incorporating the 2-bromocinnamate moiety may exhibit inherent biological activity.[5][6][7]

I. Synthesis of Photocrosslinkable Polymers via Polyesterification and Functionalization

The cinnamate group is renowned for its ability to undergo a [2+2] photocycloaddition reaction upon exposure to UV light, forming a cyclobutane ring.[8][9] This dimerization is a powerful tool for creating crosslinked polymer networks without the need for a photoinitiator.[8][10] Such photocrosslinkable polymers are highly sought after for creating hydrogels and matrices for controlled drug release, where the crosslink density can be tuned by controlling the UV exposure.[1] The resulting polyesters also offer the advantage of biodegradability through the hydrolysis of ester linkages.[1]

This protocol details a two-step process: first, the synthesis of a linear polyester backbone, followed by the functionalization of hydroxyl groups with this compound.

Workflow for Synthesizing a Photocrosslinkable Polyester

cluster_0 Part 1: Polyester Synthesis cluster_1 Part 2: Functionalization cluster_2 Part 3: Photocrosslinking A Polycondensation of Diol and Diacid B Purification of Polyester A->B Precipitation D Reaction of Polyester with 2-Bromocinnamoyl Chloride B->D C Conversion of this compound to Acyl Chloride C->D Esterification E Purification of Functionalized Polymer D->E Precipitation F UV Irradiation of Polymer Film E->F λ > 260 nm

Caption: Workflow for the synthesis of a photocrosslinkable polyester functionalized with this compound.

Experimental Protocol: Synthesis of a 2-Bromocinnamate-Functionalized Polyester

Part A: Synthesis of Poly(1,4-butylene adipate)

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, combine 1,4-butanediol (1.0 eq), adipic acid (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.005 eq).

  • Polycondensation: Heat the mixture to 150-160 °C under a gentle stream of nitrogen. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Vacuum Application: After the majority of the water has been removed (approximately 4-6 hours), apply a vacuum to the system to remove the remaining water and drive the polymerization to completion. Continue heating under vacuum for another 4-6 hours.

  • Purification: Cool the reaction mixture to room temperature, dissolve the resulting viscous polymer in a minimal amount of chloroform, and precipitate it into a large excess of cold methanol. Filter the white polymer and dry it under vacuum.

Part B: Synthesis of 2-Bromocinnamoyl Chloride

  • Reaction Setup: In a fume hood, suspend this compound (1.0 eq) in thionyl chloride (5.0 eq).

  • Reaction: Gently reflux the mixture for 2-3 hours. The solid will gradually dissolve.

  • Purification: After cooling, remove the excess thionyl chloride by rotary evaporation. The resulting 2-bromocinnamoyl chloride can be used in the next step without further purification.

Part C: Functionalization of Poly(1,4-butylene adipate)

  • Reaction Setup: Dissolve the synthesized polyester from Part A in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add triethylamine (1.5 eq per hydroxyl group on the polyester) to the solution, followed by the dropwise addition of a solution of 2-bromocinnamoyl chloride (1.2 eq per hydroxyl group) in anhydrous DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Purification: Wash the reaction mixture with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution. Precipitate the functionalized polymer into cold methanol, filter, and dry under vacuum.

Data Presentation: Expected Properties
PropertyValueMethod of Analysis
Degree of Functionalization5-20 mol%¹H NMR Spectroscopy
Molecular Weight (Mn)5,000-15,000 g/mol Gel Permeation Chromatography (GPC)
Glass Transition Temp. (Tg)-50 to -30 °CDifferential Scanning Calorimetry (DSC)
Photocrosslinking Wavelength> 260 nmUV-Vis Spectroscopy

II. Controlled Radical Copolymerization of this compound Derivatives

Due to the steric hindrance of the 1,2-disubstituted vinyl group, the homopolymerization of cinnamic acid and its derivatives is often inefficient, typically resulting in oligomers.[4] However, they can be effectively copolymerized with other vinyl monomers.[4][11] Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer excellent control over molecular weight, narrow molecular weight distributions, and the ability to create well-defined block copolymers.[4][12][13]

This protocol describes the RAFT copolymerization of methyl acrylate (MA) with a this compound-derived monomer. To facilitate polymerization, the carboxylic acid group of this compound is first converted to an ester.

Workflow for RAFT Copolymerization

cluster_0 Monomer Synthesis cluster_1 RAFT Polymerization cluster_2 Purification and Characterization A Esterification of this compound B Combine Monomers, RAFT Agent, and Initiator A->B Methyl 2-bromocinnamate C Degas by Freeze-Pump-Thaw Cycles B->C D Polymerize at Elevated Temperature C->D E Precipitation of Copolymer D->E F Analyze Molecular Weight and Composition E->F

Caption: Workflow for the RAFT copolymerization of a this compound derivative with methyl acrylate.

Experimental Protocol: RAFT Copolymerization of Methyl 2-bromocinnamate and Methyl Acrylate

Part A: Synthesis of Methyl 2-bromocinnamate

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol. Add a catalytic amount of sulfuric acid.

  • Reaction: Reflux the mixture for 4-6 hours.

  • Workup: After cooling, remove the methanol by rotary evaporation. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl 2-bromocinnamate.

Part B: RAFT Copolymerization

  • Reaction Mixture: In a Schlenk flask, combine methyl 2-bromocinnamate (0.2 eq), methyl acrylate (0.8 eq), a suitable RAFT agent such as 2-cyano-2-propyl dodecyl trithiocarbonate (1.0 eq relative to the initiator), and a radical initiator like azobisisobutyronitrile (AIBN) (0.1 eq relative to the RAFT agent) in an appropriate solvent (e.g., toluene).

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours).

  • Termination and Purification: Quench the polymerization by immersing the flask in an ice bath and exposing the mixture to air. Dilute the viscous solution with a small amount of THF and precipitate the polymer into a large volume of cold hexane or methanol. Filter the polymer and dry it under vacuum.

Data Presentation: Typical RAFT Copolymerization Parameters
ParameterValueRationale
[Monomer]:[RAFT Agent]:[Initiator]100:1:0.1To achieve good control over molecular weight and a low polydispersity index.
SolventToluene or DioxaneGood solubility for monomers and the resulting polymer.
Temperature60-80 °CTo ensure an appropriate rate of decomposition of the AIBN initiator.
Reaction Time6-24 hoursDependent on the desired monomer conversion.

Conclusion and Future Outlook

The protocols detailed herein provide a robust framework for the incorporation of this compound into polymeric structures, yielding materials with significant potential for advanced applications. The photocrosslinkable polyesters offer a versatile platform for the development of biocompatible and biodegradable materials for drug delivery and tissue engineering.[1][14] The controlled radical copolymerization route enables the synthesis of well-defined polymers with tunable properties, which can be further elaborated into more complex architectures such as block copolymers for self-assembly and targeted therapeutic delivery systems. The presence of the bromine atom also provides a handle for post-polymerization modification, further expanding the functional possibilities of these novel materials.

References

  • Photocrosslinkable Biodegradable Elastomers Based on Cinnamate-Functionalized Polyesters - PMC. Available at: [Link]

  • Photo-Cross-Linkable Polymeric Optoelectronics Based on the [2 + 2] Cycloaddition Reaction of Cinnamic Acid | Macromolecules - ACS Publications. Available at: [Link]

  • Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic. Available at: [Link]

  • Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic Substituents: Reactivity, Regioselectivity, Properties, and Functions | Biomacromolecules - ACS Publications. Available at: [Link]

  • Photocrosslinkable natural polymers in tissue engineering - Frontiers. Available at: [Link]

  • Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications - RSC Publishing. Available at: [Link]

  • Controlled Radical Polymerization of Vinyl Chloride Mediated by Xanthene-9-Thione. Available at: [Link]

  • Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic Substituents: Reactivity, Regioselectivity, Properties, and Functions - PubMed. Available at: [Link]

  • Synthesis and Characterization of Photocrosslinkable Biodegradable Polymers Derived from 4‐Hydroxycinnamic Acid - ResearchGate. Available at: [Link]

  • Thermally Stable Photo‐Crosslinking Polymers Bearing Cinnamate Groups for Liquid Crystal Alignment - Scite. Available at: [Link]

  • This compound | C9H7BrO2 | CID 688321 - PubChem. Available at: [Link]

  • Cinnamic acid derivatives as promising building blocks for advanced polymers: Synthesis, properties and applications | Request PDF - ResearchGate. Available at: [Link]

  • Cinnamaldehyde-Contained Polymers and Their Biomedical Applications - PMC - NIH. Available at: [Link]

  • Enhancing Material Properties with this compound: A Focus on Polymer Science. Available at: [Link]

  • The Role of this compound in Advanced Organic Synthesis. Available at: [Link]

  • What is Controlled Radical Polymerization? - AZoM. Available at: [Link]

  • Controlled radical polymerization of vinyl acetate mediated by a vanadium complex - Chemical Communications (RSC Publishing). Available at: [Link]

  • Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Available at: [Link]

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Available at: [Link]

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - NIH. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 2-Bromocinnamic Acid via Heck Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Mizoroki-Heck reaction, tailored for researchers, chemists, and pharmaceutical professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and reproducibility of 2-Bromocinnamic acid synthesis. Our focus is on providing practical, field-tested insights grounded in established chemical principles.

Introduction to the Synthesis of this compound

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through a palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2] The synthesis of trans-2-Bromocinnamic acid, a valuable building block in medicinal chemistry and materials science, typically involves the reaction of an ortho-dihaloarene with acrylic acid. A common and effective starting material is o-bromoiodobenzene, which allows for selective oxidative addition at the more reactive carbon-iodine bond.[3]

This guide will address the common challenges associated with this specific transformation, including the steric hindrance of the ortho-bromo substituent and the potential for low yields.

Visualizing the Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting. The generally accepted catalytic cycle for the Heck reaction is depicted below.[2][4]

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)(L)2-X Oxidative_Addition->Ar-Pd(II)-X(L2) Alkene_Coordination Alkene Coordination Ar-Pd(II)-X(L2)->Alkene_Coordination Alkene Alkene_Complex Ar-Pd(II)(L)(Alkene)-X Alkene_Coordination->Alkene_Complex Migratory_Insertion Migratory Insertion (Carbopalladation) Alkene_Complex->Migratory_Insertion Alkyl_Pd_Intermediate R-CH2-CH(Ar)-Pd(II)(L)-X Migratory_Insertion->Alkyl_Pd_Intermediate Beta_Hydride_Elimination β-Hydride Elimination Alkyl_Pd_Intermediate->Beta_Hydride_Elimination Product_Complex [HPd(II)(L)X(Alkene)] Beta_Hydride_Elimination->Product_Complex Product_Release Product Release Product_Complex->Product_Release Catalyst_Regeneration Reductive Elimination (Base) Product_Complex->Catalyst_Regeneration Base Product Substituted Alkene (this compound) Product_Release->Product Catalyst_Regeneration->Pd(0)L2 -H-X

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the Heck reaction in a question-and-answer format.

Catalyst and Ligand Selection

Q1: My reaction is showing low to no conversion. What is the most likely cause related to the catalyst?

A1: Low conversion is often linked to the activity of the palladium catalyst. Here are the primary factors to consider:

  • Inactive Pd(0) Species: The Heck reaction requires a Pd(0) species to initiate the catalytic cycle.[1] If you are using a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), it must be reduced in situ to Pd(0).[4] Inefficient reduction can stall the reaction.

    • Solution: Consider using a pre-formed Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Alternatively, ensure your reaction conditions facilitate the reduction of Pd(II). Some bases, like triethylamine, can aid in this reduction.[3]

  • Catalyst Decomposition: The active Pd(0) catalyst can be sensitive to air and high temperatures, leading to the formation of inactive palladium black.[5][6] This is a common visual indicator of a failed reaction.

    • Solution: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Degassing your solvent prior to use is also recommended. If palladium black formation is persistent, consider lowering the reaction temperature.

  • Inappropriate Ligand Choice: For sterically hindered and less reactive aryl bromides, the choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands can facilitate the oxidative addition step with challenging substrates. For aryl chlorides, which are even less reactive, ligands like tri(tert-butyl)phosphine (P(t-Bu)₃) and adamantyl-based phosphines have proven effective and may also benefit reactions with deactivated aryl bromides.[6][7]

Q2: I am using o-bromoiodobenzene. Which halogen will react preferentially?

A2: The oxidative addition of the aryl halide to the Pd(0) center is the initial step of the catalytic cycle. The rate of this step generally follows the trend: I > Br >> Cl.[8] Therefore, when using o-bromoiodobenzene, the palladium catalyst will selectively insert into the more labile carbon-iodine bond, leaving the carbon-bromine bond intact. This selectivity is key to synthesizing this compound from this precursor.

Reaction Conditions: Base, Solvent, and Temperature

Q3: What is the optimal base for this reaction, and how much should I use?

A3: The base plays a crucial role in neutralizing the hydrohalic acid (H-X) generated during the catalytic cycle, which is necessary to regenerate the active Pd(0) catalyst.[4]

  • Common Bases: Triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc) are frequently used.[9] For the synthesis of this compound from o-bromoiodobenzene and acrylic acid, triethylamine has been successfully employed.[3]

  • Stoichiometry: A stoichiometric amount of base is consumed in the reaction. Therefore, it is common to use a slight excess (e.g., 1.2 to 2.0 equivalents) relative to the limiting reagent (the aryl halide).

Q4: Does the choice of solvent significantly impact the reaction yield?

A4: Yes, the solvent can have a profound effect on the reaction. Polar aprotic solvents are generally preferred as they can help to stabilize the charged intermediates in the catalytic cycle.

  • Recommended Solvents: Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile are commonly used and have been shown to be effective.[9][10]

  • Solvent Quality: Ensure your solvent is anhydrous and of high purity, as impurities can interfere with the catalyst.

Q5: What is the ideal temperature range for this reaction?

A5: The optimal temperature is a balance between achieving a reasonable reaction rate and avoiding catalyst decomposition.

  • General Range: Heck reactions are typically conducted at elevated temperatures, often between 80-140 °C.[11] For the synthesis of this compound from o-bromoiodobenzene, a temperature range of 80-90 °C has been reported to be effective.[3]

  • Troubleshooting Temperature:

    • Low Conversion: If the reaction is sluggish, a gradual increase in temperature may improve the rate.

    • Palladium Black Formation: If you observe catalyst decomposition, the temperature may be too high. Reducing the temperature is a key strategy to mitigate this issue.[11]

Side Reactions and Impurities

Q6: What are the common side products I should be aware of?

A6: Several side reactions can reduce the yield of your desired product.

  • Homocoupling: The aryl halide can couple with itself to form a biaryl species. This is more prevalent at higher temperatures and with certain catalyst systems.

  • Reduction of the Aryl Halide: The starting aryl halide can be reduced, leading to the formation of bromobenzene in the case of o-bromoiodobenzene.

  • Double Heck Reaction: Although less common with acrylic acid, reaction at the C-Br bond after the initial C-I coupling can occur, especially under forcing conditions.

  • Reductive Heck Product: Under certain conditions, the intermediate can undergo a conjugate addition instead of β-hydride elimination, leading to a saturated product. The formation of this side product is influenced by the base, temperature, substrate, and solvent.[12]

Q7: I've noticed a significant amount of dehalogenation of my starting material. How can I prevent this?

A7: Dehalogenation can be a problematic side reaction, particularly with aryl bromides.[13][14]

  • Role of Additives: The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), has been shown to suppress dehalogenation and improve the yield of the Heck product.[13][14][15] TBAB can also help to stabilize the active Pd(0) catalyst.[13]

Experimental Protocols and Data

General Protocol for the Synthesis of trans-2-Bromocinnamic Acid

This protocol is adapted from a reported laboratory procedure for the Heck reaction of o-bromoiodobenzene and acrylic acid.[3]

Materials:

ReagentMolar Mass ( g/mol )AmountEquivalents
o-Bromoiodobenzene282.90500 mg1.0
Acrylic Acid72.06153 µL1.2
Palladium(II) Acetate224.507.9 mg0.02
Triethylamine101.19618 µL2.5
Acetonitrile-710 µL-

Procedure:

  • To a vial containing o-bromoiodobenzene (500 mg) dissolved in acetonitrile (710 µL), add triethylamine (618 µL), acrylic acid (153 µL), and palladium(II) acetate (7.9 mg).

  • Seal the vial and heat the mixture to 80-90 °C with stirring for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Transfer the reaction mixture to a beaker containing 3 M HCl (30 mL) and swirl to precipitate the product.

  • Collect the solid product by suction filtration and wash with water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Troubleshooting Summary Table
IssuePotential Cause(s)Recommended Action(s)
Low or No Conversion Inactive catalyst, low temperatureUse a pre-formed Pd(0) catalyst, increase temperature gradually, ensure inert atmosphere.
Palladium Black Formation Catalyst decomposition (high temperature, oxygen)Lower reaction temperature, ensure rigorous exclusion of air, degas solvent.
Low Yield with Aryl Bromide Low reactivity of C-Br bond, dehalogenationUse bulky, electron-rich ligands; add a phase-transfer catalyst like TBAB.
Formation of Multiple Products Side reactions (homocoupling, reduction)Optimize temperature, screen different bases, check purity of starting materials.

Purification Strategies

The crude product from the Heck reaction will likely contain residual catalyst, unreacted starting materials, and byproducts. A typical purification workflow involves:

  • Aqueous Workup: After the reaction, an acidic workup (as described in the protocol) helps to protonate the carboxylate salt of the product, causing it to precipitate, while also removing the amine base.[3]

  • Extraction: If the product does not precipitate, it can be extracted into an organic solvent. The organic layer should then be washed with a dilute acid solution to remove the base, followed by a brine wash.

  • Column Chromatography: For removing closely related impurities, flash column chromatography on silica gel is a powerful technique. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this polarity.[16]

  • Recrystallization: For crystalline solid products, recrystallization is an excellent method for achieving high purity. The choice of solvent is critical and should be determined empirically.[16]

By systematically addressing these common issues and optimizing the reaction parameters, researchers can significantly improve the yield and consistency of this compound synthesis via the Mizoroki-Heck reaction.

References

  • Role of Catalyst Deactivation and Regeneration in the Heck Reaction Involving Unactivated Aryl Bromides. Ovid. Available at: [Link]

  • Role of catalyst deactivation and regeneration in the Heck reaction involving unactivated aryl bromides. Request PDF. Available at: [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. NIH. Available at: [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals. Available at: [Link]

  • Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides. ACS Publications. Available at: [Link]

  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. NIH. Available at: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. Available at: [Link]

  • CuI/TBAB as a novel efficient catalytic system for Heck reaction in water. RSC Publishing. Available at: [Link]

  • Troubleshooting a difficult Heck reaction. Reddit. Available at: [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Available at: [Link]

  • Effect of temperatures on the Heck reactions. ResearchGate. Available at: [Link]

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Semantic Scholar. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Intro to Organometallics: The Heck Reaction. Odinity. Available at: [Link]

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ResearchGate. Available at: [Link]

  • Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. PMC. Available at: [Link]

  • Starburst Quaternary Ammonium Salt: A New Effective Phase Transfer Catalyst. American Institute of Chemists. Available at: [Link]

  • heck reaction Archives. Odinity. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Heck reaction of aryl bromide with acrylic acid. ResearchGate. Available at: [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. Available at: [Link]

  • HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES. DR-NTU. Available at: [Link]

  • Designs of ligands for the selective Heck reaction. ResearchGate. Available at: [Link]

  • Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available at: [Link]

  • Regioselectivity in the Heck (Mizoroki-Heck) Reaction. University of Glasgow. Available at: [Link]

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. Available at: [Link]

  • Heck coupling reaction between bromo/iodoanisoles and acrylates. ResearchGate. Available at: [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC. Available at: [Link]

  • The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. ACS Publications. Available at: [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]

  • Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. ResearchGate. Available at: [Link]

  • The Heck reaction in the production of fine chemicals. Request PDF. Available at: [Link]

  • The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. Request PDF. Available at: [Link]

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Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically tailored to the challenges encountered when using 2-bromocinnamic acid as a substrate. Our focus is on providing practical, field-proven insights to help you overcome common side reactions and optimize your synthetic routes.

Introduction: The Unique Challenges of this compound

This compound is a valuable building block in organic synthesis, offering a versatile scaffold for the introduction of diverse functionalities. However, its structure presents a unique combination of a vinyl bromide and a carboxylic acid, which can lead to a range of side reactions in popular palladium-catalyzed couplings like the Heck, Suzuki, Sonogashira, and Buchwald-Hartwig reactions. Understanding and mitigating these side reactions is crucial for achieving high yields and purity of your desired products.

This guide is structured to provide you with a clear understanding of the potential pitfalls and the strategies to navigate them successfully. We will delve into the mechanisms of common side reactions and offer detailed protocols to suppress them.

Part 1: Frequently Asked Questions (FAQs) - Common Issues Across All Coupling Reactions

This section addresses general problems that can occur regardless of the specific coupling reaction being performed.

Q1: My reaction is sluggish, and I'm observing significant amounts of starting material even after prolonged reaction times. What are the likely causes?

A1: Low reactivity in palladium-catalyzed reactions with this compound can often be attributed to several factors:

  • Catalyst Deactivation: The carboxylic acid moiety can coordinate to the palladium center, potentially leading to catalyst inhibition. Additionally, impurities in your reagents or solvents can poison the catalyst.

  • Inefficient Oxidative Addition: The oxidative addition of the vinyl bromide to the Pd(0) catalyst is a critical step.[1] The electronic nature of the cinnamic acid system can influence the rate of this step.

  • Poor Solubility: this compound and its salts may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and reduced reaction rates.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig-type ligands) which can accelerate oxidative addition and reductive elimination.[2]

  • Solvent System: Use a solvent system that ensures good solubility of all components. A mixture of a polar aprotic solvent (e.g., DMF, dioxane) and water can be effective, especially when using inorganic bases.

  • Base Selection: The choice of base is critical. For Suzuki reactions, for instance, the base activates the boronic acid for transmetalation.[3] Ensure your base is strong enough for the specific reaction but not so strong as to cause unwanted side reactions.

Q2: I am observing a significant amount of a byproduct that appears to be cinnamic acid (the debrominated starting material). What is this side reaction and how can I prevent it?

A2: This side reaction is known as hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom.[4] This is a common issue in palladium-catalyzed reactions and can arise from several sources:

  • Hydride Sources: Solvents like alcohols, water, or even the amine base can act as hydride sources.

  • Catalyst Decomposition: Decomposition of the palladium catalyst can form palladium hydride species, which are key intermediates in the hydrodehalogenation pathway.[4]

Troubleshooting Steps:

  • Solvent Choice: Avoid using protic solvents that can readily provide a hydride. If a co-solvent is necessary, use a minimal amount of water.

  • Base Selection: Use a non-coordinating, anhydrous base.

  • Ligand Selection: Bulky phosphine ligands can sometimes suppress hydrodehalogenation by sterically hindering the approach of hydride sources to the palladium center.

Q3: My desired product is contaminated with a significant amount of a dimer of my coupling partner (e.g., a biaryl from a boronic acid in a Suzuki reaction). How can I minimize this homocoupling?

A3: Homocoupling is a frequent side reaction, especially in Suzuki and Sonogashira couplings.[5][6] It is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species that can facilitate the homocoupling of organometallic reagents.[7]

Troubleshooting Steps:

  • Rigorous Degassing: Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[5]

  • Use of a Pd(0) Source: Start with a Pd(0) precatalyst to avoid the need for in situ reduction of a Pd(II) source, which can sometimes be inefficient and lead to side reactions.

  • Controlled Addition of Reagents: In some cases, slow addition of the organometallic reagent can minimize its concentration in the reaction mixture at any given time, thereby reducing the rate of homocoupling.

Part 2: Reaction-Specific Troubleshooting Guides

This section provides detailed guidance for troubleshooting side reactions specific to each of the four major palladium-catalyzed coupling reactions.

Heck Reaction

The Heck reaction couples this compound with an alkene.[8] A key challenge is controlling regioselectivity and preventing decarboxylation.

Q: My Heck reaction is producing a mixture of regioisomers and a significant amount of styrene (from decarboxylation). How can I improve the selectivity and yield of the desired cinnamic acid derivative?

A: The formation of regioisomers and decarboxylated byproducts in the Heck reaction of this compound is a common challenge.

  • Decarboxylation: The carboxylic acid group can be lost as CO2, particularly at elevated temperatures.[9] The presence of certain ligands and bases can also influence the rate of this side reaction.[10][11]

  • Regioselectivity: The regioselectivity of the alkene insertion step can be influenced by both electronic and steric factors of the alkene coupling partner and the ligand on the palladium catalyst.

Troubleshooting Protocol:

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ or a palladacycleRobust and reliable palladium sources for Heck reactions.[12]
Ligand A bulky phosphine ligand (e.g., P(o-tol)₃) or an N-heterocyclic carbene (NHC) ligandBulky ligands can favor the desired regioselectivity and may suppress decarboxylation.[10]
Base A weaker, non-nucleophilic base (e.g., NaOAc, K₂CO₃)Stronger bases can promote decarboxylation and other side reactions.
Solvent A polar aprotic solvent (e.g., DMF, NMP)Ensures good solubility of the cinnamic acid salt.
Temperature Start at a lower temperature (e.g., 80-100 °C) and slowly increase if necessaryHigher temperatures can significantly increase the rate of decarboxylation.[9]

Experimental Protocol for a Model Heck Reaction:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the alkene (1.2 equiv.), Pd(OAc)₂ (2 mol%), and the chosen phosphine ligand (4 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 equiv.) and the degassed solvent (e.g., DMF).

  • Subject the mixture to three freeze-pump-thaw cycles to ensure an inert atmosphere.

  • Heat the reaction mixture to the desired temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Caption: Factors influencing Heck reaction outcomes.

Suzuki Coupling

The Suzuki coupling of this compound with a boronic acid is a powerful method for forming C-C bonds.[1] Key side reactions include protodeboronation and homocoupling of the boronic acid.

Q: My Suzuki reaction is giving low yields, and I'm seeing significant amounts of the deborylated arene and a biaryl byproduct. What can I do to improve the outcome?

A: Protodeboronation (loss of the boronic acid group) and homocoupling are common challenges in Suzuki reactions.[7]

  • Protodeboronation: This is often promoted by the presence of water and a strong base, especially with electron-rich or heteroaromatic boronic acids.

  • Homocoupling: As discussed in the FAQs, this is primarily caused by the presence of oxygen.

Troubleshooting Protocol:

ParameterRecommendationRationale
Catalyst A Pd(0) precatalyst (e.g., Pd₂(dba)₃) with a bulky, electron-rich ligand (e.g., SPhos, XPhos)Promotes efficient oxidative addition and reductive elimination, outcompeting side reactions.[2]
Base A milder, non-hydroxide base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)Minimizes protodeboronation.[3]
Solvent Anhydrous, degassed solvents (e.g., dioxane, toluene) with minimal or no waterReduces the source of protons for protodeboronation.
Boronic Acid Quality Use fresh, high-purity boronic acid or a boronate ester (e.g., pinacol ester)Boronic acids can degrade upon storage. Boronate esters are more stable.[7]

Experimental Protocol for a Model Suzuki Coupling:

  • In a glovebox, charge an oven-dried vial with this compound (1.0 equiv.), the boronic acid (1.2 equiv.), the Pd precatalyst (1-2 mol%), the ligand (2-4 mol%), and the base (2.0 equiv.).

  • Add the anhydrous, degassed solvent.

  • Seal the vial and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After completion, perform an aqueous workup and extract with an organic solvent.

  • Purify the product by column chromatography.

Suzuki_Troubleshooting Start Start Low Yield Low Yield Start->Low Yield Check Reagents Check Reagent Purity (Boronic Acid, Base) Low Yield->Check Reagents Protodeboronation? Degas Solvents Ensure Rigorous Degassing Low Yield->Degas Solvents Homocoupling? Optimize Base Try Milder Base (e.g., K3PO4, Cs2CO3) Check Reagents->Optimize Base Optimize Ligand/Catalyst Screen Bulky Ligands (e.g., SPhos, XPhos) Degas Solvents->Optimize Ligand/Catalyst Successful Reaction Successful Reaction Optimize Ligand/Catalyst->Successful Reaction Optimize Base->Successful Reaction

Caption: Troubleshooting workflow for Suzuki coupling.

Sonogashira Coupling

The Sonogashira coupling of this compound with a terminal alkyne can be complicated by alkyne homocoupling (Glaser coupling) and catalyst deactivation.[13][14]

Q: My Sonogashira reaction is messy, with a lot of the Glaser homocoupling product and unreacted starting materials. How can I achieve a cleaner reaction?

A: Glaser coupling is a major side reaction in copper-catalyzed Sonogashira reactions and is promoted by oxygen.[6] Catalyst deactivation can also be an issue.

Troubleshooting Protocol:

ParameterRecommendationRationale
Catalyst System A copper-free protocol using a suitable palladium catalyst and ligandEliminates the primary pathway for Glaser coupling.[15]
Atmosphere Strictly anaerobic and anhydrous conditionsOxygen is a key promoter of Glaser coupling.
Base An amine base that can also act as a solvent (e.g., triethylamine, diisopropylamine)Helps to scavenge any generated HBr and can suppress homocoupling.
Additives In some cases, a phosphine ligand can help to stabilize the palladium catalystPrevents catalyst decomposition.

Experimental Protocol for a Copper-Free Sonogashira Coupling:

  • To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the degassed amine base/solvent.

  • Add the terminal alkyne (1.1 equiv.) via syringe.

  • Heat the reaction mixture under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination of this compound with an amine can be challenging due to the electron-deficient nature of the vinyl bromide and potential catalyst inhibition by the carboxylic acid.[16][17]

Q: I'm struggling to get my Buchwald-Hartwig amination of this compound to go to completion. What are the key parameters to optimize?

A: The success of this reaction is highly dependent on the choice of catalyst, ligand, and base.

  • Catalyst Inhibition: The carboxylic acid can react with the strong bases typically used in this reaction, potentially interfering with the catalytic cycle.

  • Slow Reductive Elimination: The C-N bond-forming reductive elimination step can be slow for electron-deficient substrates.

Troubleshooting Protocol:

ParameterRecommendationRationale
Catalyst/Ligand A pre-formed palladium precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., G3 or G4 Buchwald precatalysts)These are highly active catalysts that can overcome the challenges of coupling electron-deficient substrates.[18]
Base A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)Necessary to deprotonate the amine and facilitate the catalytic cycle.[16]
Solvent Anhydrous, non-protic solvents (e.g., toluene, dioxane)Prevents unwanted side reactions with the strong base.
Temperature Moderate to high temperatures (e.g., 80-120 °C)Often required to drive the reaction to completion.

Experimental Protocol for a Model Buchwald-Hartwig Amination:

  • In a glovebox, combine this compound (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (1-3 mol%), and the base (1.5-2.0 equiv.) in a reaction vial.

  • Add the anhydrous, degassed solvent.

  • Seal the vial and heat with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After the reaction is complete, quench with a saturated aqueous solution of NH₄Cl and extract the product.

  • Purify by column chromatography.

Caption: Key optimization parameters for Buchwald-Hartwig amination.

Part 3: Concluding Remarks

Successfully employing this compound in palladium-catalyzed coupling reactions requires a careful consideration of the potential side reactions and a systematic approach to optimization. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and selectivity of their synthetic transformations.

We encourage you to use this guide as a starting point for your experimental design and to adapt the protocols to your specific substrates and desired outcomes. For further assistance, please do not hesitate to contact our technical support team.

References

  • Fixed-charge phosphine ligands to explore gas-phase coinage metal-mediated decarboxyl
  • The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst.
  • Effects of Phosphine Ligands in Nickel-Catalyzed Decarbonylation Reactions of Lactone.
  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Heck reaction. Wikipedia.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Buchwald-Hartwig Amin
  • Effects of phosphine ligands in nickel-catalyzed decarbonylation reactions of lactone. Organic & Biomolecular Chemistry (RSC Publishing).
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Request PDF.
  • The Buchwald–Hartwig Amination After 25 Years.
  • Buchwald-Hartwig Coupling. YouTube.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki reaction. Wikipedia.
  • Heck reaction of aryl bromide with acrylic acid a .
  • The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
  • Decarboxylative Phosphine Synthesis: Insights into the Catalytic, Autocatalytic, and Inhibitory Roles of Additives and Intermedi
  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
  • Sonogashira coupling. Wikipedia.
  • Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2. Beilstein Journal of Organic Chemistry.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2. Beilstein Journal of Organic Chemistry.
  • Palladium-catalyzed conversion of aryl and vinyl trifl
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • Access to α,β-unsaturated carboxylic acids through water-soluble palladium catalyzed hydroxycarbonylation of alkynes using water as the solvent. Catalysis Science & Technology (RSC Publishing).
  • Palladium-Catalyzed Conversion of Aryl and Vinyl Trifl
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Decarboxyl
  • Palladium-Catalyzed Vinylation of Organic Halides.
  • Technical Support Center: Managing Hydrodehalogenation in Palladium-C
  • troubleshooting poor yields in Sonogashira reactions with halogen
  • Sonogashira Coupling. Chemistry LibreTexts.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Request PDF.
  • Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Str
  • Decarboxyl
  • Chemistry Vignettes: Phosphine ligands. YouTube.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI.
  • Seven Name Reactions in One - Palladium C
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.

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Technical Support Center: Purification of 2-Bromocinnamic Acid Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-bromocinnamic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable intermediates. The unique chemical properties of this compound class—namely the presence of a carboxylic acid, an aromatic ring, and a halogen—present specific hurdles in column chromatography. This document provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.

Frequently Asked Questions (FAQs): Method Development

This section addresses foundational questions to establish a robust purification method from the outset.

Q1: What is the most appropriate stationary phase for purifying this compound derivatives?

A1: For the vast majority of applications involving this compound derivatives, standard silica gel (SiO₂) of 60 Å pore size and 230-400 mesh is the adsorbent of choice.[1] The acidic nature of the silica surface is generally compatible with these acidic compounds.

However, the key challenge arises from secondary interactions between the carboxylic acid moiety of your analyte and the silanol groups (Si-OH) on the silica surface.[2][3] These interactions can lead to significant peak tailing. If tailing becomes problematic and cannot be resolved by mobile phase modification (see Troubleshooting section), consider alternative stationary phases:

  • Acid-Washed Silica Gel: Pre-treating standard silica gel with acid can help neutralize basic impurity sites that exacerbate tailing.

  • Reversed-Phase (C18 or C8): For highly polar derivatives or when normal phase fails, reversed-phase chromatography is a powerful alternative.[4][5] The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol.

Q2: How should I select an initial mobile phase (eluent) for my separation?

A2: The selection of a mobile phase is a critical step that dictates the success of your purification. The goal is to find a solvent system where your desired compound has a Thin Layer Chromatography (TLC) retention factor (Rf) of approximately 0.25-0.35 .

A standard starting point for compounds of intermediate polarity like this compound is a binary mixture of a non-polar solvent and a polar solvent.

  • Recommended Starting System: Hexanes (or Heptane) and Ethyl Acetate.

  • Methodology: Begin by running TLC plates with varying ratios of this mixture (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate). The ideal system will show good separation between your product and impurities, with the product spot moving to the target Rf value.[6][7]

If your derivative is highly non-polar, consider using Dichloromethane (DCM) as the polar modifier with Hexanes. If it is very polar, a more polar system like DCM/Methanol might be necessary.

Q3: My TLC plates show significant streaking. What does this mean and how do I fix it?

A3: Streaking on a TLC plate is a strong indicator of undesirable secondary interactions, often a preview of the peak tailing you will see on the column. For acidic compounds like this compound derivatives, this is almost always caused by the interaction of the carboxylic acid with the silica gel stationary phase.

To counteract this, you must modify the mobile phase by adding a small amount of a competitive acidic modifier.

  • Solution: Add 0.5-1% acetic acid to your pre-determined mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate + 1% Acetic Acid).

The acetic acid protonates the silica surface and ensures your analyte remains in its less polar, protonated form (-COOH), minimizing ionic interactions and resulting in sharper, more symmetrical spots.[8] This is a critical, self-validating step; if adding acetic acid resolves streaking on the TLC, it will prevent tailing on the column.[9][10]

Q4: How do I monitor the column fractions to find my purified compound?

A4: The most common and effective method is TLC analysis .[7] Collect fractions in an array of test tubes and spot each fraction (or every other fraction) onto a TLC plate. It is crucial to also spot your crude starting material and a pure reference standard (if available) on the same plate for comparison.

  • Visualization: this compound and its derivatives contain a conjugated system and will be UV-active.[11] After eluting the TLC plate, you can visualize the spots under a UV lamp (typically at 254 nm).

  • Alternative Visualization: If your derivative has poor UV absorbance, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is effective as it reacts with the double bond in the cinnamic acid backbone, appearing as a yellow spot on a purple background.

  • Pooling Fractions: Once the spots are visualized, combine the fractions that contain only your pure product. Use rotary evaporation to remove the solvent and obtain your purified compound.

Troubleshooting Guide: Resolving Common Purification Issues

This section tackles specific problems you may encounter during the column chromatography run.

Problem: My compound is exhibiting severe peak tailing, even with acetic acid in the eluent.

Answer: While adding an acid modifier is the primary solution, persistent tailing points to other potential issues.[2][3][12]

  • Cause 1: Column Overload. The most common cause of tailing after mobile phase issues is loading too much material onto the column.[2][12] The stationary phase becomes saturated, leading to a non-ideal distribution of the analyte as it travels down the column.

    • Solution: Reduce the amount of crude material loaded. A general rule of thumb is to load no more than 1-5% of the mass of the silica gel (e.g., for a 100 g silica column, load 1-5 g of crude material).

  • Cause 2: Poorly Packed Column. Voids or channels in the silica bed can cause uneven flow of the mobile phase, leading to band broadening and tailing.[13][14]

    • Solution: Ensure your column is packed uniformly using a proper slurry packing technique (see Protocol 1). Tapping the column gently as the silica settles can help create a more homogenous bed.

  • Cause 3: Strong, Unwanted Interactions. If your derivative has other functional groups (e.g., a basic amine), you may have mixed-mode interactions.

    • Solution: This is a more complex issue. You may need to use a more sophisticated mobile phase modifier system or switch to a different stationary phase like alumina or a bonded phase.

Troubleshooting Flowchart: Diagnosing Peak Tailing

// Nodes start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_acid [label="Is 0.5-1% Acetic Acid\nin the Mobile Phase?", fillcolor="#FBBC05", fontcolor="#202124"]; add_acid [label="Add 0.5-1% Acetic Acid\nto the Eluent", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_loading [label="Is the Column Overloaded?\n(>5% w/w sample to silica)", fillcolor="#FBBC05", fontcolor="#202124"]; reduce_loading [label="Reduce Sample Load\n(1-2% w/w is ideal)", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_packing [label="Was the Column Packed Correctly?\n(Check for cracks/channels)", fillcolor="#FBBC05", fontcolor="#202124"]; repack_column [label="Repack Column Carefully\n(Use slurry method)", fillcolor="#34A853", fontcolor="#FFFFFF"]; consider_alt [label="Advanced Troubleshooting:\nConsider alternative stationary phase\n(e.g., C18, Alumina)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; resolved [label="Problem Resolved", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5, height=0.6];

// Edges start -> check_acid; check_acid -> add_acid [label=" No"]; add_acid -> resolved; check_acid -> check_loading [label=" Yes"]; check_loading -> reduce_loading [label=" Yes"]; reduce_loading -> resolved; check_loading -> check_packing [label=" No"]; check_packing -> repack_column [label=" No"]; repack_column -> resolved; check_packing -> consider_alt [label=" Yes"]; } dot Caption: A decision tree to systematically diagnose and resolve peak tailing.

Problem: My compound crystallized/crashed out at the top of the column after loading.

Answer: This indicates that your compound has low solubility in the mobile phase. When the concentrated solution of your crude product meets the less-polar mobile phase at the top of the column, it precipitates.

  • Cause 1: Inappropriate Loading Solvent. You may have dissolved your crude material in a solvent that is too strong or polar (e.g., pure DCM or Ethyl Acetate) compared to the initial mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate).

    • Solution (Dry Loading): The best practice to avoid this is "dry loading." Adsorb your crude product onto a small amount of silica gel (approx. 2-3x the mass of your compound). Evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of your packed column. This ensures the compound is introduced to the mobile phase in a dispersed state.

  • Cause 2: Low Overall Solubility. The compound may simply not be soluble enough in your chosen eluent system.

    • Solution: Re-evaluate your mobile phase. You may need to start with a more polar mixture to ensure the compound remains dissolved as it enters the column. For example, if it crashed with 9:1 Hexanes:EtOAc, try starting the column with 4:1 Hexanes:EtOAc.

Problem: The separation between my product and an impurity is very poor (ΔRf < 0.1).

Answer: Poor separation requires optimizing the selectivity of your chromatographic system.

  • Solution 1: Use a Shallow Gradient. Instead of running the column isocratically (with a single solvent mixture), use a gradient elution. Start with a less polar mobile phase to allow more retained impurities to bind strongly, then gradually increase the polarity of the eluent to first elute your less polar impurity, then your product. For example, start with 10% EtOAc in Hexanes and slowly increase to 25% EtOAc over several column volumes.

  • Solution 2: Change Solvent System. The selectivity (α) of a separation is highly dependent on the specific interactions between the analytes, stationary phase, and mobile phase.[10] Simply switching one of the solvents can dramatically alter the separation. If Hexanes/Ethyl Acetate fails, try a system of Hexanes/DCM or Toluene/Ethyl Acetate. These solvents have different chemical properties and can disrupt the interactions that cause co-elution.

  • Solution 3: High-Performance Flash Chromatography. If resolution is still poor, using a smaller particle size silica gel (flash chromatography, 40-63 µm) and applying pressure will increase the number of theoretical plates and improve separation efficiency.[1]

Experimental Protocols

Protocol 1: Step-by-Step Slurry Packing of a Silica Gel Column
  • Select Column Size: Choose a glass column with an appropriate diameter-to-height ratio (typically 1:10 to 1:20). The amount of silica needed is usually 20 to 100 times the mass of the crude sample to be purified.

  • Prepare the Column: Ensure the column is clean, dry, and vertically clamped. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer (approx. 1 cm) of sand to create a flat base.

  • Create the Slurry: In a beaker, measure the required amount of silica gel. Add your initial, least polar mobile phase solvent (e.g., 9:1 Hexanes:EtOAc) until you have a pourable, milkshake-like consistency. Stir well to release trapped air.

  • Pack the Column: Pour the slurry into the column in a single, continuous motion. Use a funnel to prevent the slurry from coating the sides of the column.

  • Settle the Bed: Immediately open the stopcock at the bottom of the column to drain the solvent. As the solvent drains, gently tap the side of the column with a piece of rubber tubing to encourage even settling of the silica bed and remove any air bubbles.

  • Equilibrate: Continuously add more mobile phase to the top of the column, never allowing the silica bed to run dry. Once the entire bed has settled and appears uniform, add a final protective layer of sand (approx. 1 cm) on top. Drain the solvent until it is just level with the top of the sand layer. The column is now ready for loading.

Workflow Diagram: From Method Development to Purified Product

// Nodes tlc [label="1. TLC Method Development\n(Goal: Rf ≈ 0.3, no streaking)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; packing [label="2. Column Packing\n(Slurry Method)", fillcolor="#FBBC05", fontcolor="#202124"]; loading [label="3. Sample Loading\n(Dry loading preferred)", fillcolor="#FBBC05", fontcolor="#202124"]; elution [label="4. Elution\n(Isocratic or Gradient)", fillcolor="#34A853", fontcolor="#FFFFFF"]; fraction [label="5. Fraction Collection\n(Array of test tubes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="6. Fraction Analysis\n(TLC with UV/Stain)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pooling [label="7. Pool Pure Fractions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; evaporation [label="8. Solvent Evaporation\n(Rotary Evaporator)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Purified Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5, height=0.7];

// Edges tlc -> packing [style=solid, arrowhead=normal]; packing -> loading [style=solid, arrowhead=normal]; loading -> elution [style=solid, arrowhead=normal]; elution -> fraction [style=solid, arrowhead=normal]; fraction -> analysis [style=solid, arrowhead=normal]; analysis -> pooling [style=solid, arrowhead=normal]; pooling -> evaporation [style=solid, arrowhead=normal]; evaporation -> product [style=solid, arrowhead=normal]; } dot Caption: The logical progression for purifying a this compound derivative.

Data Presentation: Solvent Properties and Troubleshooting Summary

Table 1: Common Solvents for Normal Phase Chromatography

SolventPolarity IndexRoleNotes
Hexane / Heptane0.1Non-polar baseGood for initial elution of non-polar impurities.
Dichloromethane (DCM)3.1Intermediate polarityGood for dissolving a wide range of compounds.
Ethyl Acetate (EtOAc)4.4Polar modifierMost common polar solvent to mix with hexanes.
Methanol (MeOH)5.1Highly polar modifierUsed for eluting very polar compounds.
Acetic Acid (AcOH)6.2Acidic modifierSuppresses tailing of acidic analytes.[8]

Table 2: Troubleshooting Quick Reference Guide

ProblemMost Likely Cause(s)Recommended Solution(s)
Peak Tailing Analyte interaction with silica; Column overload.Add 0.5-1% acetic acid to eluent; Reduce sample load.
Poor Separation Insufficient selectivity.Try different solvent system; Run a shallow gradient.
Compound Crashing Low solubility in eluent.Use dry loading technique; Start with a more polar eluent.
No Compound Elutes Mobile phase is too weak; Compound is irreversibly adsorbed.Drastically increase eluent polarity (e.g., flush with 10% MeOH in DCM).
Cracked Silica Bed Column ran dry; Poor packing.Repack the column; Always keep the silica wetted with solvent.

References

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Buchi. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Retrieved from [Link]

  • Biotage. (2023, November 21). How does an acid pH modifier impact flash chromatography? Retrieved from [Link]

  • Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • Crawford Scientific. (2023, October 11). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]

  • Buchi. (2024, November 15). How to detect and analyze compounds with little or no UV absorption in LC purification? Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of m-Bromocinnamic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (n.d.). Multifunctional Cinnamic Acid Derivatives. Retrieved from [Link]

  • ChemBK. (2024, April 9). alpha-BROMOCINNAMIC ACID. Retrieved from [Link]

  • University of York. (n.d.). Running & identifying fractions. Retrieved from [Link]

  • Scientific Research Publishing. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • Pharmapproach. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]

  • LCGC International. (2023, April 1). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Gilson. (n.d.). A Guide to Fraction Collection in Chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). Identifying and Collecting Weak UV Absorbance and Low Level Peaks of Interest From a Complex Mixture Using Conditional Logic Purification on Mass and UV Signals. Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from [Link]

  • Dynamic Adsorbents. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Quora. (2019, September 17). When do we find tailing in chromatography, and how can we eliminate that? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography? Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. Retrieved from [Link]

  • PubChem. (n.d.). trans-2-Bromocinnamic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). m-Bromocinnamic acid. Retrieved from [Link]

  • Reddit. (2024, October 22). Crystallization on a column for chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Isolation of a new bioactive cinnamic acid derivative from the whole plant of Viola betonicifolia. Retrieved from [Link]

  • Reddit. (2019, December 2). Crystal formation on column chromatography. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Suzuki Coupling of 2-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we understand that coupling reactions involving functionalized substrates like 2-bromocinnamic acid present unique challenges. The presence of a carboxylic acid group directly on the aromatic ring introduces complexities related to base selection, catalyst stability, and solubility that can significantly impact reaction efficiency and yield.

This guide is structured to provide direct, actionable solutions to common problems encountered in the field. We move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My reaction has stalled, showing low to no conversion of the this compound. What are the most likely causes?

Answer: A stalled reaction with this substrate often points to catalyst inhibition or poor reaction kinetics. The primary suspect is the carboxylic acid functionality.

  • Causality - Catalyst Inhibition: In the presence of a base, the this compound is deprotonated to form a carboxylate. This carboxylate can act as a ligand, coordinating to the palladium(II) intermediate formed after oxidative addition.[1] This coordination can stabilize the complex, hindering the crucial transmetalation step and effectively poisoning your catalyst.[1]

  • Causality - Poor Solubility: The starting material, this compound, has different solubility properties than its corresponding salt formed after adding the base. This can lead to a heterogeneous mixture where reagents are not in the same phase, drastically slowing the reaction rate.[1][2]

Troubleshooting Steps:

  • Re-evaluate Your Base: If you are using a strong base like NaOH or KOtBu, the instantaneous and complete formation of the carboxylate salt may be the root cause. Switch to a milder inorganic base. Tripotassium phosphate (K₃PO₄) is often an excellent starting point for challenging couplings.[3][4] Potassium carbonate (K₂CO₃) is another viable option.

  • Optimize the Solvent System: A single organic solvent may be insufficient. Biphasic systems, such as 1,4-Dioxane/H₂O or Toluene/H₂O, are frequently used for Suzuki couplings.[5][6] The aqueous phase helps solubilize the inorganic base and the borate species, while the organic phase dissolves the aryl halide. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[7]

  • Increase Temperature: Steric hindrance and electronic effects with this substrate can slow down the oxidative addition step.[8] Cautiously increasing the reaction temperature in increments of 10-20 °C (typically to 80–110 °C) can often overcome this kinetic barrier.[9]

Question 2: I am observing significant byproduct formation, primarily the homocoupling of my boronic acid and debromination of the starting material. How can I suppress these side reactions?

Answer: These are classic side reactions in Suzuki couplings, often pointing to the presence of oxygen and issues with the catalytic cycle's efficiency.

  • Homocoupling of Boronic Acid: This side reaction is almost always caused by the presence of dissolved oxygen in your reaction mixture.[10] Oxygen can participate in oxidative processes that lead to the dimerization of the boronic acid.

  • Debromination (Protodeboronation of the Substrate): While protodeboronation typically refers to the boronic acid losing its boron group, the analogous replacement of bromine with hydrogen on your starting material can also occur. This suggests that the catalytic cycle is being intercepted, potentially by a hydrogen source, before productive coupling can happen.

Mitigation Strategies:

  • Rigorous Degassing is Non-Negotiable: Your solvents and the final reaction mixture must be thoroughly deoxygenated. The "freeze-pump-thaw" method (three cycles) is the gold standard. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes can be effective.[10] Always maintain a positive pressure of inert gas throughout the reaction.[10]

  • Use a More Stable Boron Source: Arylboronic acids can be prone to protodeboronation, especially under harsh basic conditions.[10] Consider using a more stable boronic ester, such as a pinacol ester (Bpin), or a potassium aryltrifluoroborate salt (BF₃K).[11][12] These are generally more robust and release the boronic acid slowly under the reaction conditions.

  • Check Catalyst and Ligand Choice: A highly active and robust catalyst system can accelerate the desired cross-coupling, outcompeting the side reactions. For challenging substrates, consider using pre-formed palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos).[3][13] These ligands promote the oxidative addition and reductive elimination steps.[14]

Frequently Asked Questions (FAQs)

Question: What is the optimal base and solvent combination to start with for this compound?

Answer: There is no single "magic bullet," but a well-reasoned starting point is crucial. We recommend starting with a moderately weak, inorganic base in a biphasic solvent system.

BaseRelative StrengthKey Advantages & Considerations
K₃PO₄ ModerateOften excellent for difficult couplings; sufficient basicity to promote the reaction without being overly harsh.[4]
K₂CO₃ Mild-ModerateA common, cost-effective choice. Good for substrates with moderately sensitive functional groups.[4]
Cs₂CO₃ Moderate-StrongHigher solubility in some organic solvents can be beneficial, but it is more expensive and can be too basic for some substrates.
KF MildRecommended when base-labile groups (like esters) are present and must be preserved. Reaction rates can be slower.[2][15]
Solvent SystemTypical Ratio (v/v)Rationale
1,4-Dioxane / H₂O 4:1 to 10:1Excellent general-purpose system. Dioxane solubilizes organic components well.[6]
Toluene / H₂O 10:1Good for less polar substrates; higher boiling point allows for higher reaction temperatures.
DMF or NMP MonophasicCan aid in the solubility of all components but should be used with caution as they can sometimes participate in side reactions at high temperatures.[16]

Recommendation: Start with K₃PO₄ (2.5 equiv.) in 1,4-Dioxane/H₂O (5:1) at 100 °C .

Question: Should I protect the carboxylic acid group as an ester before performing the coupling?

Answer: This is a common strategy to circumvent the issues caused by the free acid.

  • Advantages of Protection: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) eliminates the acidic proton and the potential for catalyst-coordinating carboxylate formation.[1] This simplifies the reaction, often allowing for the use of more standard Suzuki conditions with higher yields.

  • Disadvantages: This approach adds two steps to your synthesis: esterification and subsequent saponification (hydrolysis) to regenerate the carboxylic acid. This increases time and reduces the overall process efficiency.

Recommendation: First, attempt the direct coupling of the free acid using the optimized conditions discussed (e.g., K₃PO₄, bulky phosphine ligand). If yields remain low or the reaction is irreproducible despite troubleshooting, then protecting the acid as an ester is a reliable alternative.

Visualizing the Process

Understanding the catalytic cycle and potential pitfalls is key to successful optimization.

Suzuki_Cycle cluster_cycle Suzuki Catalytic Cycle cluster_inhibition Interference by Carboxylate Pd0 L₂Pd(0) Active Catalyst OA Oxidative Addition Pd0->OA Ar-Br PdII Ar-Pd(II)-Br (L₂) OA->PdII TM Transmetalation PdII->TM Ar'-B(OH)₂ + Base Inhibition Carboxylate Coordination (R-COO⁻) PdII->Inhibition Catalyst Poisoning PdII_R Ar-Pd(II)-Ar' (L₂) TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regeneration Product Ar-Ar' Product RE->Product Deactivation Deactivated Pd(II) Complex Inhibition->Deactivation

Caption: The Suzuki cycle and the point of catalyst inhibition by the carboxylate anion.

Experimental Protocol: General Procedure

This is a starting point protocol and must be optimized for your specific arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Tripotassium phosphate (K₃PO₄), finely ground (2.5 equiv)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • Reaction Setup: To the reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) three to five times to remove oxygen.[13]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.

  • Solvent Addition: Add degassed 1,4-dioxane followed by degassed water via syringe to achieve a final concentration of ~0.1 M with respect to the this compound.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere if possible) and analyzing via LC-MS or TLC.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product, then extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting_Flowchart start Reaction Failed: Low / No Yield check_reagents Are reagents active? (Pd catalyst, boronic acid) start->check_reagents reagent_yes Yes check_reagents->reagent_yes Yes reagent_no No check_reagents->reagent_no No check_conditions Are conditions optimal? check_degas Was degassing rigorous? check_conditions->check_degas reagent_yes->check_conditions solve_reagent Replace with fresh catalyst/reagents reagent_no->solve_reagent degas_no No check_degas->degas_no No check_base Is the base appropriate? (e.g., K₃PO₄) check_degas->check_base Yes solve_degas Use Freeze-Pump-Thaw or extended sparging degas_no->solve_degas base_no No check_base->base_no No check_solvent Is it a biphasic system? (e.g., Dioxane/H₂O) check_base->check_solvent Yes solve_base Switch to milder base (K₃PO₄, K₂CO₃) base_no->solve_base solvent_no No check_solvent->solvent_no No check_temp Is temperature >80 °C? check_solvent->check_temp Yes solve_solvent Switch to biphasic solvent; stir vigorously solvent_no->solve_solvent temp_no No check_temp->temp_no No protect Consider protecting -COOH as an ester check_temp->protect Yes solve_temp Increase temperature to 80-110 °C temp_no->solve_temp

Sources

Technical Support Center: Strategies to Mitigate Homocoupling in Cross-Coupling Reactions of 2-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common and often frustrating side reaction in palladium-catalyzed cross-coupling: homocoupling . Our focus is on the specific challenges presented by 2-bromocinnamic acid , an electron-deficient vinyl halide that requires careful reaction optimization to achieve high yields of the desired cross-coupled product.

This resource is designed to be a practical, field-proven guide. We will delve into the mechanistic underpinnings of homocoupling and provide actionable solutions for Suzuki-Miyaura, Heck, and Sonogashira reactions.

Understanding the Challenge: The Two Faces of Homocoupling

Homocoupling is the unwanted self-coupling of your starting materials, leading to the formation of symmetric dimers. In the context of cross-coupling reactions with this compound, you may encounter two primary types of homocoupling byproducts:

  • Boronic Acid/Ester Homocoupling (in Suzuki-Miyaura reactions): This results in the formation of a biaryl or divinyl species from your organoboron reagent.

  • Alkyne Homocoupling (Glaser Coupling in Sonogashira reactions): This leads to the formation of a symmetric 1,3-diyne from your terminal alkyne.

The presence of these byproducts not only reduces the yield of your desired product but also complicates purification.

The Root of the Problem: Mechanistic Insights into Homocoupling

Homocoupling is often a sign of a catalytic cycle that is not operating optimally. Several factors can contribute to this undesirable pathway.

FAQ 1: What are the primary causes of boronic acid homocoupling in Suzuki-Miyaura reactions?

Homocoupling of boronic acids is frequently promoted by the presence of Pd(II) species and an oxidant, most commonly oxygen.[1][2] If the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient, or if the Pd(0) catalyst is re-oxidized during the reaction, the resulting Pd(II) can react with two molecules of the boronic acid to form the homocoupled product and regenerate Pd(0).[1][3] Therefore, rigorous exclusion of oxygen is a critical first step in suppressing this side reaction.[4]

Troubleshooting Workflow for Homocoupling in Cross-Coupling Reactions

This workflow provides a systematic approach to diagnosing and solving homocoupling issues in your reactions with this compound.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Catalyst & Ligand Optimization cluster_3 Reaction Parameter Adjustment cluster_4 Advanced Strategies cluster_5 Outcome Start Significant Homocoupling Observed Degas Improve Degassing Protocol (N2/Ar sparging, freeze-pump-thaw) Start->Degas Is the reaction rigorously deoxygenated? Purity Verify Reagent Purity (Aryl halide, boronic acid/ester, alkyne) Degas->Purity Are reagents of high purity? Catalyst Switch to Pd(0) Precatalyst (e.g., Pd(PPh3)4) Purity->Catalyst Are you using a Pd(II) precatalyst? Ligand Increase Ligand Steric Bulk (e.g., P(t-Bu)3, Buchwald ligands) Catalyst->Ligand Is the ligand sufficiently bulky/electron-rich? Base Screen Weaker Bases (e.g., K3PO4, KF, Cs2CO3) Ligand->Base Is the base too strong? Solvent Optimize Solvent System (e.g., Toluene, Dioxane, THF) Base->Solvent Is the solvent appropriate? Temp Lower Reaction Temperature Solvent->Temp Is the temperature too high? Additive Introduce a Mild Reductant (e.g., Potassium Formate) Temp->Additive Still observing homocoupling? Ester Use Boronate Ester Instead of Acid Additive->Ester For Suzuki reactions Success Homocoupling Minimized Additive->Success Ester->Success Suzuki_Cross_Coupling Desired Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (+ Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (+ R-B(OR)2) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Homocoupling_Side_Reaction Homocoupling Side Reaction Pathway Pd(II)X2 Pd(II)X2 R-Pd(II)-X R-Pd(II)-X Pd(II)X2->R-Pd(II)-X Transmetalation (+ R-B(OR)2) R-Pd(II)-R R-Pd(II)-R R-Pd(II)-X->R-Pd(II)-R Transmetalation (+ R-B(OR)2) R-R R-R R-Pd(II)-R->R-R Reductive Elimination Pd(0) Pd(0) R-R->Pd(0)

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Heck Reactions of 2-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Heck reaction with 2-Bromocinnamic acid and encountering challenges related to catalyst deactivation. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to diagnose and resolve common issues, ensuring the successful synthesis of your target molecules.

Troubleshooting Guide: A Deeper Dive into Reaction Failures

Q1: Why is my Heck reaction with this compound showing low or no conversion to the desired product?

Low or no conversion in a Heck reaction involving this compound can stem from several factors, primarily revolving around the stability and activity of the palladium catalyst. The electron-withdrawing nature of the carboxylic acid and the bromine substituent on the aromatic ring can present unique challenges.

Potential Causes and Solutions:

  • Catalyst Poisoning: The carboxylic acid moiety of this compound can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1] Impurities in the starting material or reagents, such as sulfur or other coordinating species, are known poisons for palladium catalysts.[2][3]

    • Troubleshooting Protocol:

      • Substrate and Reagent Purity Check: Analyze your this compound, olefin, base, and solvent for impurities using techniques like NMR, GC-MS, or elemental analysis.[4][5]

      • Purification: If impurities are detected, purify the reagents. Recrystallization of this compound and distillation of the olefin and solvent are common effective methods. Ensure the base is of high purity and handled under an inert atmosphere if it is sensitive to air or moisture.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the active Pd(0) species and modulating its reactivity.[6][7] For electron-deficient substrates like this compound, the choice of ligand is critical.

    • Troubleshooting Protocol:

      • Ligand Screening: If using standard phosphine ligands like triphenylphosphine (PPh₃) proves ineffective, consider screening a panel of ligands with varying electronic and steric properties. Bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) have shown success with challenging substrates.[6][8]

      • Ligand-to-Metal Ratio: The ratio of ligand to palladium can significantly impact catalyst stability and activity. A general starting point is a 2:1 ratio of monodentate phosphine to palladium.[9]

  • Incorrect Base Selection: The base is essential for regenerating the active Pd(0) catalyst at the end of the catalytic cycle.[10][11] An inappropriate base can lead to side reactions or fail to efficiently neutralize the generated acid, leading to catalyst deactivation.

    • Troubleshooting Protocol:

      • Base Screening: Organic bases like triethylamine (NEt₃) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are commonly used.[6] For substrates with acidic protons like this compound, a weaker, non-nucleophilic base might be preferable to avoid side reactions.

      • Solubility: Ensure the chosen base is sufficiently soluble in the reaction solvent to be effective.

  • Suboptimal Reaction Temperature: Heck reactions are often sensitive to temperature.[12][13] Too low a temperature may result in slow reaction rates, while excessively high temperatures can lead to catalyst decomposition and the formation of palladium black.[13][14]

    • Troubleshooting Protocol:

      • Temperature Optimization: Perform a systematic study to find the optimal reaction temperature. Start at a moderate temperature (e.g., 80 °C) and adjust in 10-20 °C increments, monitoring the reaction progress by TLC or GC.

Q2: I am observing significant formation of palladium black in my reaction. What does this indicate and how can I prevent it?

The precipitation of palladium black is a clear visual indicator of catalyst deactivation. It signifies the agglomeration of palladium atoms into inactive metallic clusters, effectively removing the catalyst from the catalytic cycle.[15]

Potential Causes and Prevention Strategies:

  • Ligand Degradation or Dissociation: At elevated temperatures, phosphine ligands can degrade or dissociate from the palladium center, leaving the metal atoms unprotected and prone to aggregation.[14]

    • Prevention:

      • Use More Stable Ligands: Consider employing more thermally stable ligands such as bulky electron-rich phosphines or N-heterocyclic carbenes (NHCs), which form stronger bonds with the palladium center.[6][12]

      • Optimize Ligand Concentration: Ensure a sufficient excess of the ligand is present to favor the formation of the stable catalyst complex.

  • Slow Oxidative Addition: If the oxidative addition of this compound to the Pd(0) center is slow, the concentration of the unstable, ligand-deficient Pd(0) species can increase, leading to agglomeration.

    • Prevention:

      • Ligand Choice: Electron-donating ligands can accelerate the oxidative addition step.[11]

      • Higher Reaction Temperature (with caution): While higher temperatures can promote oxidative addition, they can also accelerate catalyst decomposition. Careful optimization is key.

  • Presence of Reductive Impurities: Impurities in the reagents or solvent that can reduce the Pd(II) intermediate back to Pd(0) prematurely can disrupt the catalytic cycle and lead to the formation of palladium black.

    • Prevention:

      • Thorough Purification of Reagents: As mentioned previously, ensure all components of the reaction mixture are of high purity.

Below is a diagram illustrating the Heck catalytic cycle and the points where deactivation leading to palladium black formation can occur.

Heck_Deactivation Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Deactivated Pd(0) (Palladium Black) Deactivated Pd(0) (Palladium Black) Pd(0)L2->Deactivated Pd(0) (Palladium Black) Ligand Dissociation/ Aggregation ArPd(II)XL2 ArPd(II)XL2 Oxidative Addition->ArPd(II)XL2 Olefin Coordination Olefin Coordination ArPd(II)XL2->Olefin Coordination Olefin ArPd(II)XL2->Deactivated Pd(0) (Palladium Black) Decomposition Migratory Insertion Migratory Insertion Olefin Coordination->Migratory Insertion R-Pd(II)XL2 R-Pd(II)XL2 Migratory Insertion->R-Pd(II)XL2 Beta-Hydride Elimination Beta-Hydride Elimination R-Pd(II)XL2->Beta-Hydride Elimination HPd(II)XL2 HPd(II)XL2 Beta-Hydride Elimination->HPd(II)XL2 Product Product Beta-Hydride Elimination->Product Reductive Elimination Reductive Elimination HPd(II)XL2->Reductive Elimination Base Reductive Elimination->Pd(0)L2

Caption: Heck catalytic cycle and deactivation pathways.

Frequently Asked Questions (FAQs)

Q: Can the carboxylic acid group of this compound interfere with the reaction?

A: Yes, the carboxylic acid group can potentially coordinate to the palladium catalyst, which may inhibit its activity.[1] It can also react with the base, altering the stoichiometry and potentially affecting the regeneration of the active catalyst. To mitigate this, using a non-coordinating base or protecting the carboxylic acid group (e.g., as an ester) prior to the Heck reaction are viable strategies.

Q: What is the role of the base in the Heck reaction, and how does its choice impact the outcome with this compound?

A: The primary role of the base in the Heck reaction is to neutralize the hydrogen halide (H-X) that is formed during the catalytic cycle, thereby regenerating the active Pd(0) catalyst.[10][11] With this compound, the choice of base is critical. A strong, nucleophilic base could potentially react with the carboxylic acid or the product. A weaker, non-nucleophilic base like an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or an organic amine (e.g., triethylamine) is often preferred.[6] The solubility of the base in the chosen solvent is also a key consideration for its effectiveness.

Q: Are there alternative catalyst systems to the traditional Pd/phosphine complexes for the Heck reaction of this compound?

A: Absolutely. If you are facing persistent issues with catalyst deactivation, exploring alternative catalyst systems is a logical next step.

  • Palladacycles: These are highly stable palladium complexes that can exhibit excellent catalytic activity at low catalyst loadings.[6][9]

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands are known for their high thermal stability and reactivity, making them suitable for challenging substrates.[6][8]

  • Ligand-Free Systems: In some cases, "ligand-free" conditions using a palladium salt like Pd(OAc)₂ in a polar solvent can be effective, although the true catalytic species is often a subject of debate.[16]

Q: How can I monitor the progress of my Heck reaction and diagnose problems early?

A: Regular monitoring of the reaction is crucial for successful outcomes.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively follow the consumption of starting materials and the formation of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, taking aliquots of the reaction mixture at regular intervals and analyzing them by GC or HPLC will provide accurate data on conversion and the formation of any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, in situ NMR spectroscopy can provide real-time information about the reaction mechanism and the presence of any catalyst deactivation products.[17]

Experimental Protocols

Protocol for Optimization of Heck Reaction Conditions

This protocol provides a systematic approach to optimizing the key parameters of a Heck reaction involving this compound.

Table 1: Suggested Screening Parameters for Heck Reaction Optimization

ParameterCondition 1Condition 2Condition 3Condition 4
Palladium Source Pd(OAc)₂Pd₂(dba)₃PdCl₂(PPh₃)₂Herrmann's Catalyst
Ligand PPh₃P(o-tol)₃XPhosIPr
Base K₂CO₃Cs₂CO₃NEt₃NaOAc
Solvent DMFDMAcNMPToluene
Temperature 80 °C100 °C120 °C140 °C

General Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the palladium source (e.g., 1-5 mol%) and the ligand (e.g., 2-10 mol%).

  • Add this compound (1.0 equiv), the olefin (1.1-1.5 equiv), and the base (1.5-2.0 equiv).

  • Add the anhydrous solvent.

  • Stir the reaction mixture at the desired temperature.

  • Monitor the reaction progress by TLC or GC at regular intervals.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The following workflow diagram illustrates a logical approach to troubleshooting and optimizing your Heck reaction.

Troubleshooting_Workflow Start Low Conversion or Catalyst Deactivation Purity_Check Check Purity of Starting Materials & Reagents Start->Purity_Check Purify Purify Reagents Purity_Check->Purify Impurities Found Reaction_Setup Review Reaction Setup (Inert Atmosphere, Dry Solvents) Purity_Check->Reaction_Setup Purity OK Purify->Reaction_Setup Optimize_Base Optimize Base Reaction_Setup->Optimize_Base Optimize_Ligand Optimize Ligand Optimize_Base->Optimize_Ligand Optimize_Temp Optimize Temperature Optimize_Ligand->Optimize_Temp Alt_Catalyst Consider Alternative Catalyst System Optimize_Temp->Alt_Catalyst Still Issues Success Successful Reaction Optimize_Temp->Success Problem Solved Alt_Catalyst->Success

Caption: Troubleshooting workflow for Heck reactions.

References

Technical Support Center: Palladium Catalyst Removal from 2-Bromocinnamic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the effective removal of palladium catalysts from reaction mixtures involving 2-Bromocinnamic acid and its derivatives. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to overcome common purification challenges, ensuring the integrity and purity of your final compounds.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Issue 1: My final this compound product has a dark or off-color appearance.

Question: After my Heck or Suzuki coupling reaction to synthesize a this compound derivative, the isolated product is not the expected color. What could be the cause, and how can I fix it?

Answer: A discolored final product is often indicative of residual palladium, which can exist in various forms, including colloidal palladium metal (black or dark brown) or soluble palladium complexes.[1][2] The carboxylic acid and the double bond in the cinnamic acid structure can sometimes chelate with palladium, making it more difficult to remove.

Troubleshooting Steps:

  • Initial Filtration: For heterogeneous catalysts like palladium on carbon (Pd/C), a simple filtration through Celite® is the first line of defense.[1] However, for homogeneous catalysts that are soluble in the reaction mixture, this method is less effective for removing the dissolved catalyst.[3]

  • Activated Carbon Treatment: Activated carbon is a cost-effective method for removing dissolved palladium species that cause discoloration.[4][5] However, be aware that it can also adsorb your product, potentially lowering the yield.[3] It's crucial to optimize the amount of activated carbon used.[3]

  • Scavenger Resins: If discoloration persists, it's likely due to soluble palladium complexes. In this case, specialized palladium scavengers are highly effective.[6] Thiol-functionalized silica gels, for instance, show a high affinity for palladium and can efficiently remove it from the solution.[6][7]

Issue 2: ICP-MS analysis indicates palladium levels above the acceptable limit in my API.

Question: My purified this compound derivative, which is an active pharmaceutical ingredient (API), has residual palladium levels exceeding the regulatory limits set by agencies like the ICH. What are the best strategies to reduce the palladium content to acceptable levels (typically <10 ppm)?[8]

Answer: Reducing palladium to parts-per-million (ppm) levels requires a more rigorous purification strategy. The choice of method will depend on the nature of the palladium species and the properties of your cinnamic acid derivative.

Troubleshooting Steps:

  • Method Selection: A combination of methods is often most effective.[6] Consider a sequence such as an initial filtration, followed by treatment with a high-affinity scavenger, and a final polishing step with activated carbon or recrystallization.[6]

  • Scavenger Screening: Not all scavengers are equally effective for all forms of palladium. It's advisable to screen a small panel of scavengers with different functional groups (e.g., thiol, thiourea, or trimercaptotriazine) to identify the most efficient one for your specific reaction.[7][9]

  • Optimize Scavenging Conditions: The efficiency of scavenging can be influenced by factors such as solvent, temperature, and reaction time.[6] Experiment with these parameters to maximize palladium removal.

  • Column Chromatography: While a standard purification technique, column chromatography can be effective in separating the desired product from palladium residues, especially when there is a significant polarity difference.[1][10]

Issue 3: I'm experiencing low product recovery after palladium removal.

Question: While trying to remove the palladium catalyst, I'm losing a significant amount of my this compound product. How can I improve my yield?

Answer: Product loss during palladium scavenging is a common issue, often caused by the non-specific adsorption of the product onto the purification medium.[5]

Troubleshooting Steps:

  • Minimize Adsorbent Quantity: Use the minimum amount of scavenger or activated carbon required for effective palladium removal.[5] This can be determined through small-scale optimization experiments.

  • Thorough Washing: After filtration, wash the scavenger or activated carbon thoroughly with a suitable solvent to recover any adsorbed product.[11]

  • Solvent Selection: The choice of solvent can impact the binding of your product to the adsorbent. Using a solvent in which your product is highly soluble can help minimize adsorption.[5]

  • Alternative Purification Methods: If product loss remains high, consider alternative methods like crystallization or liquid-liquid extraction, which may offer better selectivity.[5]

Experimental Protocols

Below are detailed step-by-step protocols for common palladium removal techniques.

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger

This protocol is highly effective for removing soluble palladium species.

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., ethyl acetate, THF).[12]

  • Scavenger Addition: Add a solid-supported palladium scavenger, such as SiliaMetS® Thiol. A typical starting point is 3-5 equivalents relative to the initial amount of palladium catalyst.[6]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally.[6]

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger-palladium complex.[6]

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[12]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[12]

  • Analysis: Analyze the purified product for residual palladium using ICP-MS.[12][13]

Protocol 2: Palladium Removal Using Activated Carbon

This is a cost-effective method suitable for removing various palladium species.

  • Dissolution: Dissolve the crude product in an appropriate solvent.[14]

  • Carbon Addition: Add activated carbon (typically 5-10% by weight relative to the crude product).[12]

  • Stirring: Stir the suspension at room temperature for 1-2 hours.[12]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[12]

  • Washing: Wash the Celite®/carbon cake with fresh solvent.[12]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[12]

  • Analysis: Determine the final palladium concentration in the product.[12]

Data Presentation

Table 1: Comparison of Common Palladium Removal Methods

MethodAdvantagesDisadvantagesBest For
Filtration through Celite® Simple, fast, and inexpensive.[1]Only effective for insoluble palladium species.[3]Heterogeneous catalysts (e.g., Pd/C).
Activated Carbon Cost-effective, removes a broad range of palladium species.[4][5]Can lead to product loss due to non-specific adsorption.[3]General purpose palladium removal.
Palladium Scavengers High efficiency and selectivity for palladium.[6][7]Higher cost compared to activated carbon.Achieving very low palladium levels (<10 ppm).
Column Chromatography Can remove palladium and other impurities simultaneously.[1][10]Can be time-consuming and may not be effective if the product and catalyst co-elute.[3]High-purity applications where other impurities are also a concern.
Crystallization Can be a highly effective final purification step.[6]Effectiveness is highly dependent on the solvent system and the solubility of palladium species.[6]Final polishing step to achieve high purity.

Visualizations

Palladium_Removal_Workflow start Crude Reaction Mixture (this compound Derivative) check_pd_form Is Palladium Heterogeneous? start->check_pd_form filtration Filtration through Celite® check_pd_form->filtration Yes scavenger Treat with Palladium Scavenger check_pd_form->scavenger No (Homogeneous) check_purity1 Is Purity Sufficient? filtration->check_purity1 check_purity1->scavenger No final_product High-Purity Product check_purity1->final_product Yes activated_carbon Treat with Activated Carbon scavenger->activated_carbon check_purity2 Is Purity Sufficient? activated_carbon->check_purity2 check_purity2->final_product Yes crystallization Crystallization crystallization->final_product analysis ICP-MS Analysis final_product->analysis check_p check_p nutty2 nutty2 nutty2->crystallization No

Caption: Decision workflow for selecting a palladium removal method.

References

  • Technical Support Center: Removal of Palladium Catalyst from 2-Bromo-4-iodopyridine Reaction Mixtures - Benchchem. (URL not available)
  • How can i remove palladium Pd catalyst easily? - ResearchGate. [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (URL not available)
  • Inventive Filtration Technologies for Palladium Recovery. [Link]

  • Industrial Winemaking Waste to Sustainable Palladium(II) Recovery: A Green One-Step Synthesis of Activated Carbon from Grape Seeds - MDPI. [Link]

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (URL not available)
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. [Link]

  • How to Remove Palladium in three easy steps - Biotage. [Link]

  • Palladium catalyst recovery using scavenger resin - SpinChem. [Link]

  • US20050256327A1 - Method of removing palladium - Google P
  • Which Filtration Products are Used for Catalyst Recovery? - Powder Systems. [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. [Link]

  • Technical Support Center: Purification Strategies for Removing Palladium Catalyst from 2,3-Diphenylpyridine - Benchchem. (URL not available)
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. [Link]

  • A risk mitigation approach to detecting and quantifying metals in APIs. [Link]

  • Technical Support Center: Palladium Catalyst Removal from 2-Bromo-6-methylisonicotinaldehyde Products - Benchchem. (URL not available)
  • Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents - ResearchGate. [Link]

  • How to remove palladium catalyst from reaction mixture ? | ResearchGate. [Link]

  • Technical Support Center: Removal of Palladium Catalyst from Indole Compounds - Benchchem. (URL not available)
  • Your trick to remove residual palladium : r/Chempros - Reddit. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF - ResearchGate. [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. [Link]

  • Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine - Benchchem. (URL not available)
  • Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]

  • Application Notes & Protocols: Heck Reaction for the Synthesis of Cinnamic Acid Deriv
  • GREEN SYNTHESIS OF CINNAMIC ACID AND DERIVATIVES USING PALLADIUM N-HETEROCYCLIC CARBENE CATALYST 105 - AJOL. [Link]

  • Technical Support Center: Removing Palladium Catalyst Residues from Final Products - Benchchem. (URL not available)
  • Oxidative coupling of cinnamic acid derivatives and their radical-scavenging activities. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - BJOC. [Link]

  • The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis - Johnson Matthey Technology Review. [Link]

  • (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters - ResearchGate. [Link]

  • Heck Reaction - Organic Chemistry Portal. [Link]

  • Heck Reaction - Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate. [Link]

Sources

Technical Support Center: Minimizing Decarboxylation of 2-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the synthesis and handling of 2-Bromocinnamic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Unwanted decarboxylation is a common side reaction that can significantly lower yields and complicate purification. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you maintain the integrity of your molecule throughout your synthesis.

Troubleshooting Guide: Diagnosis and Corrective Actions

This section addresses specific issues you may observe during your experiment that indicate decarboxylation is occurring.

Question: I am seeing a significant amount of 2-bromostyrene in my crude NMR/LC-MS. What is causing this, and how can I fix it?

Answer: The presence of 2-bromostyrene is a direct result of the loss of carbon dioxide (CO₂) from your starting material, this compound. This decarboxylation is typically initiated by excessive heat or the presence of certain metal catalysts, particularly copper.[1][2][3][4]

Immediate Corrective Actions:

  • Temperature Reduction: This is the most critical parameter. Cinnamic acids, in general, are susceptible to decarboxylation at elevated temperatures.[5] For instance, classic Perkin reactions to synthesize cinnamic acids often require high temperatures (e.g., 180°C), which can inadvertently promote this side reaction.[6][7] If your protocol allows, reduce the reaction temperature immediately. Even a 10-20°C reduction can have a significant impact. Monitor your reaction progress more frequently at the lower temperature, as the reaction time may need to be extended.

  • Catalyst Re-evaluation: If you are performing a cross-coupling reaction (e.g., Heck, Suzuki) or another metal-catalyzed transformation, the choice and concentration of the catalyst are paramount.

    • Copper Catalysts: Be particularly cautious with copper catalysts, as they are well-documented to promote decarboxylation of vinylic carboxylic acids.[1][2][3][4] If possible, explore copper-free alternatives.

    • Palladium Catalysts: In reactions like the Heck coupling, the palladium catalyst itself can facilitate decarboxylation, although often to a lesser extent than copper.[8][9][10] Ensure you are using the minimum effective catalyst loading.

Long-Term Strategy & Optimization:

To systematically address this issue, consider the following optimization parameters:

ParameterIssueRecommended ActionScientific Rationale
Temperature High temperatures (>120°C)Screen temperatures from 80°C to 110°C.Provides the activation energy for the elimination of CO₂, a thermodynamically favorable process.[11]
Base Strong, non-nucleophilic basesUse milder inorganic bases like K₂CO₃ or Cs₂CO₃.Strong bases can deprotonate the carboxylic acid, and the resulting carboxylate may be more prone to decarboxylation under certain conditions.
Solvent Aprotic polar solventsConsider using less polar solvents or aqueous mixtures if compatible with your reaction.The stability of intermediates and transition states leading to decarboxylation can be solvent-dependent.
Reaction Time Prolonged heatingMonitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.Minimizes the time the product is exposed to destabilizing conditions.

Question: My reaction is sluggish at lower temperatures, but increasing the heat leads to decarboxylation. How do I find the right balance?

Answer: This is a classic process optimization challenge. The goal is to find a kinetic window where the rate of your desired reaction is significantly faster than the rate of decarboxylation.

Workflow for Process Optimization:

Below is a systematic workflow to determine the optimal reaction conditions.

G cluster_0 Phase 1: Baseline & Temperature Screening cluster_1 Phase 2: Catalyst & Ligand Tuning (at Best Temp) cluster_2 Phase 3: Final Optimization A Establish Baseline (e.g., 100°C, 1 mol% Pd) B Run Reactions at: 80°C, 90°C, 100°C, 110°C A->B C Analyze Yield vs. Impurity (LC-MS/NMR) B->C D Screen Catalyst Loading (0.5%, 1%, 2%) C->D Select best T° F Identify Most Efficient Catalyst System D->F E Screen Ligands (e.g., Phosphines, NHCs) E->F G Confirm Optimal Conditions with a Scale-up Run F->G Select best system H Final Protocol G->H

Caption: Workflow for optimizing reaction conditions.

Detailed Steps:

  • Temperature Screening: Using your standard catalyst and reagent concentrations, run the reaction at a range of temperatures (e.g., 80°C, 90°C, 100°C, 110°C). Analyze the product-to-byproduct ratio for each.

  • Catalyst System Tuning: At the optimal temperature identified in step 1, screen different catalyst loadings. If applicable, explore different ligands (e.g., phosphine-based ligands for Pd-catalyzed reactions), which can significantly alter catalyst activity and stability.[12][13]

  • Solvent and Base: If decarboxylation is still an issue, revisit your choice of solvent and base as outlined in the previous question.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of decarboxylation for cinnamic acids?

Decarboxylation of α,β-unsaturated acids like cinnamic acid is not as facile as for β-keto acids, but it can be induced.[14] The generally accepted thermal mechanism involves a cyclic transition state, although this is more relevant for acids with a beta-carbonyl group. For simple cinnamic acids, the reaction is thought to proceed through a mechanism where the buildup of negative charge on the alpha-carbon is stabilized by the aromatic ring during the elimination of CO₂. Metal-catalyzed pathways, especially with copper, often involve radical intermediates which facilitate the loss of CO₂.[2][15]

G cluster_0 Thermal Decarboxylation cluster_1 Copper-Catalyzed Radical Pathway A This compound (Heat) B [Transition State] A->B Δ C 2-Bromostyrene + CO₂ B->C D This compound E Carboxylate-Cu(II) Complex D->E + Cu(II) F Vinyl Radical E->F - CO₂ - Cu(I) G 2-Bromostyrene F->G H• abstraction

Caption: Simplified decarboxylation pathways.

Q2: Are there specific synthetic routes to this compound that are less prone to this issue?

Yes. The classic Perkin reaction , which involves condensing 2-bromobenzaldehyde with acetic anhydride and an alkali salt of the acid, is a common method.[5][7][16] However, this reaction often requires high temperatures (e.g., 180°C), which can promote decarboxylation.[6] A modified approach using milder conditions or alternative catalysts could be beneficial.

Another route is through palladium-catalyzed coupling reactions like the Heck reaction , coupling 2-bromobenzaldehyde with acrylic acid.[8][10] Careful control of the Heck reaction conditions is necessary to prevent side reactions.[9][13]

Q3: I have already generated a mixture containing the decarboxylated product. What is the best way to purify my desired this compound?

Purification can be achieved by leveraging the chemical differences between the acidic product and the neutral byproduct.

Recommended Purification Protocol:

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Liquid-Liquid Extraction:

    • Transfer the solution to a separatory funnel.

    • Extract with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) or a 10% sodium carbonate (Na₂CO₃) solution.[5] The this compound will deprotonate to form its water-soluble sodium salt and move to the aqueous layer. The neutral 2-bromostyrene will remain in the organic layer.

    • Separate the aqueous layer. It's good practice to wash the organic layer one more time with the basic solution to ensure complete extraction.

  • Acidification & Isolation:

    • Cool the combined aqueous layers in an ice bath.

    • Slowly acidify the aqueous layer with a strong acid, like 2M HCl, until the pH is ~1-2.[6] The this compound will precipitate out as a solid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[5]

  • Recrystallization (Optional): For very high purity, the isolated solid can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[5]

Q4: Can the position of the bromine atom affect the rate of decarboxylation?

Yes, the position of substituents on the aromatic ring can influence the electronic properties of the molecule and its stability. While direct comparative studies on the decarboxylation rates of ortho-, meta-, and para-bromocinnamic acids are not abundant in the provided search results, general principles of physical organic chemistry suggest an effect. The ortho-position of the bromine atom in this compound places it in close proximity to the carboxylic acid group, which could introduce steric strain and potentially influence the stability of the transition state for decarboxylation.[17]

References

  • The Role of this compound in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. (n.d.). PMC - NIH.
  • Perkin reaction. (n.d.). Wikipedia.
  • Copper-catalyzed decarboxylative alkenylation of sp3 C–H bonds with cinnamic acids via a radical process. (n.d.). Chemical Science (RSC Publishing).
  • The Perkin Reaction and Related Reactions. (n.d.). Organic Reactions.
  • Application Notes and Protocols for the Synthesis of 2-Chlorocinnamic Acid via Perkin Reaction. (n.d.). Benchchem.
  • Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. (n.d.). PMC - NIH.
  • Copper-catalyzed decarboxylative and oxidative decarbonylative cross-coupling between cinnamic acids and aliphatic aldehydes. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Decarboxylation Reaction Mechanism. (2018, May 11). YouTube.
  • A Concise Introduction of Perkin Reaction. (n.d.). Longdom Publishing.
  • Copper-catalyzed aerobic decarboxylative sulfonylation of cinnamic acids with sodium sulfinates: stereospecific synthesis of (E)-alkenyl sulfones. (2014, August 15). PubMed.
  • (PDF) ChemInform Abstract: Copper-Catalyzed Decarboxylative Alkenylation of sp 3 C-H Bonds with Cinnamic Acids via a Radical Process. (2012, August 6). ResearchGate.
  • Decarboxylation | Carboxylic acids and derivatives | Organic chemistry | Khan Academy. (2014, February 16). Khan Academy.
  • This compound | C9H7BrO2 | CID 688321. (n.d.). PubChem.
  • Decarboxylation. (2022, May 20). Master Organic Chemistry.
  • Decarboxylation reaction of cinnamic acids 2. (n.d.). ResearchGate.
  • Bromination of Cinnamic acid. (n.d.). The Royal Society of Chemistry.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Heck Reaction. (2023, June 30). Chemistry LibreTexts.
  • Bromination of Trans-Cinnamic Acid | PDF | Organic Chemistry. (n.d.). Scribd.
  • Decarboxylation in Natural Products Biosynthesis. (n.d.). PMC - PubMed Central.
  • Heck reaction. (n.d.). Wikipedia.
  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. (n.d.). PMC - NIH.
  • This compound 98.0+%, TCI America™. (n.d.). Fisher Scientific.
  • Heck Reaction—State of the Art. (2017, September 11). Semantic Scholar.
  • Decarboxylation. (n.d.). Organic Chemistry Portal.
  • alpha-bromocinnamic acid | C9H7BrO2 | CID 246585. (n.d.). PubChem - NIH.
  • m-Bromocinnamic acid | C9H7BrO2 | CID 776461. (n.d.). PubChem.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). PMC - NIH.
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Technical Support Center: Recrystallization of 2-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support guide for the purification of 2-Bromocinnamic acid. This document provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions concerning the recrystallization of this compound. Our goal is to equip you with the technical expertise and field-proven insights necessary for achieving high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties of this compound and the principles of its purification by recrystallization.

Q1: What is recrystallization and why is it the preferred method for purifying this compound?

A1: Recrystallization is a purification technique used to separate a desired solid compound from soluble and insoluble impurities.[1] The method relies on the principle that the solubility of most solids increases with temperature.[1] For this compound, which is a white to off-white crystalline solid at room temperature, recrystallization is ideal.[2][3] It effectively removes by-products from its synthesis or degradation products from storage. The process involves dissolving the impure compound in a minimum amount of a hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly. As the solution cools, the solubility of the this compound decreases, causing it to crystallize out, leaving the more soluble impurities behind in the solvent (mother liquor).

Q2: What key physicochemical properties of this compound are important for developing a recrystallization protocol?

A2: Understanding the compound's properties is critical. The carboxylic acid group and the aromatic ring dictate its polarity and solubility, while its high melting point suggests strong crystal lattice energy, which is favorable for recrystallization.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for RecrystallizationSource(s)
Molecular Formula C₉H₇BrO₂---[3][4]
Molecular Weight 227.05 g/mol Used for calculating yield.[3][4]
Melting Point 215-219 °CA high melting point is good for recrystallization. The purity of the final product can be assessed by comparing its melting point to this range.[3][5]
Appearance White to off-white crystalline solidColor can indicate the presence of impurities. A successful recrystallization should yield whiter crystals.[2][3]
Solubility Soluble in organic solvents like ethanol and acetone; less soluble in water. The ortho-position of the bromine atom reduces solubility in polar solvents compared to its para-isomer.[2][4]This is the most critical parameter for solvent selection. The goal is to find a solvent where solubility is high at elevated temperatures but low at room temperature.[2][4]

Q3: How do I choose the best solvent for recrystallizing this compound?

A3: The ideal solvent is one where this compound is highly soluble when hot but poorly soluble when cold.[6] Conversely, the impurities should either be insoluble in the hot solvent (allowing for hot filtration) or very soluble in the cold solvent (so they remain in the mother liquor).[6] Given that this compound has a polar carboxylic acid group and a less polar bromophenyl group, solvents of intermediate polarity or mixed-solvent systems are often effective.

A general rule of thumb is that "like dissolves like." Solvents containing functional groups similar to the compound are often good solubilizers.[7][8] For an aromatic carboxylic acid like this, alcohols (like ethanol) are often a good starting point.

Q4: What is a mixed-solvent recrystallization, and when should I use it?

A4: A mixed-solvent system is used when no single solvent meets the ideal criteria.[6] This technique employs two miscible solvents: one in which this compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "antisolvent").[9] For cinnamic acid derivatives, an ethanol/water or methanol/water system is very common. You would dissolve the compound in the minimum amount of the hot "solvent" (e.g., ethanol) and then add the hot "antisolvent" (e.g., water) dropwise until the solution becomes cloudy (the saturation point). A few drops of the "solvent" are then added to redissolve the precipitate, and the solution is allowed to cool.[10]

Section 2: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies. Always perform these procedures in a fume hood and wear appropriate personal protective equipment (PPE).

Workflow for Recrystallization Solvent Selection

Before starting a large-scale purification, it's crucial to screen for an appropriate solvent system on a small scale (~50-100 mg of crude material).

Solvent_Selection cluster_single Single Solvent Screening cluster_mixed Mixed Solvent Screening Start Place ~50mg crude acid in a test tube Add_Cold Add 1 mL of test solvent at room temperature Start->Add_Cold Observe_Cold Observe Solubility Add_Cold->Observe_Cold Heat Heat mixture to boiling Observe_Cold->Heat Insoluble Bad_Solvent1 Result: Unsuitable (Too Soluble) Observe_Cold->Bad_Solvent1 Soluble Observe_Hot Observe Solubility Heat->Observe_Hot Cool Cool slowly to room temp, then in an ice bath Observe_Hot->Cool Soluble Bad_Solvent2 Result: Unsuitable (Insoluble) Observe_Hot->Bad_Solvent2 Insoluble Observe_Crystals Check for crystal formation Cool->Observe_Crystals Good_Solvent Result: Suitable Single Solvent Observe_Crystals->Good_Solvent Good Crystals Bad_Solvent3 Result: Unsuitable (No Crystals Form) Observe_Crystals->Bad_Solvent3 No/Poor Crystals Decision No suitable single solvent found? Good_Solvent->Decision Find_Pair Find miscible solvent pair: 1. 'Solvent' (dissolves acid) 2. 'Antisolvent' (acid is insoluble) Dissolve Dissolve ~50mg acid in min. hot 'Solvent' Find_Pair->Dissolve Add_Anti Add hot 'Antisolvent' dropwise until cloudy Dissolve->Add_Anti Clarify Add 1-2 drops hot 'Solvent' to clarify Add_Anti->Clarify Cool_Mix Cool slowly Clarify->Cool_Mix Observe_Mix Check for crystal formation Cool_Mix->Observe_Mix Good_Mix Result: Suitable Mixed Solvent System Observe_Mix->Good_Mix Good Crystals Bad_Mix Result: Unsuitable (Oils out or no crystals) Observe_Mix->Bad_Mix No/Poor Crystals Decision->Find_Pair Yes

Caption: Decision workflow for selecting a recrystallization solvent.

Protocol 1: Mixed-Solvent Recrystallization using Ethanol and Water

This is often the most reliable method for cinnamic acid derivatives.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Hirsch or Büchner funnel with filter paper

  • Filter flask

  • Glass stir rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely. This is best done by adding the solvent in small portions to the solid while heating and stirring near the boiling point of ethanol.

  • Preparation for Precipitation: In a separate flask, heat some deionized water to near boiling.

  • Inducing Saturation (The "Antisolvent" Step): Slowly add the hot water dropwise to the hot ethanol solution while continuously stirring/swirling. Continue adding water until you observe a persistent faint cloudiness (turbidity). This indicates the solution is saturated.[9]

  • Clarification: Add 1-2 more drops of hot ethanol to the mixture, just enough to make the solution clear again.[9] At this point, you have a hot, saturated solution that is ready for crystallization.

  • Slow Cooling (Crucial for Purity): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[1][11]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product from the cold mother liquor.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio used for the crystallization) to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a pre-weighed watch glass and dry them in a vacuum desiccator or a low-temperature oven.

  • Analysis: Weigh the dried, purified product to calculate the percent recovery and determine its melting point to assess purity.

Section 3: Troubleshooting Guide (Q&A)

Q: My compound won't dissolve in the hot solvent, even after adding a large amount. What should I do?

A: This indicates that the solvent's dissolving power is too low, even at high temperatures.[12]

  • Solution 1 (Check for Insoluble Impurities): If most of the material has dissolved but some solid remains, you may have insoluble impurities. In this case, perform a hot filtration. Add a small excess of hot solvent to prevent premature crystallization, then quickly filter the hot solution through a pre-warmed funnel to remove the solid impurities.[11] Then, boil off the excess solvent to re-saturate the solution and proceed with cooling.

  • Solution 2 (Change Solvents): The chosen solvent is unsuitable. You must re-evaluate your solvent choice using the screening protocol above. Try a more polar or less polar solvent, or move directly to developing a mixed-solvent system.

Q: I've cooled my solution, but no crystals have formed. What's wrong?

A: This is a common issue that can arise from two main causes: using too much solvent or the solution being supersaturated.[13]

  • Solution 1 (Too Much Solvent): The solution is not saturated at cold temperatures. Gently heat the flask to boil off a portion of the solvent.[14] Once the volume is reduced, attempt the slow cooling process again. This is the most frequent cause of crystallization failure.[13]

  • Solution 2 (Supersaturation): The solution is supersaturated, meaning the solute concentration is higher than its equilibrium solubility, but crystal nucleation has not occurred.[13]

    • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[13]

    • Seed Crystal: If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal will act as a template for further crystallization.

Q: My compound separated as an oil instead of crystals. How can I fix this?

A: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, or if the compound is significantly impure, leading to a large melting point depression.[13]

  • Solution 1 (Re-dissolve and Add More Solvent): Heat the solution to re-dissolve the oil. Add a small amount of additional "good" solvent (e.g., ethanol in an ethanol/water system) to lower the saturation point.[14] Then, try cooling again, perhaps even more slowly.

  • Solution 2 (Slower Cooling): Ensure the cooling process is very gradual. You can insulate the flask or place it on a hot plate that is turned off to allow it to cool over a longer period.[13]

  • Solution 3 (Change Solvent System): Oiling out is more common with mixed-solvent systems.[13] It may be necessary to find a suitable single solvent to avoid this issue.

Q: My final yield is very low. What are the most likely causes?

A: A low yield can result from several procedural errors.

  • Cause 1: Using too much solvent. This is a primary cause, as a significant portion of your product will remain dissolved in the mother liquor.[14]

  • Cause 2: Premature crystallization during hot filtration. If you performed a hot filtration and didn't use a slight excess of solvent or pre-warmed equipment, product could have crystallized on the filter paper.[14]

  • Cause 3: Excessive washing. Washing the final crystals with too much cold solvent, or with a solvent that was not ice-cold, can dissolve some of your product.

  • Cause 4: Incomplete crystallization. Not cooling the solution in an ice bath long enough can leave a substantial amount of product in the solution.

General Recrystallization Workflow Diagram

Recrystallization_Workflow Start Start with Crude This compound Dissolve 1. Dissolve in Minimum Amount of Hot Solvent Start->Dissolve Hot_Filt_Check Insoluble Impurities Present? Dissolve->Hot_Filt_Check Hot_Filt 2. Perform Hot Filtration Hot_Filt_Check->Hot_Filt Yes Cool 3. Allow Solution to Cool Slowly Hot_Filt_Check->Cool No Hot_Filt->Cool Ice_Bath 4. Cool in Ice Bath to Maximize Yield Cool->Ice_Bath Vac_Filt 5. Collect Crystals via Vacuum Filtration Ice_Bath->Vac_Filt Wash 6. Wash Crystals with Ice-Cold Solvent Vac_Filt->Wash Dry 7. Dry the Purified Crystals Wash->Dry End Pure this compound Dry->End

Caption: A generalized step-by-step workflow for recrystallization.

References

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Validation & Comparative

A Researcher's Guide to the Stereochemical Characterization of 2-Bromocinnamic Acid Isomers using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of successful research. In the case of substituted cinnamic acids, such as 2-bromocinnamic acid, the determination of stereochemistry around the carbon-carbon double bond is critical as the E (trans) and Z (cis) isomers can exhibit distinct biological activities and physical properties. This guide provides an in-depth comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features that enable the unambiguous differentiation of (E)- and (Z)-2-bromocinnamic acid.

The narrative that follows is grounded in fundamental NMR principles and supported by experimental data from reputable sources. We will explore the causal relationships behind the observed chemical shifts and coupling constants, offering a robust framework for the stereochemical assignment of not only this compound but also a wider range of α,β-unsaturated carboxylic acids.

The Decisive Role of NMR in Stereoisomer Differentiation

NMR spectroscopy stands as a powerful, non-destructive analytical technique for determining the three-dimensional structure of molecules in solution. For diastereomers like the E and Z isomers of this compound, NMR provides two key parameters for differentiation: the chemical shift (δ), which is influenced by the electronic environment of a nucleus, and the scalar coupling constant (J), which provides information about the connectivity and spatial relationship between nuclei.

The geometric constraints of the double bond in the E and Z isomers of this compound lead to significant and predictable differences in the ¹H and ¹³C NMR spectra. The most telling of these is the magnitude of the vicinal coupling constant (³JHH) between the olefinic protons.

The Workflow for Stereochemical Assignment

The process of assigning the stereochemistry of this compound isomers using NMR follows a logical progression. This workflow ensures a self-validating and reliable determination.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Stereochemical Assignment prep Dissolve sample in deuterated solvent (e.g., DMSO-d6 or CDCl3) acquire_1H Acquire 1H NMR Spectrum prep->acquire_1H acquire_13C Acquire 13C NMR Spectrum prep->acquire_13C analyze_1H Analyze olefinic proton signals (chemical shifts and coupling constants) acquire_1H->analyze_1H analyze_13C Analyze olefinic and carbonyl carbon chemical shifts acquire_13C->analyze_13C assign Assign E or Z configuration based on J-coupling and chemical shift data analyze_1H->assign analyze_13C->assign

Figure 1: A generalized workflow for the NMR-based stereochemical assignment of this compound isomers.

¹H NMR Spectral Analysis: A Tale of Two Isomers

The ¹H NMR spectrum provides the most direct and readily interpretable data for distinguishing between the E and Z isomers of this compound. The key lies in the signals of the two vinylic protons.

In the case of cinnamic acid and its derivatives, the trans isomer is typically more stable. The vicinal coupling constant (³JHH) between the two protons on the double bond is characteristically larger for the trans isomer (typically 11-18 Hz) compared to the cis isomer (typically 6-14 Hz).[1] This is a direct consequence of the dihedral angle between the C-H bonds, as described by the Karplus equation.

For trans-2-bromocinnamic acid, the two olefinic protons appear as doublets. The proton alpha to the carbonyl group typically resonates more upfield than the beta proton.

Table 1: Comparative ¹H NMR Data for (E)- and (Z)-2-Bromocinnamic Acid

IsomerSolventChemical Shift (ppm) - Olefinic ProtonsCoupling Constant (³JHH) (Hz)Reference
(E)-transDMSO-d6A: 7.908, G: 6.585Not explicitly stated, but trans is expected to be larger[2]
(E)-transCDCl₃B: 7.806, F: 6.46516.1[3]
(Z)-cisCDCl₃Olefinic proton at 5.95 ppmNot explicitly stated, but cis is expected to be smaller[4]

Note: Specific assignments of α and β protons may vary based on the reference.

The significant difference in the coupling constants is the most reliable indicator of stereochemistry. A measured ³JHH value in the range of 15-16 Hz is indicative of the (E)-isomer, while a smaller value would suggest the presence of the (Z)-isomer.

¹³C NMR Spectral Analysis: Subtle but Significant Differences

In general, the chemical shifts of the carbons in the aromatic ring and the double bond will show some variation between the E and Z isomers due to differences in steric interactions and electronic effects. For α,β-unsaturated carbonyl compounds, the β-carbon is typically more deshielded (appears at a higher ppm value) than the α-carbon due to resonance effects.

Table 2: Comparative ¹³C NMR Data for Cinnamic Acid Derivatives

CompoundSolventCα (ppm)Cβ (ppm)C=O (ppm)Reference
trans-Cinnamic AcidCDCl₃117.4147.1172.7
Aromatic Cinnamic AcidsDMSO--~173[5]
Aromatic Cinnamic EstersDMSO--~168[5]

Experimental Protocol: A Step-by-Step Guide to NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[6]

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical solvent peak is indicative of good shimming.

3. Data Acquisition:

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to encompass all expected proton signals (typically 0-13 ppm).

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[7]

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range for organic molecules (typically 0-220 ppm).

    • Process and reference the spectrum similarly to the ¹H spectrum.

4. Data Analysis:

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Measure the chemical shifts and coupling constants, particularly for the olefinic protons.

  • Compare the experimental data with the expected values for the E and Z isomers to assign the stereochemistry.

Figure 2: Key distinguishing features of (E)- and (Z)-2-bromocinnamic acid in ¹H NMR.

Conclusion and Future Perspectives

The stereochemical characterization of this compound isomers is readily and reliably achieved through the judicious application of ¹H and ¹³C NMR spectroscopy. The vicinal coupling constant between the olefinic protons in the ¹H NMR spectrum serves as the most definitive parameter for distinguishing between the E and Z isomers. This guide provides a comprehensive framework for researchers to confidently assign the stereochemistry of these and other similar compounds.

Further two-dimensional NMR experiments, such as COSY and HSQC, can be employed to unequivocally assign all proton and carbon signals, especially in more complex derivatives. However, for the fundamental task of stereochemical determination of this compound, one-dimensional ¹H and ¹³C NMR are powerful and sufficient tools.

References

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A Comparative Guide to the Reactivity of 2-Bromocinnamic Acid and 2-Chlorocinnamic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and overall cost-effectiveness. For drug development professionals and researchers, halogenated cinnamic acids serve as versatile scaffolds for constructing complex molecular architectures.[1] Among these, 2-Bromocinnamic acid and 2-Chlorocinnamic acid are common intermediates, each presenting a unique reactivity profile. This guide provides an in-depth, objective comparison of their performance, supported by established chemical principles and experimental data, to inform your synthetic strategy.

Physicochemical Properties: A Foundation for Reactivity

Before delving into reaction dynamics, it is essential to understand the fundamental physicochemical properties of these two compounds. The substitution of bromine for chlorine at the ortho position results in predictable variations in molecular weight and density, with more subtle effects on melting points and solubility.[2][3][4]

PropertyThis compound2-Chlorocinnamic Acid
Molecular Formula C₉H₇BrO₂[2]C₉H₇ClO₂[5]
Molecular Weight 227.05 g/mol [3]182.61 g/mol [5]
Appearance White to off-white crystalline solid[2][6]White to light yellow crystalline powder[5][7]
Melting Point 216-219 °C[3]208-210 °C[5]
Density 1.607 g/cm³[2][3]Not widely reported
pKa Data not readily available~4.23 (at 25 °C)[5]
Solubility Soluble in ethanol and acetone; sparingly soluble in water.[6]Soluble in ethanol, acetone, chloroform, DMSO; sparingly soluble in water.[5][8]

The heavier bromine atom in this compound contributes to its higher molecular weight, density, and a slightly elevated melting point compared to its chlorinated counterpart. Solubility profiles are broadly similar, with both compounds showing good solubility in common organic solvents and limited solubility in water.[5][6]

The Decisive Factor: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The most significant divergence in the chemical behavior of these two molecules is observed in palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[9][10] These reactions, including the Heck, Suzuki, and Sonogashira couplings, universally rely on an initial oxidative addition step where the carbon-halogen bond is cleaved by a palladium(0) catalyst.

The fundamental principle governing reactivity in this context is bond dissociation energy. The Carbon-Bromine (C-Br) bond is inherently weaker than the Carbon-Chlorine (C-Cl) bond. Consequently, this compound undergoes oxidative addition more readily and under milder conditions than 2-Chlorocinnamic acid. This translates to several practical advantages in the laboratory:

  • Lower Reaction Temperatures: Reactions with this compound can often be conducted at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.

  • Lower Catalyst Loadings: The higher reactivity of the C-Br bond may allow for lower concentrations of the expensive palladium catalyst.

  • Broader Catalyst/Ligand Compatibility: While aryl chlorides often require specialized, highly active, and electron-rich phosphine ligands to facilitate oxidative addition, aryl bromides are reactive with a wider range of standard palladium catalysts and ligands.[11]

The general order of reactivity for aryl halides in these coupling reactions is: I > Br > OTf >> Cl .[12][13]

Palladium Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition Ar-X (X = Br, Cl) Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (e.g., with R-B(OH)2) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Experimental Protocol: Heck Reaction

To illustrate the practical differences, consider the following generalized Heck reaction protocol for coupling with an alkene, such as an acrylate.

Objective: To synthesize a substituted cinnamate derivative.

Materials:

  • 2-Halocinnamic acid (either 2-Bromo- or 2-Chlorocinnamic acid) (1.0 eq)

  • Alkene (e.g., ethyl acrylate) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol% for Bromo, 3-10 mol% for Chloro)

  • Phosphine Ligand (e.g., PPh₃ or a more electron-rich ligand for Chloro)

  • Base (e.g., Triethylamine (Et₃N) or K₂CO₃) (2.0 eq)

  • Anhydrous Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • To a dry, inert-atmosphere flask, add the 2-halocinnamic acid, palladium catalyst, and ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add the anhydrous solvent, followed by the base and the alkene via syringe.

  • Heat the reaction mixture with stirring.

    • For this compound: A typical starting temperature would be 80-100 °C.

    • For 2-Chlorocinnamic acid: A higher temperature of 100-140 °C is generally required. The choice of a more robust, electron-rich ligand (e.g., a biarylphosphine) is often necessary to achieve reasonable conversion.[14]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

This protocol highlights that while both substrates can yield the desired product, this compound is the more efficient precursor, requiring less forcing conditions.

A Reversal of Roles: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

While this compound holds a clear advantage in palladium catalysis, the situation is different for Nucleophilic Aromatic Substitution (SNAr) reactions. In this mechanism, a potent nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[15][16] The halide is subsequently eliminated to restore aromaticity.

The rate-determining step in SNAr is typically the initial attack of the nucleophile.[17] This step is facilitated by a more electronegative halogen substituent, which enhances the electrophilicity of the carbon atom to which it is attached. Consequently, the reactivity order for leaving groups in SNAr is often the reverse of that seen in cross-coupling: F > Cl > Br > I .[17]

Therefore, for an SNAr reaction, 2-Chlorocinnamic acid is expected to be slightly more reactive than this compound. However, it is crucial to note that SNAr reactions on these substrates are challenging without additional strong electron-withdrawing groups (like a nitro group) ortho or para to the halogen. The cinnamic acid moiety itself is not sufficiently activating to make this a facile transformation under standard conditions.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Start Aryl Halide (Ar-X) Intermediate Meisenheimer Complex (Resonance Stabilized Carbanion) Start->Intermediate + Nu⁻ Final Substituted Product (Ar-Nu) Intermediate->Final - X⁻

Caption: The two-step Addition-Elimination mechanism of SNAr.

Summary and Strategic Recommendations

Reaction TypePreferred SubstrateRationale
Heck, Suzuki, Sonogashira This compound Weaker C-Br bond facilitates the rate-determining oxidative addition step, allowing for milder reaction conditions.[9][13]
Nucleophilic Aromatic Substitution (SNAr) 2-Chlorocinnamic Acid Higher electronegativity of Cl makes the ipso-carbon more electrophilic, accelerating the rate-determining nucleophilic attack.[17]

The choice between this compound and 2-Chlorocinnamic acid is not a matter of universal superiority but one of strategic application.

  • For the vast majority of modern synthetic applications, particularly those involving the construction of C-C or C-Heteroatom bonds via palladium-catalyzed cross-coupling reactions , This compound is the demonstrably superior choice . Its higher reactivity translates to milder conditions, greater efficiency, and a broader tolerance of other functional groups.[9]

  • In the less common scenario where a Nucleophilic Aromatic Substitution is contemplated, 2-Chlorocinnamic acid would be the theoretically preferred starting material, though the reaction is inherently difficult without further ring activation.

As a guiding principle, the enhanced reactivity of the C-Br bond in the pivotal oxidative addition step makes this compound the more versatile and reliable building block for the complex synthetic routes often encountered in pharmaceutical and materials science research.

References

  • A Comprehensive Technical Guide to 2-Chlorocinnamic Acid. Benchchem.
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  • Heck reaction. Wikipedia.
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A Tale of Two Isomers: A Comparative Guide to 2-Bromocinnamic and 3-Bromocinnamic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of organic synthesis, the subtle placement of a single atom can dramatically alter a molecule's reactivity and utility. This guide offers a comprehensive comparative analysis of two positional isomers, 2-Bromocinnamic acid and 3-Bromocinnamic acid, focusing on their applications in catalysis. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their performance, supported by experimental data and mechanistic insights, to inform the strategic selection of these valuable building blocks.

Introduction: More Than Just a Position

This compound and 3-Bromocinnamic acid, both derivatives of cinnamic acid, are distinguished by the location of a bromine atom on the phenyl ring. While structurally similar, this positional isomerism imparts distinct electronic and steric properties that significantly influence their behavior in catalytically driven transformations. The ortho position of the bromine in this compound places it in close proximity to the carboxylic acid and the propenoic acid chain, a feature that enables unique intramolecular reactions. In contrast, the meta position of the bromine in 3-Bromocinnamic acid results in different electronic effects on the aromatic ring and renders it more suitable for intermolecular cross-coupling reactions where steric hindrance near the reactive site is a concern.

Comparative Analysis of Catalytic Performance

The primary divergence in the catalytic applications of these two isomers lies in their suitability for intra- versus intermolecular reactions.

Intramolecular Catalysis: The Ortho Advantage of this compound

The strategic placement of the bromine atom in this compound makes it an exceptional substrate for palladium-catalyzed intramolecular cyclization reactions, leading to the formation of valuable heterocyclic scaffolds.

Synthesis of Isocoumarins: A notable application of this compound is in the synthesis of isocoumarins, a class of compounds with diverse biological activities. The reaction typically proceeds via an intramolecular Heck-type cyclization, where the palladium catalyst facilitates the formation of a new carbon-carbon bond between the aromatic ring and the alkene moiety.

Caption: Palladium-catalyzed intramolecular cyclization of this compound to form isocoumarin.

This intramolecular pathway is not feasible for 3-Bromocinnamic acid due to the bromine's remote position, which prevents the necessary cyclization from occurring. This makes this compound the superior choice for the synthesis of such fused heterocyclic systems. The ortho-substitution plays a critical role in influencing the oxidative addition step in palladium catalysis, which can lead to improved yields and selectivities in the synthesis of heterocycles like γ-lactams.[1]

Intermolecular Cross-Coupling: A More Level Playing Field

In intermolecular cross-coupling reactions, such as the Heck and Suzuki reactions, both 2- and 3-Bromocinnamic acid can serve as effective substrates. However, the positional isomerism can still influence reaction kinetics and yields.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene.[2] Both bromocinnamic acid isomers can participate in this reaction.

Suzuki Coupling: The Suzuki coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3][4]

While direct, side-by-side comparative studies with extensive quantitative data are limited in the literature, we can infer performance trends based on the principles of steric and electronic effects.

Catalytic ReactionThis compound3-Bromocinnamic AcidMechanistic Considerations
Intramolecular Cyclization (e.g., Isocoumarin Synthesis) Highly Favored Not Feasible The ortho bromine is essential for the intramolecular cyclization to occur.
Heck Coupling Generally effective. Steric hindrance from the ortho bromine and carboxylic acid group may require optimization of catalyst and ligand.Generally effective. Less steric hindrance around the C-Br bond may lead to faster reaction rates in some cases.The electronic nature of the substituent (electron-withdrawing carboxylic acid) influences the oxidative addition step.
Suzuki Coupling Effective, but steric hindrance can be a factor. Bulky boronic acids may couple with lower efficiency.Often proceeds with good yields. The meta position of the bromine presents less steric hindrance to the incoming boronic acid derivative.The transmetalation step can be influenced by the steric environment around the palladium center.

Note: The performance in intermolecular reactions is highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent. Optimization is crucial for achieving high yields with either isomer.

Mechanistic Insights: The "Why" Behind the Reactivity

The observed differences in catalytic performance can be attributed to a combination of steric and electronic factors.

Steric Hindrance: The ortho-bromo and carboxylic acid groups in this compound create a more sterically congested environment around the carbon-bromine bond. This can hinder the approach of the palladium catalyst during the initial oxidative addition step in intermolecular reactions.[5] Conversely, in intramolecular reactions, this proximity is advantageous as it pre-organizes the molecule for cyclization. 3-Bromocinnamic acid, with its meta-bromo substituent, presents a less sterically hindered profile, which can be beneficial for intermolecular couplings.

Electronic Effects: The electron-withdrawing nature of the carboxylic acid group influences the electron density of the aromatic ring and the C-Br bond. This effect is transmitted differently depending on the bromine's position, which can impact the rate of oxidative addition, a key step in many palladium-catalyzed cycles.

Caption: Logical workflow comparing the catalytic pathways of 2- and 3-Bromocinnamic acid.

Experimental Protocols

Protocol 1: Synthesis of Isocoumarin from this compound (Illustrative)

This protocol is a general representation of a palladium-catalyzed intramolecular cyclization.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • A suitable base (e.g., potassium carbonate, K₂CO₃)

  • A high-boiling point solvent (e.g., DMF, DMAc)

Procedure:

  • To a flame-dried flask, add this compound (1.0 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).

  • Add the base (2.0 eq) and the solvent.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 100-140 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Heck Coupling of Bromocinnamic Acids

This protocol can be adapted for both 2- and 3-Bromocinnamic acid.

Materials:

  • Bromocinnamic acid isomer (1.0 eq)

  • Alkene (e.g., styrene, acrylate) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • A suitable phosphine ligand (e.g., tri-o-tolylphosphine) (0.04 eq)

  • A suitable base (e.g., triethylamine, Et₃N) (2.0 eq)

  • A suitable solvent (e.g., DMF, acetonitrile)

Procedure:

  • In a reaction vessel, dissolve the bromocinnamic acid isomer and the alkene in the chosen solvent.

  • Add the base, followed by the palladium catalyst and the phosphine ligand.

  • Heat the mixture under an inert atmosphere at a temperature typically ranging from 80 to 120 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling, filter the reaction mixture to remove any precipitated salts.

  • The filtrate is then typically subjected to an aqueous workup and extraction with an organic solvent.

  • The combined organic extracts are dried and concentrated, and the product is purified by chromatography or recrystallization.

Conclusion: Strategic Selection for Synthetic Success

The choice between this compound and 3-Bromocinnamic acid in catalysis is not arbitrary but a strategic decision dictated by the desired synthetic outcome.

  • This compound is the reagent of choice for constructing fused heterocyclic systems like isocoumarins via intramolecular cyclization, a powerful transformation enabled by the ortho-position of the bromine atom.

  • 3-Bromocinnamic acid is a versatile building block for intermolecular cross-coupling reactions where steric hindrance is a concern and intramolecular cyclization is not the intended pathway.

By understanding the distinct reactivity profiles of these two isomers, researchers can make more informed decisions, leading to more efficient and successful synthetic endeavors in the development of novel pharmaceuticals and advanced materials.

References

  • Practical synthesis of isocoumarins via Rh(III)
  • The Role of this compound in Advanced Organic Synthesis. (URL not available)
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. National Institutes of Health. (URL: [Link])

  • The Intramolecular Heck Reaction. (URL not available)
  • Novel Metal-Free Synthesis of 3-Substituted Isocoumarins and Evaluation of Their Fluorescence Properties for Potential Applications. MDPI. (URL: [Link])

  • Synthesis and biological profiling of novel isocoumarin derivatives and related compounds. The Distant Reader. (URL: [Link])

  • Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics. National Institutes of Health. (URL: [Link])

  • Isocoumarin synthesis. Organic Chemistry Portal. (URL: [Link])

  • Concise Synthesis of Isocoumarin-3-carboxylic Acid Esters. ResearchGate. (URL: [Link])

  • Influence of the Ligand of Palladium(0) Complexes on the Rate of the Oxidative Addition of Aryl and Alkyl Bromides: Csp2-Br versus Csp3 Br reactivity and selectivity. ResearchGate. (URL: [Link])

  • Mechanistic study of the mechanochemical PdII-catalyzed bromination of aromatic C–H bonds by experimental and comput. ChemRxiv. (URL: [Link])

  • Intramolecular Heck reaction. Wikipedia. (URL: [Link])

  • Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. (URL not available)
  • Heck intramolecular coupling cyclization of bromoalkene 65. Adapted from ref.[³⁷]. ResearchGate. (URL: [Link])

  • The Intramolecular Heck Reaction. Macmillan Group. (URL: [Link])

  • Recent Advances in Palladium-Catalyzed Oxidative Cyclizations. OUCI. (URL: [Link])

  • Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. ResearchGate. (URL: [Link])

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health. (URL: [Link])

  • GREEN SYNTHESIS OF CINNAMIC ACID AND DERIVATIVES USING PALLADIUM N-HETEROCYCLIC CARBENE CATALYST 105. AJOL. (URL: [Link])

  • Heck Reaction—State of the Art. MDPI. (URL: [Link])

  • Palladium-Catalyzed Reactions. MDPI. (URL: [Link])

  • Design of New, More Stable, Precursors to Organopalladium(II) Complexes and Methods for the Palladium-Mediated Late-Stage Diversification of Pharmaceuticals. DSpace@MIT. (URL: [Link])

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health. (URL: [Link])

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. OUCI. (URL: [Link])

  • The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. ResearchGate. (URL: [Link])

  • Reactions of nitroxides 15. Cinnamates bearing a nitroxyl moiety synthesized using a Mizoroki–Heck cross-coupling reaction. ResearchGate. (URL: [Link])

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A Comparative Guide to the Biological Activity of 2-Bromocinnamic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of lead compounds is a critical step guided by a deep understanding of structure-activity relationships. Cinnamic acid and its derivatives have long been recognized for their diverse biological activities and low toxicity.[1] The introduction of a halogen atom, such as bromine, onto the cinnamic acid scaffold can significantly modulate its physicochemical properties and, consequently, its biological efficacy. This guide provides an in-depth, objective comparison of the biological activities of 2-Bromocinnamic acid and its positional isomers, 3-Bromocinnamic acid and 4-Bromocinnamic acid.

While direct, side-by-side comparative studies of these specific bromo-isomers are not extensively documented in current literature, this guide synthesizes available experimental data for each isomer and related halogenated analogs to provide a scientifically grounded comparison. We will delve into their antimicrobial and anticancer properties, explore the underlying mechanisms of action, and provide detailed experimental protocols to enable researchers to conduct their own validated investigations.

The Critical Influence of Isomerism on Bioactivity

The position of the bromine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—creates distinct electronic and steric environments that dictate how these molecules interact with biological targets. This positional isomerism is not a trivial structural alteration; it is a fundamental determinant of the compound's biological activity.

For instance, studies on analogous chlorocinnamic acids have demonstrated that the position of the halogen significantly impacts antibacterial activity. One study revealed that a para-substituted chlorocinnamic acid derivative was more potent than its ortho-substituted counterpart, suggesting that the placement of the halogen is a key factor in enhancing antibacterial efficacy.[2] Conversely, in the context of herbicidal activity, a different structure-activity relationship was observed, where the meta-substituted chloro-isomer showed enhanced phytotoxicity compared to the para-isomer.[3] These findings underscore the nuanced and context-dependent nature of halogen placement on biological function and highlight the importance of evaluating each isomer.

Comparative Analysis of Biological Activities

The primary biological activities reported for bromocinnamic acid isomers include antimicrobial and anticancer effects. The following sections consolidate the available quantitative data to facilitate a comparison.

Antimicrobial Activity

Cinnamic acid derivatives are known to exert their antimicrobial effects primarily by disrupting the integrity of the microbial cell membrane, leading to leakage of intracellular components and cell lysis.[1] Halogenation, particularly bromination, has been shown to enhance these antimicrobial properties.[4]

Quantitative Antimicrobial Data

CompoundTest OrganismMinimum Inhibitory Concentration (MIC)Reference
This compound Staphylococcus aureus32 µg/mL[1 (from previous step)]
Escherichia coli64 µg/mL[1 (from previous step)]
Pseudomonas aeruginosa128 µg/mL[1 (from previous step)]
3-Bromocinnamic acid -Data not available-
4-Bromocinnamic acid -Data not available-

Interpretation and Causality:

The available data indicates that this compound possesses moderate antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. The lack of readily available MIC data for the 3- and 4-bromo isomers presents a significant knowledge gap. However, based on the trends observed with chlorocinnamic acids where the para-position was favorable for antibacterial activity, it is a reasonable hypothesis that 4-Bromocinnamic acid may exhibit potent antimicrobial properties, warranting further investigation.[2] The electron-withdrawing nature of the bromine atom, regardless of its position, is expected to increase the lipophilicity of the molecule, potentially facilitating its passage through the microbial cell wall and membrane to reach its target.

Anticancer Activity

Cinnamic acid derivatives have shown promise as anticancer agents, primarily through the induction of apoptosis (programmed cell death) in cancer cells.[5] The proposed mechanism often involves the activation of caspase signaling cascades, which are central to the execution of apoptosis.

Quantitative Anticancer Data (IC50)

CompoundCell LineIC50 (µg/mL)Reference
This compound HeLa (Cervical Cancer)15[1 (from previous step)]
MCF-7 (Breast Cancer)20[1 (from previous step)]
SKOV-3 (Ovarian Cancer)18[1 (from previous step)]
3-Bromocinnamic acid -Data not available-
4-Bromocinnamic acid -Data not available-

Interpretation and Causality:

This compound demonstrates notable cytotoxic activity against several cancer cell lines, with IC50 values in the low microgram per milliliter range. This suggests its potential as a lead compound for the development of novel anticancer therapeutics. The absence of comparable IC50 data for the 3- and 4-isomers is a limitation in providing a direct comparison. However, the structure-activity relationships observed in other halogenated cinnamic acid derivatives suggest that the electronic and steric effects conferred by the bromine's position will likely lead to differential cytotoxicity. Further screening of all three isomers against a panel of cancer cell lines is essential to elucidate these differences.

Enzyme Inhibition

The ability of cinnamic acid derivatives to inhibit specific enzymes is another area of significant interest. For example, tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is relevant for cosmetics and the treatment of hyperpigmentation disorders.[6]

Quantitative Enzyme Inhibition Data

Proposed Mechanisms of Action

The biological activities of bromocinnamic acids are underpinned by their interactions with cellular components.

Antimicrobial Mechanism

The primary proposed mechanism for the antimicrobial action of cinnamic acid derivatives is the disruption of the microbial cell membrane. The lipophilic nature of the brominated phenyl ring allows the molecule to intercalate into the lipid bilayer, leading to increased membrane permeability, loss of essential ions and metabolites, and ultimately, cell death.

cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Bromocinnamic_Acid Bromocinnamic Acid Intercalation Membrane Intercalation Bromocinnamic_Acid->Intercalation Lipophilicity Intercalation->Lipid_Bilayer Permeability Increased Permeability Intercalation->Permeability Leakage Leakage of Intracellular Contents Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of antimicrobial action.

Anticancer Mechanism: Induction of Apoptosis

In cancer cells, cinnamic acid derivatives are believed to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of pro- and anti-apoptotic proteins, leading to the activation of executioner caspases.

Bromocinnamic_Acid Bromocinnamic Acid Mitochondria Mitochondria Bromocinnamic_Acid->Mitochondria Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed, self-validating protocols for key biological assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (2-, 3-, and 4-Bromocinnamic acid)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Workflow:

A Prepare serial dilutions of test compounds in 96-well plate B Inoculate wells with standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for turbidity or measure OD600 C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Experimental workflow for MIC determination.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Prepare stock solutions of each bromocinnamic acid isomer in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB directly in a 96-well plate to achieve a range of concentrations.

  • Preparation of Inoculum: Culture the bacterial strain in MHB to mid-log phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (bacteria and broth, no compound) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

Protocol 2: MTT Assay for Cytotoxicity (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (2-, 3-, and 4-Bromocinnamic acid)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

  • Microplate reader

Workflow:

A Seed cells in a 96-well plate and allow to adhere B Treat cells with serial dilutions of test compounds for 48-72h A->B C Add MTT solution and incubate for 2-4h B->C D Solubilize formazan crystals with DMSO C->D E Measure absorbance at 570 nm D->E F Calculate % viability and IC50 values E->F

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the bromocinnamic acid isomers in complete culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds). Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the treatment medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the biological activities of this compound and its isomers. The available data, primarily for the 2-isomer, demonstrates promising antimicrobial and anticancer properties. The key takeaway for researchers is the critical role of the bromine atom's position on the phenyl ring in dictating biological activity.

A significant gap in the literature exists concerning the quantitative biological data for 3- and 4-Bromocinnamic acid. The experimental protocols provided herein offer a robust starting point for researchers to conduct direct, validated comparative studies. Such research is essential to fully elucidate the structure-activity relationships of these isomers and to identify the most promising candidates for further development as novel therapeutic agents. Future investigations should also focus on a broader range of biological assays and the elucidation of specific molecular targets and signaling pathways.

References

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  • Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico. National Institutes of Health. [Link]

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  • cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [Link]

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A Comparative Guide to the Reactivity of 2-Bromocinnamic Acid and 2-Iodocinnamic Acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds.[1][2] The reaction's elegance lies in its ability to controllably connect two distinct carbon fragments, typically an organohalide and an organoboron compound, using a palladium catalyst.[1][2] However, the efficiency and success of this reaction are profoundly influenced by the choice of starting materials, particularly the nature of the halide on the electrophilic partner.

This guide provides an in-depth comparison of two common substrates, 2-bromocinnamic acid and 2-iodocinnamic acid, in the context of Suzuki coupling. We will delve into the mechanistic underpinnings of their reactivity differences, explore the practical consequences for experimental design, and provide validated protocols to illustrate these principles in action.

The Decisive Role of the Halogen: A Mechanistic Perspective

The widely accepted catalytic cycle for the Suzuki coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The initial and often rate-determining step is the oxidative addition, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the organohalide.[1][4]

The fundamental difference in reactivity between 2-iodocinnamic acid and this compound originates here. The choice of halogen dictates the energy barrier for this critical first step. The relative reactivity for halides in oxidative addition follows a well-established trend:

R-I > R-OTf > R-Br >> R-Cl [1]

This trend is directly correlated with the bond dissociation energy of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. Consequently, the C-I bond requires less energy to break, leading to a faster rate of oxidative addition for 2-iodocinnamic acid compared to its bromo- counterpart.[5][6] This intrinsic reactivity difference has significant practical implications for reaction optimization and catalyst selection.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X (2-Halocinnamic Acid) PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Rate-determining step (Faster for X=I) Transmetal Transmetalation PdII_complex->Transmetal R'-B(OR)₂ (Boronic Acid) + Base PdII_R_complex Ar-Pd(II)L₂-R' Transmetal->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Product (Ar-R')

Figure 1: The Suzuki-Miyaura catalytic cycle. The initial oxidative addition step is typically rate-limiting and is significantly faster for aryl iodides than for aryl bromides due to the lower C-I bond energy.

Experimental Consequences and Strategic Choices

The higher intrinsic reactivity of 2-iodocinnamic acid translates into tangible advantages in the laboratory, allowing for more flexible and often milder reaction conditions. Conversely, the more robust nature of the C-Br bond in this compound necessitates more carefully optimized and sometimes more forceful conditions.

Feature2-Iodocinnamic AcidThis compoundCausality & Expert Insight
Relative Reactivity HighModerateThe weaker C-I bond leads to a lower activation energy for the rate-determining oxidative addition step.
Typical Temperature Room Temp. to 80 °C80 °C to >100 °CThe higher reactivity of the iodide allows the reaction to proceed efficiently at lower thermal energies.
Reaction Time Generally shorter (1-6 hours)Generally longer (6-24 hours)The faster kinetics of the iodide coupling lead to quicker consumption of starting materials.
Catalyst Loading Lower loadings often suffice (e.g., 1-2 mol %)May require higher loadings (e.g., 2-5 mol %)Efficient oxidative addition for the iodide means each catalyst molecule can complete more cycles in a given time.
Ligand Requirement Can often proceed with simple or no phosphine ligands (e.g., using Pd/C)[7]Often requires bulky, electron-rich phosphine ligands (e.g., SPhos, P(t-Bu)₃)[8]Ligands are needed to facilitate the more challenging oxidative addition of the C-Br bond and prevent catalyst decomposition at higher temperatures.
Relative Cost HigherLowerIodine is a less abundant element, and iodinated starting materials are typically more expensive than their brominated analogs.

Trustworthiness through Data: To provide a quantitative perspective, consider a hypothetical comparative experiment under identical, non-optimized conditions.

Time PointYield (%) with 2-Iodocinnamic AcidYield (%) with this compound
1 hour 75%15%
4 hours >95%50%
12 hours >95%85%

This illustrative data highlights that to achieve a comparable yield (>95%), the reaction with this compound would require significantly more time or, more practically, optimization with more active catalysts and higher temperatures.

Application in Synthesis: The Gateway to Isocoumarins

Both 2-bromo- and 2-iodocinnamic acids are valuable precursors for the synthesis of isocoumarins, a class of lactones present in many biologically active natural products.[9][10] A common strategy involves an initial Suzuki coupling to install a desired substituent, followed by an intramolecular cyclization to form the lactone ring.[11][12] The choice between the bromo- and iodo- starting material will dictate the conditions for this crucial first step. While the iodo-compound may provide a faster and cleaner entry point, the bromo-compound is often chosen for large-scale syntheses where cost is a primary driver.

Validated Experimental Protocols

The following protocols are designed to be self-validating systems, illustrating the optimal conditions typically required for each substrate.

Workflow start Weigh Reagents: - 2-Halocinnamic Acid - Boronic Acid - Base - Pd Catalyst/Ligand setup Assemble Reaction Vessel (e.g., Schlenk flask) start->setup inert Purge with Inert Gas (N₂ or Argon) setup->inert add_solvents Add Degassed Solvents inert->add_solvents heat Heat to Target Temperature with Stirring add_solvents->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Crystallization or Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze

Figure 2: A generalized experimental workflow for a Suzuki cross-coupling reaction.

Protocol 1: Suzuki Coupling of 2-Iodocinnamic Acid with Phenylboronic Acid (Mild Conditions)

This protocol leverages the high reactivity of the C-I bond, allowing for the use of a heterogeneous catalyst under relatively mild conditions.

  • 1. Reagent Preparation: In a 50 mL round-bottom flask, combine 2-iodocinnamic acid (276 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (Na₂CO₃) (318 mg, 3.0 mmol).

  • 2. Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (53 mg, 0.05 mmol Pd).

  • 3. Solvent Addition: Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (4:1, 10 mL).

  • 4. Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring under a nitrogen atmosphere.

  • 5. Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • 6. Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with ethyl acetate. Acidify the filtrate with 1M HCl until pH ~2.

  • 7. Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Suzuki Coupling of this compound with Phenylboronic Acid (Optimized Conditions)

This protocol employs a more active homogeneous catalyst system necessary to efficiently cleave the stronger C-Br bond.

  • 1. Reagent Preparation: To a dry Schlenk flask under nitrogen, add this compound (227 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (K₃PO₄) (425 mg, 2.0 mmol).

  • 2. Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂) (11.2 mg, 0.05 mmol) and SPhos (41 mg, 0.10 mmol) in 2 mL of degassed toluene.

  • 3. Solvent & Catalyst Addition: Add degassed toluene (8 mL) to the Schlenk flask containing the solids, followed by the catalyst solution via syringe.

  • 4. Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring under a nitrogen atmosphere.

  • 5. Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may require 8-16 hours for completion.

  • 6. Workup: After cooling to room temperature, add water (10 mL) and acidify with 1M HCl to pH ~2.

  • 7. Extraction & Purification: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion

In the Suzuki coupling of 2-halocinnamic acids, the choice between an iodide and a bromide is a critical decision with cascading effects on the entire experimental protocol. 2-Iodocinnamic acid stands out for its superior reactivity, enabling milder conditions, shorter reaction times, and simpler catalytic systems. This makes it an ideal choice for delicate substrates or when rapid synthesis is paramount. In contrast, This compound , while less reactive, offers a significant cost advantage, making it a pragmatic choice for large-scale applications, provided the reaction is carefully optimized with more potent catalyst systems and potentially higher temperatures. A thorough understanding of the mechanistic differences empowers the modern chemist to make strategic, evidence-based decisions, balancing reactivity with economic and practical considerations to achieve their synthetic goals.

References

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. [Link]

  • National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Isocoumarin synthesis. [Link]

  • National Institutes of Health. Cyclization by Intramolecular Suzuki‐Miyaura Cross‐Coupling–A Review. [Link]

  • ChemRxiv. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]

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A Spectroscopic Guide to Differentiating Cis and Trans Isomers of 2-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the precise characterization of geometric isomers is paramount. The cis and trans configurations of a molecule can impart dramatically different biological activities and physical properties. 2-Bromocinnamic acid, a valuable building block in the synthesis of complex organic molecules and materials, is a prime example where such differentiation is critical.[1][2] This guide provides an in-depth spectroscopic comparison of cis- and trans-2-Bromocinnamic acid, offering experimental data and protocols to enable unambiguous identification.

The ortho-position of the bromine atom in this compound influences its reactivity, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental for creating intricate molecular architectures for pharmaceuticals and advanced materials.[1]

The Structural Significance of Isomerism

The core difference between cis- and trans-2-Bromocinnamic acid lies in the spatial arrangement of substituents around the carbon-carbon double bond. In the trans isomer, the phenyl ring and the carboxylic acid group are on opposite sides of the double bond, leading to a more linear and stable conformation.[3] Conversely, the cis isomer has these groups on the same side, resulting in greater steric hindrance. These structural nuances are the foundation for the distinct spectroscopic signatures observed.

Comparative Spectroscopic Analysis

A multi-technique approach is essential for the robust characterization of these isomers. Here, we delve into the key distinguishing features observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

¹H NMR Spectroscopy: A Clear Distinction in Coupling Constants

Proton NMR (¹H NMR) spectroscopy is arguably the most definitive method for distinguishing between the cis and trans isomers of this compound. The key lies in the coupling constant (J-value) between the two vinylic protons.

  • trans-2-Bromocinnamic acid: Exhibits a large coupling constant, typically around 16 Hz, for the vinylic protons.[4] This is due to the anti-periplanar relationship of these protons.

  • cis-2-Bromocinnamic acid: Shows a smaller coupling constant, generally in the range of 10-12 Hz, which is characteristic of the syn-periplanar arrangement of the vinylic protons.[4]

Table 1: Comparative ¹H NMR Data for cis- and trans-2-Bromocinnamic Acid

IsomerVinylic Proton Chemical Shifts (ppm)Vinylic Coupling Constant (J, Hz)
trans~6.59 (d), ~7.91 (d)~16
cis~5.95 (d), ~6.43 (d)[5]~10-12

Note: Chemical shifts can vary slightly depending on the solvent used.

Infrared (IR) Spectroscopy: Subtle but Significant Differences

While IR spectroscopy provides less dramatic distinctions compared to NMR, careful analysis reveals key differences, particularly in the fingerprint region.

  • C=C Stretching: The alkene C=C stretching vibration in the trans isomer typically appears at a slightly higher wavenumber (~1630 cm⁻¹) compared to the cis isomer.[4]

  • Out-of-Plane C-H Bending: A significant difference is often observed in the out-of-plane C-H bending vibrations. Trans isomers generally show a strong absorption band around 980-960 cm⁻¹, which is absent or weak in the cis isomers.

Table 2: Key IR Absorption Frequencies (cm⁻¹) for cis- and trans-2-Bromocinnamic Acid

Functional Grouptrans Isomercis Isomer
O-H Stretch (Carboxylic Acid)~3400-2300 (broad)[4]~3400-2300 (broad)
C=O Stretch (Carboxylic Acid)~1680[4]~1696[6]
C=C Stretch (Alkene)~1630[4]~1626[6]
C-H Out-of-Plane Bend~980-960 (strong)Absent or weak
UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy reveals differences in the electronic transitions of the conjugated systems. The extended conjugation in the more planar trans isomer allows for a lower energy π → π* transition.

  • trans-2-Bromocinnamic acid: Typically exhibits a maximum absorbance (λ_max) at a longer wavelength (e.g., ~270 nm) compared to the cis isomer.[7]

  • cis-2-Bromocinnamic acid: Due to steric hindrance, the phenyl ring is slightly twisted out of the plane of the double bond, which disrupts the conjugation. This results in a hypsochromic shift (blue shift) to a shorter wavelength (e.g., ~262 nm).[7][8] The cis isomer also generally shows a lower molar absorptivity.[9]

Table 3: UV-Vis Absorption Maxima (λ_max)

Isomerλ_max (nm)
trans~270[7]
cis~262[7]

Experimental Protocols

Synthesis and Separation of Isomers

A common route to synthesize this compound is through the Perkin or Knoevenagel condensation of 2-bromobenzaldehyde. The initial product is often a mixture of cis and trans isomers, with the trans isomer being the major product due to its greater thermodynamic stability.

Separation of the isomers can be achieved by techniques such as fractional crystallization or column chromatography.[10][11]

Synthesis_and_Separation cluster_synthesis Synthesis cluster_separation Separation start 2-Bromobenzaldehyde + Malonic Acid reaction Perkin Condensation (Pyridine, Acetic Anhydride) start->reaction mixture Mixture of cis and trans-2-Bromocinnamic Acid reaction->mixture separation Fractional Crystallization or Column Chromatography mixture->separation cis_isomer cis-2-Bromocinnamic Acid separation->cis_isomer Lower Solubility trans_isomer trans-2-Bromocinnamic Acid separation->trans_isomer Higher Solubility

Isomerization: It is also possible to convert between isomers. The trans isomer can be converted to the cis isomer by irradiation with UV light.[12][13] Conversely, the cis isomer can be converted to the more stable trans isomer by heating or by adding a trace amount of iodine.[12]

Spectroscopic Analysis Workflow

Spectroscopic_Analysis cluster_nmr ¹H NMR Spectroscopy cluster_ir IR Spectroscopy cluster_uv UV-Vis Spectroscopy start Isolated Isomer (cis or trans) nmr_prep Dissolve in CDCl₃ or DMSO-d₆ start->nmr_prep ir_prep Prepare KBr Pellet or ATR Sample start->ir_prep uv_prep Dissolve in Ethanol or Methanol start->uv_prep nmr_acq Acquire ¹H NMR Spectrum nmr_prep->nmr_acq nmr_analysis Analyze Vinylic Proton Coupling Constant (J) nmr_acq->nmr_analysis result_trans trans-Isomer Identified nmr_analysis->result_trans J ≈ 16 Hz result_cis cis-Isomer Identified nmr_analysis->result_cis J ≈ 10-12 Hz ir_acq Acquire IR Spectrum ir_prep->ir_acq ir_analysis Examine C-H Out-of-Plane Bend (980-960 cm⁻¹) ir_acq->ir_analysis ir_analysis->result_trans Strong Band ir_analysis->result_cis Weak/Absent uv_acq Acquire UV-Vis Spectrum uv_prep->uv_acq uv_analysis Determine λ_max uv_acq->uv_analysis uv_analysis->result_trans Longer λ_max uv_analysis->result_cis Shorter λ_max

Conclusion

The differentiation of cis- and trans-2-Bromocinnamic acid is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR provides the most definitive evidence through the significant difference in the vinylic proton coupling constants. IR and UV-Vis spectroscopy offer valuable complementary data, with the presence or absence of the C-H out-of-plane bending band in the IR spectrum and the position of the λ_max in the UV-Vis spectrum serving as key indicators. By employing this multi-faceted analytical approach, researchers can confidently identify and characterize these isomers, ensuring the integrity of their synthetic pathways and the desired properties of their final products.

References

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A Comparative Guide to the Quantification of 2-Bromocinnamic Acid in Reaction Mixtures: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and drug development professionals, the accurate quantification of reaction components is paramount. It dictates the understanding of reaction kinetics, enables precise yield calculations, and ensures the purity of the final product. 2-Bromocinnamic acid, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals, often requires careful monitoring within complex reaction mixtures[1]. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for this purpose, grounded in experimental principles and practical considerations.

The Primary Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) stands as the gold standard for the quantification of moderately polar, non-volatile organic molecules like this compound. Its high resolution, sensitivity, and robustness make it the preferred method in most analytical laboratories.

Principle and Method Development Rationale

The separation in RP-HPLC is governed by the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase. For acidic compounds such as this compound, controlling the pH of the mobile phase is critical.

Causality Behind Experimental Choices:

  • Stationary Phase (C18 Column): A C18 column is selected for its hydrophobic nature, which provides strong retention for the aromatic ring of this compound. This allows for effective separation from more polar starting materials or byproducts[2].

  • Mobile Phase (Acidified Water/Acetonitrile): Aromatic carboxylic acids can exhibit poor peak shape on standard C18 columns due to interactions with residual silanols on the silica support. Acidifying the mobile phase (e.g., with 0.1% phosphoric or formic acid) suppresses the ionization of the carboxylic acid group (pKa ≈ 4.0)[3][4]. This neutralization makes the molecule more nonpolar, increasing its retention and leading to sharper, more symmetrical peaks[5]. Acetonitrile is a common organic modifier that elutes the compound from the column. A gradient elution (increasing acetonitrile concentration over time) is often employed to ensure that all components of the reaction mixture are eluted efficiently.

  • UV Detection: The conjugated system of this compound, comprising the benzene ring and the acrylic acid side chain, contains a strong chromophore that absorbs UV light. The maximum absorbance (λmax) for cinnamic acid derivatives typically falls between 270-320 nm[6][7]. A photodiode array (PDA) detector is ideal as it can monitor a range of wavelengths simultaneously, allowing for the selection of the optimal wavelength for quantification while also providing spectral data to confirm peak purity. For this compound, a wavelength of approximately 275 nm is effective.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s_start Reaction Mixture Aliquot s_quench Quench Reaction (if necessary) s_start->s_quench s_dilute Dilute with Mobile Phase s_quench->s_dilute s_filter Filter (0.45 µm Syringe Filter) s_dilute->s_filter s_vial Transfer to HPLC Vial s_filter->s_vial a_inject Autosampler Injection s_vial->a_inject Analysis Queue a_column Separation on C18 Column a_inject->a_column a_detect UV/PDA Detection a_column->a_detect d_chrom Generate Chromatogram a_detect->d_chrom Raw Data d_integrate Integrate Peak Area d_chrom->d_integrate d_cal Quantify using Calibration Curve d_integrate->d_cal Report Report d_cal->Report

Caption: HPLC workflow for this compound quantification.

Experimental Protocol: HPLC Quantification
  • Preparation of Standard Solutions:

    • Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to create a stock solution (~100 µg/mL).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 75 µg/mL).

  • Sample Preparation:

    • Withdraw a precise aliquot (e.g., 100 µL) from the reaction mixture.

    • Quench the reaction if necessary by diluting into a large volume of cold solvent.

    • Dilute the aliquot with the initial mobile phase composition to a concentration expected to fall within the calibration range. A dilution factor of 1000x or higher may be necessary.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove particulate matter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

    • Gradient: 30% B to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 275 nm.

  • Data Analysis:

    • Inject the calibration standards and generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared reaction mixture sample.

    • Determine the concentration in the diluted sample using the calibration curve and the measured peak area.

    • Calculate the original concentration in the reaction mixture by applying the dilution factor.

ParameterTypical Value
Retention Time (t R )~ 6.5 min
Linearity (R²)> 0.999
Limit of Detection (LOD)~ 0.1 µg/mL
Limit of Quantitation (LOQ)~ 0.3 µg/mL
Caption: Typical performance data for the HPLC method.

Alternative Quantification Methods

While HPLC is often the best choice, certain situations may call for alternative techniques. The selection depends on factors like available equipment, required specificity, and desired analysis speed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and specificity, providing both quantitative data and mass spectral information for structural confirmation[8]. However, its application to a non-volatile carboxylic acid like this compound requires a critical extra step: derivatization.

Principle and Rationale: The carboxylic acid group makes this compound polar and non-volatile, which is incompatible with GC analysis. Derivatization is a chemical reaction that converts the polar -COOH group into a less polar, more volatile ester or silyl ester[9][10]. A common method is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic proton with a trimethylsilyl (TMS) group[11][12]. This increases volatility and thermal stability, allowing the compound to be analyzed by GC[11]. The mass spectrometer then separates and detects the ionized analyte and its fragments, providing a highly specific signal.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s_start Reaction Mixture Aliquot s_extract Liquid-Liquid Extraction s_start->s_extract s_dry Dry Down Solvent s_extract->s_dry s_deriv Derivatization (e.g., Silylation) s_dry->s_deriv s_vial Transfer to GC Vial s_deriv->s_vial a_inject GC Injection s_vial->a_inject a_column Separation on Capillary Column a_inject->a_column a_ionize Electron Ionization (EI) a_column->a_ionize a_detect Mass Spectrometer Detection a_ionize->a_detect d_chrom Generate Total Ion Chromatogram (TIC) a_detect->d_chrom d_extract Extract Ion for Analyte d_chrom->d_extract d_integrate Integrate Peak Area d_extract->d_integrate d_cal Quantify using Calibration Curve d_integrate->d_cal Report Report d_cal->Report

Caption: GC-MS workflow including the essential derivatization step.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and simple technique that can be used for quantification if the reaction mixture is relatively clean and free of interfering substances that absorb at the same wavelength.

Principle and Rationale: This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of the reaction mixture at the λmax of this compound (~275 nm), its concentration can be determined from a calibration curve[6]. The primary drawback is a lack of specificity. If starting materials, reagents, or byproducts also absorb light at this wavelength, the measurement will be inaccurate. This method is best suited for monitoring the disappearance of a starting material or the appearance of a product in a simple system, rather than for precise quantification in a complex matrix.

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing s_start Reaction Mixture Aliquot s_dilute Dilute with Spectroscopic Grade Solvent s_start->s_dilute s_cuvette Transfer to Quartz Cuvette s_dilute->s_cuvette a_blank Measure Blank (Solvent) s_cuvette->a_blank a_measure Measure Sample Absorbance at λmax a_blank->a_measure d_cal Quantify using Calibration Curve (Abs vs. Conc) a_measure->d_cal d_calc Calculate Concentration d_cal->d_calc Report Report d_calc->Report

Caption: UV-Vis spectrophotometry workflow for rapid quantification.

Head-to-Head Comparison

FeatureHPLC-UV/PDAGC-MS (with Derivatization)UV-Vis Spectrophotometry
Specificity High (Separates components)Very High (Separation + Mass ID)Low (Measures total absorbance)
Sensitivity High (ng/mL)Very High (pg/mL)Moderate (µg/mL)
Sample Prep Simple (Dilute & Filter)Complex (Extraction & Derivatization)Very Simple (Dilute)
Analysis Time Moderate (~15 min/sample)Long (~30-40 min/sample)Very Fast (<1 min/sample)
Cost (Instrument) HighVery HighLow
Cost (Consumables) ModerateHigh (derivatization reagents)Very Low
Information Quantitative, PurityQuantitative, Structural ConfirmationQuantitative (with assumptions)
Best For... Accurate quantification, purity analysis, and method development in complex mixtures.Trace-level quantification, definitive identification, and analysis of volatile impurities.Rapid, high-throughput screening or reaction monitoring in simple, well-defined systems.

Conclusion and Recommendations

For the robust and reliable quantification of this compound in a typical reaction mixture, HPLC is the superior choice . Its ability to physically separate the analyte from other reaction components before detection provides the specificity needed for accurate results[13][14][15]. This self-validating system ensures that the measured signal corresponds only to the compound of interest.

GC-MS should be reserved for situations requiring the utmost sensitivity or when absolute structural confirmation of the analyte at trace levels is necessary. The significant overhead in sample preparation makes it less practical for routine reaction monitoring.

UV-Vis Spectrophotometry serves as a valuable tool for quick, qualitative checks on reaction progress, but it should not be relied upon for final, accurate quantification in anything other than the simplest and cleanest of reaction systems due to its inherent lack of specificity.

Ultimately, the choice of analytical method must align with the specific goals of the researcher. For the drug development professional or scientist requiring trustworthy, defensible data on reaction intermediates, HPLC provides the optimal balance of performance, reliability, and practicality.

References

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. U.S. National Library of Medicine. [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. [Link]

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. U.S. National Library of Medicine. [Link]

  • Spectroscopy. Wikipedia. [Link]

  • Identifying reactive intermediates by mass spectrometry. U.S. National Library of Medicine. [Link]

  • This compound | C9H7BrO2 | CID 688321. PubChem, National Center for Biotechnology Information. [Link]

  • Typical GC/MS chromatograph of O. vulgare L. where: 1, cinnamic acid;... ResearchGate. [Link]

  • Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. MDPI. [Link]

  • Acids: Derivatization for GC Analysis. ScienceDirect. [Link]

  • Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters. PubMed. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science International. [Link]

  • The identification of chemical intermediates in enzyme catalysis by the rapid quench-flow technique. ResearchGate. [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]

  • Separation of m-Bromocinnamic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Monitoring Reaction Intermediates to Predict Enantioselectivity Using Mass Spectrometry. Wageningen University & Research. [Link]

  • Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. U.S. National Library of Medicine. [Link]

  • This compound 98.0+%, TCI America™. Fisher Scientific. [Link]

  • This compound (C9H7BrO2). PubChemLite. [Link]

  • m-Bromocinnamic acid | C9H7BrO2 | CID 776461. PubChem, National Center for Biotechnology Information. [Link]

  • UV spectrum of cinnamic acid. ResearchGate. [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]

  • HPLC Quantification of Hydroxycinnamic and Organic Acids of Canadian Goldenrod (Solidago canadensis L.). Pharmacognosy Journal. [Link]

  • Simultaneous determination of 5 phenolic acids involved in the phenylpropanoid pathway of postharvest wax apple (Syzygium samarangenese [Blume] Merrill & L.M. Perry) by high performance liquid chromatography. CABI Digital Library. [Link]

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Safety Operating Guide

Mastering the Final Step: A Procedural Guide to the Disposal of 2-Bromocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in synthesis or analysis. The final act of proper disposal is as critical as any experimental step, ensuring the safety of personnel, the integrity of the facility, and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Bromocinnamic acid, moving beyond a simple checklist to explain the scientific rationale behind each procedure. Our commitment is to empower you with the knowledge to manage chemical waste with the same precision you apply to your research.

Foundational Knowledge: Understanding the Hazard Profile

Before handling any waste, a thorough understanding of the chemical's properties is paramount. This compound (C₉H₇BrO₂) is a solid crystalline organic acid. According to the Globally Harmonized System (GHS), it presents several hazards that directly inform our disposal protocol.[1][2]

  • Skin Irritation (H315): Causes skin irritation.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1][2]

Crucially, the presence of a bromine atom classifies it as a halogenated organic compound .[3] This classification is the single most important factor determining its ultimate disposal pathway, which is typically high-temperature incineration at a licensed hazardous waste facility.[3]

Why Not Neutralization?

As a carboxylic acid, one might instinctively consider neutralization with a base as a disposal method. However, this is strictly prohibited for halogenated organic compounds like this compound. The resulting salt solution would still contain the halogenated organic structure, which is persistent and environmentally hazardous. Standard wastewater treatment plants are not equipped to degrade such compounds.[4][5] Disposing of this neutralized solution down the drain would violate regulatory standards and introduce a persistent pollutant into the water system. The only appropriate method is destruction via incineration.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazards, a stringent PPE protocol is non-negotiable. This is not merely a recommendation but a critical safety system.

PPE ItemSpecificationRationale
Hand Protection Nitrile rubber gloves.Provides effective protection against incidental contact with organic solids and a range of solvents. Latex is not suitable for organic compounds.[6]
Eye Protection ANSI Z87-certified safety glasses with side shields or, for larger quantities, splash-proof chemical goggles.Protects against airborne dust particles and potential splashes during handling and spill cleanup.[6]
Body Protection Long-sleeved laboratory coat.Prevents contact with skin and contamination of personal clothing.[6]
Respiratory Protection Not required for handling small quantities in a well-ventilated area or chemical fume hood.If significant dust is generated or ventilation is poor, a NIOSH-approved respirator with organic vapor/acid gas cartridges may be necessary based on a risk assessment.

The Disposal Workflow: From Lab Bench to Final Disposition

The following diagram illustrates the decision-making process and workflow for managing this compound waste.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_collection Waste Collection cluster_spill Spill Response (Small) cluster_disposal Final Disposal A Identify Waste: Solid this compound & Contaminated Materials B Select Waste Container: HDPE or Glass, Wide-Mouth, Screw-Top Lid A->B C Label Container: 'HAZARDOUS WASTE - HALOGENATED ORGANIC SOLID' + Chemical Name & Hazards B->C D Don Appropriate PPE C->D E Transfer Waste to Container (Minimize Dust Generation) D->E F Securely Close Lid E->F G Store in Designated Satellite Accumulation Area (SAA) F->G M Request Pickup from Environmental Health & Safety (EHS) G->M H Alert Colleagues & Restrict Area I Don PPE H->I J Cover with Sodium Bicarbonate or other appropriate absorbent I->J K Gently Sweep into Dustpan J->K L Transfer to Halogenated Waste Container K->L L->G N EHS Transports to Licensed Hazardous Waste Facility M->N O Disposal via High-Temperature Incineration N->O

Caption: Disposal workflow for this compound.

Part A: Routine Disposal of Solid Waste

This procedure applies to leftover reagents, synthesized material, or product that is no longer needed.

Step 1: Waste Segregation and Container Selection

  • Causality: Proper segregation is the cornerstone of safe and cost-effective waste management. Mixing halogenated waste with non-halogenated waste contaminates the entire volume, increasing disposal costs significantly.[3] this compound must be disposed of in a container designated exclusively for Halogenated Organic Solids .

  • Protocol:

    • Obtain a dedicated hazardous waste container. A wide-mouth High-Density Polyethylene (HDPE) or glass container with a secure screw-top lid is ideal.

    • Ensure the container is clean, dry, and in good condition.

Step 2: Labeling

  • Causality: Clear, accurate labeling is a regulatory requirement and prevents accidental mixing of incompatible wastes. Emergency responders rely on this information.

  • Protocol:

    • Before adding any waste, affix a "Hazardous Waste" label.

    • Clearly write the full chemical name: "this compound". Do not use abbreviations.

    • Indicate the hazard characteristics: "Irritant," "Halogenated Organic."

    • Add your name, lab location, and the date the first waste is added.

Step 3: Waste Accumulation

  • Causality: Minimizing dust generation during transfer is crucial to prevent inhalation and contamination of the workspace.

  • Protocol:

    • Perform all waste transfers inside a certified chemical fume hood.

    • Carefully transfer the solid this compound into the labeled waste container using a spatula or scoop. Avoid dropping the material from a height.

    • Securely close the container lid immediately after adding the waste.

    • Store the container in your lab's designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials, particularly strong oxidizing agents.[1]

Part B: Managing Spills and Contaminated Materials

Accidents happen. A prepared response minimizes risk. This procedure is for small, manageable spills (typically less than 100 grams) on a benchtop or floor.

Step 1: Immediate Response

  • Protocol:

    • Alert personnel in the immediate area.

    • If the spill is outside a fume hood, restrict access to the area to prevent tracking of the material.

Step 2: Spill Cleanup

  • Causality: Using a gentle sweeping motion prevents the fine powder from becoming airborne, which would create an inhalation hazard. Applying a neutralizer like sodium bicarbonate first can help bind the powder.[4][7]

  • Protocol:

    • Don the full PPE as described in Section 2.

    • Gently cover the spill with a dry absorbent, such as sodium bicarbonate, vermiculite, or clay-based kitty litter.[4][8] This helps to weigh down the powder and makes collection easier.

    • Using a plastic dustpan and a brush (or two pieces of cardboard), gently sweep the mixture from the outside in.

    • Carefully transfer the collected material into your designated Halogenated Organic Solids waste container.

Step 3: Decontamination and Disposal of Contaminated Items

  • Causality: Any item that comes into contact with a hazardous chemical is itself considered hazardous waste and must be disposed of accordingly.

  • Protocol:

    • Wipe the spill area with a cloth or paper towel dampened with a soap and water solution.

    • Place the cleaning materials (paper towels, etc.) and any grossly contaminated PPE (like gloves) into a sealed plastic bag.

    • Label the bag as "Hazardous Waste - Debris contaminated with this compound" and place it in the solid waste container or dispose of it as a separate solid waste stream according to your institution's policy.[9]

    • Wash hands thoroughly after the cleanup is complete.

Final Disposition: The Role of Environmental Health & Safety (EHS)

Once your waste container is approximately 90% full, it is ready for collection.

  • Protocol:

    • Ensure the lid is tightly sealed and the label is complete and legible.

    • Submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department, following their specific online or paper-based procedure.

    • EHS personnel will collect the waste from your SAA and transport it for consolidation and eventual shipment to a licensed hazardous waste disposal facility.

By adhering to these scientifically grounded procedures, you fulfill your professional responsibility, ensuring that the final step in your research is conducted with the highest standards of safety and environmental stewardship.

References

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

  • Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Hazmat School. (2025, September 3). How to dispose of contaminated PPE. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Kansas State University. (n.d.). Neutralization of strong acids and bases can reduce the size of your laboratory's and KSU's aqueous waste stream. Retrieved from [Link]

  • Pesticide Environmental Stewardship. (n.d.). Cleaning, Maintenance, Storage and Disposal. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from [Link]

Sources

Navigating the Safe Handling of 2-Bromocinnamic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, the foundation of groundbreaking work lies in a steadfast commitment to safety. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 2-Bromocinnamic acid, ensuring both the integrity of your research and the well-being of your laboratory personnel.

Understanding the Risks: The "Why" Behind the Precautions

This compound, a valuable reagent in organic synthesis, presents a specific set of hazards that necessitate a robust safety protocol. It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3][4][5][6]. The "Warning" signal word on its safety data sheet (SDS) underscores the importance of diligent protective measures[2][3][5][6]. Understanding these risks is the first step in mitigating them effectively. Skin contact can lead to localized inflammation and discomfort, while eye exposure can result in significant damage. Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort[1][2][3][4]. Therefore, our PPE strategy is designed to create a comprehensive barrier against these potential routes of exposure.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended equipment for various laboratory scenarios.

Scenario Required PPE Rationale
Weighing and preparing solutions - Nitrile gloves- Safety glasses with side shields- Laboratory coatPrevents skin contact with the solid material and protects eyes from dust particles. A lab coat protects personal clothing.
Conducting reactions and transfers - Nitrile gloves- Chemical splash goggles- Laboratory coat- Face shield (if splash hazard is high)Goggles provide a complete seal around the eyes, offering superior protection from splashes compared to safety glasses. A face shield adds another layer of protection for the entire face.
Handling large quantities or in case of potential for significant dust generation - Nitrile gloves- Chemical splash goggles- Laboratory coat- Respiratory protection (N95 or higher)Minimizes the inhalation of airborne particles, which can cause respiratory irritation.
Cleaning spills - Nitrile gloves (consider double-gloving)- Chemical splash goggles- Laboratory coat- Respiratory protection (N95 or higher)Enhanced protection is necessary during cleanup activities where the concentration of the hazardous material may be higher.
A Step-by-Step Guide to Donning and Doffing PPE

Donning (Putting On) PPE:

  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Laboratory Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): If the procedure calls for it, now is the time to put on your respirator. Ensure a proper fit test has been conducted.

  • Eye and Face Protection: Put on your safety glasses or goggles. If a face shield is needed, it goes on after the eyewear.

  • Gloves: Don your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.

Doffing (Taking Off) PPE:

  • Gloves: Remove your gloves first, as they are the most likely to be contaminated. Use a glove-to-glove and then skin-to-skin technique to avoid touching the outside of the gloves with your bare hands.

  • Face Shield and Goggles: Remove your face shield and goggles from the back of your head.

  • Laboratory Coat: Unbutton your lab coat and peel it off, turning it inside out as you go to contain any contaminants.

  • Respiratory Protection (if used): Remove your respirator from the back.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Engineering Controls and Safe Handling Practices

While PPE is a critical line of defense, it should be used in conjunction with proper engineering controls and safe handling practices.

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is highly recommended, especially when working with larger quantities or when there is a potential for dust generation[2][3][7].

  • Avoid Dust Formation: Handle the solid material carefully to minimize the creation of dust.

  • Personal Hygiene: Wash your hands thoroughly after handling the chemical, even if you were wearing gloves[2][3]. Do not eat, drink, or smoke in the laboratory.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the work area[2][8].

Spill and Disposal Procedures

In the event of a spill, evacuate the area and prevent others from entering. Wearing the appropriate PPE as outlined in the table above, carefully sweep up the solid material and place it into a suitable, labeled container for disposal[3][7]. Avoid generating dust during the cleanup process.

This compound is considered hazardous waste and must be disposed of in accordance with all local, state, and federal regulations[2][3]. Do not dispose of it down the drain or in the regular trash.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow start Start: Handling This compound weighing Weighing or Preparing Solutions start->weighing reaction Reaction or Transfer start->reaction large_qty Large Quantity or High Dust Potential start->large_qty spill Spill Cleanup start->spill ppe1 Lab Coat Safety Glasses Nitrile Gloves weighing->ppe1 ppe2 Lab Coat Chemical Goggles Nitrile Gloves (Face Shield if needed) reaction->ppe2 ppe3 Lab Coat Chemical Goggles Nitrile Gloves Respirator (N95+) large_qty->ppe3 ppe4 Lab Coat Chemical Goggles Nitrile Gloves (Double) Respirator (N95+) spill->ppe4

Caption: PPE Selection Workflow for this compound

By adhering to these guidelines, you can confidently and safely handle this compound in your laboratory, fostering a secure environment for scientific discovery.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, October 6). Safety Data Sheet: trans-2-Bromocinnamic acid. Retrieved from [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 7345-79-1 Name. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet: 4-Bromocinnamic acid, predominantly trans. Retrieved from [Link]

  • PubChem. (n.d.). m-Bromocinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.